5-(Azido-PEG4)-pent-2-yn-1-Ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H23N3O5 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]pent-2-yn-1-ol |
InChI |
InChI=1S/C13H23N3O5/c14-16-15-4-7-19-9-11-21-13-12-20-10-8-18-6-3-1-2-5-17/h17H,3-13H2 |
InChI Key |
YQCLXMHUARTLPW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C#CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Azido-PEG4)-pent-2-yn-1-Ol: A Versatile Heterobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Azido-PEG4)-pent-2-yn-1-Ol, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is a valuable tool in bioconjugation and drug development due to its unique combination of an azide (B81097) and a terminal hydroxyl group. This document details its chemical properties, applications in "click chemistry," and protocols for its use in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Furthermore, methods for the derivatization of its terminal hydroxyl group are discussed, expanding its utility in the synthesis of complex bioconjugates and antibody-drug conjugates (ADCs).
Introduction
This compound is a chemical reagent characterized by a central hydrophilic tetra-polyethylene glycol (PEG4) spacer.[1] This spacer is flanked by two distinct functional groups: a terminal azide (-N3) and a primary hydroxyl (-OH) group attached to a pentynyl scaffold.[1][2] The presence of the PEG spacer enhances the solubility of this linker in aqueous media, a critical feature for biological applications.[1][3] The azide group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[4][5] The terminal hydroxyl group offers an additional site for further chemical modification, allowing for the construction of more complex molecular architectures.[1]
Chemical Properties and Data
The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for designing and executing experiments, as well as for the proper storage and handling of the compound.
| Property | Value | Reference(s) |
| Chemical Formula | C13H23N3O5 | [1] |
| Molecular Weight | 301.3 g/mol | [1] |
| CAS Number | 2468714-96-5 | [1] |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) | N/A |
| Purity | ≥95% (typically ≥98%) | [1][6] |
| Solubility | Soluble in water and most organic solvents | [1][3] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
Core Applications in Bioconjugation
The primary utility of this compound lies in its application as a linker molecule in bioconjugation. Its azide functionality allows for covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) via click chemistry. This reaction is highly specific and proceeds with high yield under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[4][5]
Key application areas include:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted therapeutic agents.[6]
-
Drug Delivery: Its hydrophilic PEG spacer can improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and circulation time.[7]
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[6]
-
Fluorescent Labeling: Attachment of fluorescent dyes to proteins, nucleic acids, or other biomolecules for imaging and tracking studies.
Experimental Protocols
The following sections provide detailed, representative protocols for the use of this compound in common bioconjugation reactions. Note that these are general procedures and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for ligating the azide group of the linker to a terminal alkyne on a target molecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
DMSO or DMF (for dissolving reagents)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 1-5 mg/mL solution of the alkyne-modified biomolecule in PBS.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 10-50 fold molar excess of the this compound stock solution.
-
Add the copper-chelating ligand (THPTA or TBTA) to a final concentration of 1-5 mM.
-
Add the CuSO4 stock solution to a final concentration of 0.1-1 mM.
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Remove unreacted reagents and byproducts using an appropriate method for the biomolecule of interest, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes this method particularly suitable for in vivo applications and live-cell labeling.
Materials:
-
This compound
-
Cyclooctyne-modified biomolecule (e.g., DBCO-protein or BCN-labeled cells)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF (for dissolving reagents)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare the cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS).
-
-
Reaction Setup:
-
Combine the cyclooctyne-modified biomolecule with a 2-10 fold molar excess of the this compound stock solution.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction time will depend on the specific cyclooctyne used and the desired degree of labeling.
-
-
Purification:
-
Purify the conjugated product using a method appropriate for the biomolecule, as described in the CuAAC protocol.
-
Derivatization of the Terminal Hydroxyl Group
The terminal hydroxyl group of this compound can be functionalized to introduce other reactive groups, thereby creating a more versatile linker. A common derivatization is the conversion of the hydroxyl group to a carboxylic acid.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Protocol:
-
Alkoxide Formation:
-
Dissolve this compound in DMSO.
-
Add an aqueous solution of KOH (e.g., 40 wt%) and stir at room temperature for 2 hours.
-
-
Carboxymethylation:
-
Add chloroacetic acid to the reaction mixture.
-
Heat the mixture to approximately 60°C and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water and acidify with HCl to a pH of ~2.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid-derivatized linker.
-
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows involving this compound.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Pathway.
Caption: General Experimental Workflow for Bioconjugation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should be consulted from the supplier, general precautions for handling azide-containing compounds should be followed. Organic azides can be energetic and potentially explosive, especially when heated or in the presence of certain metals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust, fumes, or vapors. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly versatile and valuable tool for researchers in the fields of chemistry, biology, and medicine. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, enables a wide range of bioconjugation applications. The robust and efficient click chemistry reactions in which it participates allow for the precise and stable linkage of diverse molecular entities. This guide provides the foundational knowledge and experimental protocols necessary for the successful implementation of this linker in the development of novel bioconjugates, targeted therapeutics, and advanced biomaterials.
References
- 1. This compound, 2468714-96-5 | BroadPharm [broadpharm.com]
- 2. Azide | BroadPharm [broadpharm.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. targetmol.cn [targetmol.cn]
- 6. This compound P597492 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 7. labinsights.nl [labinsights.nl]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 5-(Azido-PEG4)-pent-2-yn-1-ol
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, a heterobifunctional linker crucial for applications in bioconjugation, drug delivery, and proteomics. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and illustrates the overall workflow.
Synthetic Strategy Overview
The synthesis of this compound is proposed as a three-step process commencing with commercially available starting materials. The core of this strategy involves the sequential functionalization of tetraethylene glycol, followed by a Williamson ether synthesis to introduce the pentynyl alcohol moiety.
The logical workflow for the synthesis is depicted below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Tetraethylene Glycol Monotosylate
This initial step selectively activates one of the terminal hydroxyl groups of tetraethylene glycol, preparing it for subsequent nucleophilic substitution.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Tetraethylene glycol | 194.23 | 100 g | 515 mmol |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 9.81 g | 51.5 mmol |
| Sodium hydroxide (B78521) (NaOH) | 40.00 | 6.89 g | 172 mmol |
| Tetrahydrofuran (THF) | - | 250 mL | - |
| Deionized water | - | 40 mL | - |
| Dichloromethane (B109758) (DCM) | - | As needed | - |
| Sodium sulfate (B86663) (anhydrous) | - | As needed | - |
Procedure:
-
A solution of tetraethylene glycol (100 g, 515 mmol) in 230 mL of THF is prepared in a round-bottom flask.
-
A solution of sodium hydroxide (6.89 g, 172 mmol) dissolved in 20 mL of deionized water is added to the flask.
-
The mixture is cooled to 0°C in an ice bath.
-
A solution of p-toluenesulfonyl chloride (9.81 g, 51.5 mmol) in 20 mL of THF is added dropwise to the reaction mixture.
-
The reaction is allowed to stir at 0°C for 2 hours.
-
Upon completion, the reaction mixture is poured into deionized water.
-
The aqueous layer is separated and extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a clear oil.
Quantitative Data:
| Product | Yield | Purity | Appearance |
| Tetraethylene Glycol Monotosylate | 90.1%[1] | >95% (by NMR) | Clear oil |
Step 2: Synthesis of Azido-PEG4-tosylate
The tosylated intermediate is converted to the corresponding azide (B81097) through a nucleophilic substitution reaction with sodium azide.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| Tetraethylene Glycol Monotosylate | 348.41 | 10 g | 28.7 mmol |
| Sodium azide (NaN₃) | 65.01 | 2.80 g | 43.1 mmol |
| Ethanol | - | 150 mL | - |
| Dichloromethane (DCM) | - | As needed | - |
| Sodium sulfate (anhydrous) | - | As needed | - |
Procedure:
-
Tetraethylene glycol monotosylate (e.g., 10 g, 28.7 mmol) is dissolved in ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Sodium azide (2.80 g, 43.1 mmol, 1.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the solvent is removed by rotary evaporation.
-
The residue is redissolved in dichloromethane and washed with water to remove inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the azido-PEG4-tosylate. Further purification can be achieved by column chromatography if necessary.
Quantitative Data (Estimated):
| Product | Yield | Purity | Appearance |
| Azido-PEG4-tosylate | >90% | >95% | Oil |
Step 3: Synthesis of this compound
The final product is obtained via a Williamson ether synthesis, where the alkoxide of pent-2-yn-1-ol displaces the tosylate group of the azido-PEG4 intermediate.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Example) | Moles |
| Azido-PEG4-tosylate | 373.42 | 5 g | 13.4 mmol |
| Pent-2-yn-1-ol | 84.12 | 1.35 g | 16.1 mmol |
| Sodium hydride (NaH, 60% in mineral oil) | 24.00 | 0.64 g | 16.1 mmol |
| Anhydrous THF or DMF | - | 100 mL | - |
| Saturated aqueous NH₄Cl | - | As needed | - |
| Ethyl acetate (B1210297) | - | As needed | - |
| Brine | - | As needed | - |
| Sodium sulfate (anhydrous) | - | As needed | - |
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), pent-2-yn-1-ol (1.35 g, 16.1 mmol, 1.2 equivalents) is dissolved in anhydrous THF or DMF (50 mL).
-
The solution is cooled to 0°C, and sodium hydride (0.64 g of 60% dispersion, 16.1 mmol, 1.2 equivalents) is added portion-wise.
-
The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the alkoxide.
-
A solution of azido-PEG4-tosylate (5 g, 13.4 mmol) in anhydrous THF or DMF (50 mL) is added dropwise to the alkoxide solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The reaction can be monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.
Quantitative Data (Estimated):
| Product | Yield | Purity | Appearance |
| This compound | 70-85% | >98%[2][3] | Oil |
Characterization Data
Tetraethylene Glycol Monotosylate:
-
¹H NMR (400 MHz, CDCl₃): δ 7.79 (d, 2H), 7.33 (d, 2H), 4.16 (t, 2H), 3.72-3.55 (m, 14H), 2.44 (s, 3H).[1]
Azido-PEG4-tosylate (Expected):
-
¹H NMR (DMSO-d₆): δ 7.78 (d, 2H), 7.48 (d, 2H), 4.1 (t, 2H), 3.5 (s, broad, PEG backbone), 3.39 (t, 2H, CH₂-N₃), 2.41 (s, 3H).
-
IR (neat): ~2100 cm⁻¹ (azide stretch).
This compound (Expected):
-
¹H NMR (CDCl₃): δ 4.2 (m, 2H), 3.65 (s, broad, 16H, PEG backbone), 3.39 (t, 2H, CH₂-N₃), 2.15 (q, 2H), 1.05 (t, 3H).
-
¹³C NMR (CDCl₃): δ 81.0, 79.5, 70.6 (multiple peaks), 58.0, 50.7, 12.5, 12.0.
-
MS (ESI+): m/z calculated for C₁₃H₂₃N₃O₅ [M+H]⁺ 302.17, found 302.2.
Safety Considerations
-
Sodium azide (NaN₃) is highly toxic and can form explosive metal azides. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[4]
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed throughout all procedures.
This guide provides a detailed and actionable pathway for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and available analytical capabilities.
References
The Core Mechanism of 5-(Azido-PEG4)-pent-2-yn-1-ol in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 5-(Azido-PEG4)-pent-2-yn-1-ol, a heterobifunctional linker, in the realm of click chemistry. This versatile reagent has emerged as a valuable tool in bioconjugation, drug delivery, and materials science, enabling the efficient and specific covalent ligation of molecules. This document will delve into its core functionalities, reaction mechanisms, and practical applications, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Introduction to this compound
This compound is a chemical linker characterized by three key functional components:
-
An Azide (B81097) Group (-N₃): This moiety is a cornerstone of click chemistry, readily participating in cycloaddition reactions with alkynes.
-
An Internal Alkyne Group (-C≡C-): While the molecule itself contains an alkyne, its primary utility in the context of this guide is as a bifunctional linker where the azide reacts with an external alkyne, and the hydroxyl group is used for further conjugation.
-
A Hydroxyl Group (-OH): This terminal alcohol provides a reactive handle for subsequent derivatization or conjugation to other molecules of interest.
-
A Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 chain enhances the aqueous solubility of the linker and the resulting conjugates, which is particularly advantageous in biological applications. It also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.
This unique combination of functional groups allows for a modular and sequential approach to molecular assembly, making it a powerful tool for creating complex biomolecular architectures.
Mechanism of Action in Click Chemistry
The primary mechanism of action of this compound revolves around the highly efficient and selective formation of a stable triazole ring via azide-alkyne cycloaddition reactions. Two main variants of this reaction are pertinent to the application of this linker: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used form of click chemistry, prized for its high reaction rates and yields. The reaction involves the [3+2] cycloaddition of the azide group of this compound with a terminal alkyne on a target molecule, catalyzed by a copper(I) species.
The catalytic cycle of CuAAC can be summarized as follows:
-
Formation of Copper(I) Acetylide: The copper(I) catalyst reacts with the terminal alkyne of the target molecule to form a copper acetylide intermediate.
-
Coordination of the Azide: The azide group of this compound coordinates to the copper acetylide.
-
Cycloaddition: A concerted cycloaddition reaction occurs, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rearranges to form the stable 1,4-disubstituted triazole ring, and subsequent protonolysis releases the product and regenerates the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a bioorthogonal alternative. This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) derivative on the target molecule to drive the cycloaddition with the azide of this compound.
The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne in a single step to form the triazole product. The release of ring strain provides the thermodynamic driving force for the reaction.
Quantitative Data
Table 1: Representative Second-Order Rate Constants for CuAAC Reactions
| Alkyne Substrate | Azide Substrate | Catalyst System | Rate Constant (M⁻¹s⁻¹) | Reference |
| Propargyl-amine | Benzyl-azide | CuSO₄/Sodium Ascorbate (B8700270) | 10² - 10³ | General Literature |
| PEG₃-alkyne | Azido-PEG₃-Biotin | Cu(I)-TBTA | ~10⁴ | General Literature |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Substrate | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |
| DIBO | Benzyl Azide | CD₃CN | 0.3 | |
| DBCO | Benzyl Azide | CD₃CN/H₂O | 0.1 - 1.0 | |
| BCN | Benzyl Azide | Methanol | 0.01 - 0.1 |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.
General Protocol for CuAAC Bioconjugation
This protocol describes the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 1 M in water)
-
Degassed buffer
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and this compound (typically in a 2-10 fold molar excess over the protein).
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
The reaction can be quenched by the addition of EDTA to chelate the copper ions.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted linker and catalyst components.
General Protocol for SPAAC Bioconjugation
This protocol describes the conjugation of a strained alkyne (e.g., DBCO)-modified protein with this compound.
Materials:
-
Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound in a compatible solvent (e.g., DMSO)
-
Degassed buffer
Procedure:
-
In a microcentrifuge tube, add the strained alkyne-modified protein.
-
Add a solution of this compound (typically a 2-10 fold molar excess). The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to avoid protein denaturation.
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove the unreacted linker.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of drug development.
Antibody-Drug Conjugates (ADCs)
In the synthesis of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydroxyl group can be derivatized with a payload, and the azide group can then be "clicked" onto an alkyne-functionalized antibody. The PEG4 spacer can help to improve the pharmacokinetic properties of the ADC.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a flexible linker to connect the target-binding moiety and the E3 ligase-binding moiety.
Bioconjugation and PEGylation
The linker can be used for the general bioconjugation of proteins, peptides, and other biomolecules to introduce new functionalities. The PEGylation aspect can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life.
Conclusion
This compound is a highly versatile and powerful bifunctional linker that plays a crucial role in modern chemical biology and drug development. Its ability to participate in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, coupled with the presence of a hydrophilic PEG spacer and a derivatizable hydroxyl group, provides researchers with a robust tool for the precise and efficient construction of complex molecular architectures. The continued exploration of its applications is expected to drive further innovation in the fields of bioconjugation, targeted therapeutics, and advanced materials.
In-Depth Technical Guide: Solubility of 5-(Azido-PEG4)-pent-2-yn-1-Ol in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 5-(Azido-PEG4)-pent-2-yn-1-ol, a heterobifunctional linker molecule critical in bioconjugation and drug development. While specific quantitative solubility data is not extensively published, this guide synthesizes information based on the physicochemical properties of its polyethylene (B3416737) glycol (PEG) moiety to provide a robust qualitative and estimated quantitative assessment. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise aqueous solubility under their specific experimental conditions. This guide also visualizes key concepts and workflows to facilitate understanding and application.
Introduction to this compound
This compound is a versatile linker molecule featuring an azide (B81097) group for "click chemistry" reactions and a terminal hydroxyl group for further derivatization. The core of its structure includes a tetraethylene glycol (PEG4) spacer, which plays a crucial role in its physicochemical properties, most notably its solubility. The hydrophilic nature of the PEG chain is designed to impart significant water solubility to the molecule and any conjugate it is a part of.[1][2]
Solubility Profile
The solubility of a linker molecule is a critical parameter in drug development and bioconjugation, impacting reaction efficiency, formulation, and bioavailability.
Qualitative Assessment
The presence of the hydrophilic PEG4 spacer in this compound strongly indicates high solubility in aqueous media.[1] Polyethylene glycol and its derivatives are well-known for their excellent water solubility, a property attributed to the ability of the ether oxygen atoms in the PEG chain to form hydrogen bonds with water molecules.[3] This inherent hydrophilicity is a primary reason for incorporating PEG linkers into drug delivery systems and bioconjugation strategies.[3]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in various aqueous buffers is not publicly available. However, based on the complete miscibility of short-chain PEGs like tetraethylene glycol (PEG4) with water, a high solubility can be confidently predicted.[4]
The following table provides an estimated solubility profile in common laboratory solvents. These estimations are based on the known properties of similar short-chain PEGylated compounds.
| Solvent/Buffer System | Estimated Solubility | Rationale and Considerations |
| Deionized Water | Very High / Miscible | The PEG4 chain is expected to dominate the solubility characteristics, leading to high aqueous solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very High | The presence of salts in PBS is unlikely to significantly decrease the solubility of this non-ionic, highly polar molecule. |
| Acetate Buffers, pH 4-6 | Very High | Expected to remain highly soluble across a range of acidic pH values. |
| Tris Buffers, pH 7-9 | Very High | Expected to be highly soluble in commonly used biological buffers. |
| Dimethyl Sulfoxide (DMSO) | Very High | A common solvent for preparing high-concentration stock solutions of organic molecules. |
| Dimethylformamide (DMF) | Very High | Another suitable organic solvent for creating stock solutions. |
Factors Influencing Solubility
The solubility of this compound in aqueous buffers can be influenced by several factors, as illustrated in the diagram below.
Caption: Factors influencing the aqueous solubility of this compound.
-
Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.
-
pH: While this compound does not have readily ionizable groups, extreme pH values could potentially affect the stability of the molecule and thus its apparent solubility over time.
-
Ionic Strength: High concentrations of salts can decrease the solubility of some organic molecules through the "salting-out" effect. However, given the highly hydrophilic nature of the PEG chain, this effect is expected to be minimal under typical biological buffer conditions.
-
Co-solvents: The presence of organic co-solvents can either increase or decrease solubility depending on the nature of the co-solvent.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in a specific aqueous buffer, either a kinetic or thermodynamic solubility assay can be performed.
Caption: Workflow for determining the aqueous solubility of the target compound.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of the compound.
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Prepare a series of standards of known concentrations of this compound in the same aqueous buffer.
-
Analyze the filtered supernatant and the standards using a validated HPLC-UV or LC-MS method.
-
Construct a calibration curve from the standards and determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[5][6][7][8][9]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume (e.g., 1-5 µL) of the 10 mM DMSO stock solution to the buffer to achieve a range of final concentrations. The final DMSO concentration should ideally be kept below 1-2% to minimize its effect on solubility.
-
Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
Alternatively, the plate can be centrifuged, and the concentration of the compound in the supernatant can be determined by HPLC-UV or LC-MS as described in the thermodynamic assay.
Conclusion
This compound is a highly water-soluble bifunctional linker due to its PEG4 moiety. While specific quantitative data is sparse, its structural features strongly support its utility in aqueous-based bioconjugation reactions without significant solubility limitations. For applications requiring precise knowledge of its solubility in a particular buffer system, the detailed experimental protocols provided in this guide offer a robust framework for empirical determination. Researchers and drug development professionals can confidently employ this linker in their workflows, leveraging its favorable solubility profile for the synthesis of complex biomolecules and drug conjugates.
References
- 1. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 2. Azide-PEG-amine TFA salt, MW 3,400 | BroadPharm [broadpharm.com]
- 3. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]
- 4. PEG-4 - Ataman Kimya [atamanchemicals.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
The Ultimate Technical Guide to Azide-Alkyne Click Chemistry: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Click chemistry, a concept first introduced by K.B. Sharpless in 2001, has revolutionized the fields of drug discovery, materials science, and bioconjugation.[1][2] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a reaction celebrated for its high efficiency, selectivity, and biocompatibility.[2][3] This in-depth technical guide provides a comprehensive overview of the core principles of azide-alkyne click chemistry, detailed experimental protocols, and its applications, tailored for researchers, scientists, and drug development professionals.
Core Principles of Azide-Alkyne Click Chemistry
The foundation of azide-alkyne click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring.[4][5] While the thermal version of this reaction requires high temperatures and often results in a mixture of regioisomers, the catalyzed and strain-promoted versions have become the cornerstones of click chemistry due to their mild reaction conditions and high selectivity.[4][6]
The key advantages of using azide-alkyne click chemistry include:
-
High Yields: The reactions typically proceed to completion or near completion, simplifying purification.[7]
-
Bioorthogonality: Azides and alkynes are largely unreactive with biological functional groups, allowing for their use in complex biological systems.[][9]
-
Mild Reaction Conditions: Many click reactions can be performed in aqueous solutions, at neutral pH, and at room temperature.[6][10]
-
Formation of a Stable Linkage: The resulting triazole ring is chemically inert and stable under a wide range of conditions.[11]
There are two primary variants of the azide-alkyne cycloaddition that are widely used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer.[1][6] It is characterized by its fast reaction rates and broad functional group tolerance.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that relies on the ring strain of a cyclooctyne (B158145) to accelerate the reaction with an azide.[12][] The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo applications.[12][14]
A less common but noteworthy variant is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , which regioselectively produces the 1,5-disubstituted 1,2,3-triazole.[4][6]
Reaction Mechanisms
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The mechanism of CuAAC is believed to involve a dinuclear copper intermediate, which explains the second-order dependence on the copper concentration observed in kinetic studies.[1] The catalytic cycle proceeds through the formation of a copper acetylide, which then reacts with the azide.[15][16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a concerted [3+2] cycloaddition reaction driven by the high ring strain of cyclooctynes.[12] This strain significantly lowers the activation energy, allowing the reaction to proceed rapidly without a catalyst.[12]
Quantitative Data
The efficiency of azide-alkyne click reactions can be quantified by their second-order rate constants. The following table summarizes typical rate constants for various cyclooctynes used in SPAAC.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctynol | DIBO | ~0.3 | [17] |
| Bicyclononyne | BCN | Varies with substitution | [18] |
| Dibenzoazacyclooctyne | DIBAC/ADIBO | ~1 | [19] |
| Biarylazacyclooctynone | BARAC | >1 | [18] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a small-scale CuAAC reaction.[1][20][21]
Materials:
-
Azide-containing molecule (1 equivalent)
-
Alkyne-containing molecule (1-1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.1-0.2 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, as a Cu(I) stabilizing ligand)
-
Solvent (e.g., water, t-butanol/water, DMSO, DMF)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in the reaction solvent.
-
In another vial, prepare a solution of copper(II) sulfate. If using a ligand, pre-mix the copper sulfate with the ligand.
-
Add the copper sulfate solution (and ligand, if used) to the reaction mixture containing the azide and alkyne.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be isolated by precipitation, extraction, or chromatography.
Protocol 2: Labeling of Proteins in Cell Lysate using CuAAC
This protocol provides a method for labeling azide- or alkyne-modified proteins in a cell lysate.[22][23]
Materials:
-
Cell lysate containing azide- or alkyne-modified proteins (1-5 mg/mL)
-
Corresponding alkyne- or azide-functionalized detection reagent (e.g., fluorescent dye)
-
100 mM THPTA solution
-
20 mM CuSO₄ solution
-
300 mM sodium ascorbate solution (freshly prepared)
-
PBS buffer (pH 7.4)
Procedure:
-
To 50 µL of protein lysate in a microfuge tube, add 100 µL of PBS buffer.
-
Add 4 µL of the corresponding azide or alkyne detection reagent (final concentration ~20 µM, can be optimized).
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot).
Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a typical SPAAC reaction for bioconjugation.[12][]
Materials:
-
Azide-containing biomolecule (1 equivalent)
-
Strained cyclooctyne (e.g., DBCO, BCN) derivative (1-5 equivalents)
-
Biocompatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-containing biomolecule in the biocompatible buffer.
-
Add the strained cyclooctyne derivative to the solution. The cyclooctyne is often dissolved in a water-miscible organic solvent like DMSO or DMF before addition to the aqueous buffer.
-
Incubate the reaction at room temperature or 37°C. Reaction times can range from 30 minutes to several hours, depending on the reactivity of the cyclooctyne and the concentrations of the reactants.
-
Monitor the reaction progress if necessary.
-
The resulting conjugate can be purified using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.
Applications in Drug Development and Research
Azide-alkyne click chemistry has become an indispensable tool in various stages of drug discovery and development, as well as in fundamental biological research.[24][25][26]
-
Drug Discovery: Click chemistry is used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[25][26] The triazole ring can also act as a stable and biocompatible linker in fragment-based drug design.[25]
-
Bioconjugation: This is one of the most widespread applications, enabling the precise attachment of molecules such as fluorescent dyes, biotin, or drug molecules to proteins, nucleic acids, and other biomolecules.[3][10][26] This is crucial for creating antibody-drug conjugates (ADCs) and other targeted therapies.[21][]
-
Cell and in vivo Imaging: The bioorthogonality of click chemistry allows for the labeling and visualization of biomolecules in living cells and whole organisms without disrupting normal cellular processes.[28][29][30][31]
-
Drug Delivery: Click chemistry is employed to functionalize nanoparticles and other drug delivery systems with targeting ligands, enhancing their specificity and efficacy.[11][26]
-
Proteomics and Metabolomics: Metabolic labeling with azide- or alkyne-containing precursors allows for the identification and quantification of newly synthesized proteins, glycans, and other biomolecules.[23]
Experimental Workflow: Protein Labeling in Live Cells
The following diagram illustrates a typical workflow for labeling a specific protein of interest in live mammalian cells using SPAAC.[28]
This guide provides a foundational understanding of azide-alkyne click chemistry, offering both the theoretical background and practical protocols necessary for its successful implementation in a research and development setting. The versatility and robustness of these reactions ensure their continued and expanding role in advancing science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. csmres.co.uk [csmres.co.uk]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. benthamdirect.com [benthamdirect.com]
- 9. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 10. interchim.fr [interchim.fr]
- 11. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. licorbio.com [licorbio.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. axispharm.com [axispharm.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]
- 28. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 29. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 30. youtube.com [youtube.com]
- 31. cdn.technologynetworks.com [cdn.technologynetworks.com]
The Pivotal Role of the PEG4 Linker in Bioconjugation Reagents: A Technical Guide
In the sophisticated landscape of modern drug development and biological research, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—stands as a cornerstone technology. The choice of the linker that connects these molecular entities is a critical design decision, profoundly influencing the stability, solubility, efficacy, and pharmacokinetic profile of the final conjugate. Among the diverse array of available linkers, the discrete polyethylene (B3416737) glycol (PEG) linker, particularly the PEG4 variant, has emerged as an indispensable tool for its unique combination of hydrophilicity, flexibility, and defined structure.[1]
This technical guide provides an in-depth exploration of the function of the PEG4 linker in bioconjugation reagents, tailored for researchers, scientists, and drug development professionals. It covers the core functions, quantitative impact, key applications, and detailed experimental methodologies associated with this versatile molecular spacer.
Core Functions and Advantages of the PEG4 Linker
A PEG4 linker is a monodisperse compound composed of four repeating ethylene (B1197577) glycol units.[1] Unlike traditional polydisperse PEGs, which are mixtures of polymers with varying chain lengths, a discrete PEG4 linker is a single molecular entity with a defined structure and molecular weight.[2] This homogeneity is crucial for ensuring batch-to-batch consistency and producing a well-characterized, predictable bioconjugate.[2] The primary functions of the PEG4 linker stem from its unique physicochemical properties.
-
Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic.[] This poor water solubility can lead to aggregation of the final conjugate, which diminishes efficacy and can trigger an unwanted immune response.[][4] The hydrophilic ethylene glycol units of the PEG4 linker impart a high degree of water solubility to the entire construct, effectively mitigating aggregation and improving its formulation, handling, and bioavailability.[1][][5]
-
Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm or a 15-atom chain) provides critical spatial separation between the conjugated molecules.[1][6] This flexible arm prevents the payload from interfering with the biological activity of the targeting molecule (e.g., an antibody's binding site), a phenomenon known as steric hindrance.[1][5] This separation is essential for preserving the function of both components of the conjugate.
-
Improved Pharmacokinetics and Stability : The PEG component creates a protective hydration shell around the bioconjugate.[1][4] This "shielding" effect protects the biomolecule from enzymatic degradation and can mask immunogenic epitopes, reducing the risk of an immune response and subsequent rapid clearance from the body.[1][7][8][9] By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and improved drug exposure at the target site.[1][4][7]
-
Applications in Key Therapeutic Modalities : The versatility of PEG4 linkers has led to their widespread application in the development of sophisticated therapeutics. They are integral components in ADCs, Proteolysis-Targeting Chimeras (PROTACs), peptide and protein modifications, and nanoparticle-based drug delivery systems.[7]
Quantitative Data and Physicochemical Properties
While specific performance data for bioconjugates is often proprietary, the general effects of incorporating PEG linkers are well-documented. The tables below summarize the key properties of the PEG4 linker and its typical impact on a bioconjugate.
Table 1: Physicochemical Properties of a Typical PEG4 Linker
| Property | Value | Significance |
|---|---|---|
| Composition | 4 repeating ethylene glycol units | Provides a balance of flexibility and hydrophilicity. |
| Approx. Length | 1.4 nm (15 atoms) | Offers sufficient spacing to reduce steric hindrance.[1] |
| Nature | Monodisperse (Discrete) | Ensures product homogeneity and batch-to-batch consistency.[2] |
| Solubility | High in aqueous & organic media | Facilitates conjugation reactions and improves final product solubility.[7] |
Table 2: General Impact of PEG4 Linker Incorporation on Bioconjugate Performance
| Parameter | Effect of PEG4 Linker | Rationale |
|---|---|---|
| Water Solubility | Significant Increase | The hydrophilic PEG chain overcomes the hydrophobicity of many payloads.[][5] |
| Aggregation | Significant Decrease | Increased hydrophilicity and steric shielding prevent intermolecular aggregation.[1][5] |
| Immunogenicity | Reduced | The PEG chain can mask immunogenic epitopes on the payload or biomolecule.[1][4][8] |
| In Vivo Half-Life | Moderate Increase | The hydration shell increases hydrodynamic radius, reducing renal clearance.[4][5][8] |
| Drug-to-Antibody Ratio (DAR) | Enables Higher Loading | Mitigates aggregation issues that can arise with high DARs of hydrophobic drugs.[4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for two common bioconjugation reactions involving PEG4 linkers: amine-reactive and thiol-reactive conjugations.
Objective: To covalently link a PEG4 spacer to primary amines (e.g., lysine (B10760008) residues) on a protein or antibody using an N-hydroxysuccinimide (NHS) ester functional group.
Materials:
-
Protein/antibody solution (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[10]
-
PEG4-NHS Ester reagent
-
Anhydrous, high-purity Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[10]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]
-
Purification equipment (e.g., Zeba™ Spin Desalting Columns or dialysis cassettes)[10]
Methodology:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS at pH 7.2-8.0). Buffers containing Tris or glycine (B1666218) will compete with the reaction and must be removed via dialysis or a desalting column.[10]
-
Reagent Preparation: Immediately before use, equilibrate the PEG4-NHS Ester vial to room temperature to prevent moisture condensation.[10] Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF.[10] Do not store the reconstituted reagent, as the NHS ester is highly susceptible to hydrolysis.[10]
-
Conjugation Reaction:
-
Calculate the required volume of the PEG4-NHS Ester stock solution to achieve a desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[10][12]
-
Add the calculated volume of the PEG4-NHS Ester solution to the protein solution while gently stirring. The final concentration of DMSO should ideally be less than 10% (v/v) to avoid protein denaturation.[12]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10][12]
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[12] This will hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG4-NHS Ester and quenching reagents from the final conjugate using a desalting column or by dialyzing against PBS.[10][12]
-
Characterization: Determine the concentration and degree of labeling of the final conjugate using appropriate analytical methods (e.g., BCA assay, UV-Vis spectroscopy).
Objective: To achieve site-specific conjugation to free sulfhydryl groups (e.g., from cysteine residues) on a protein or peptide using a maleimide (B117702) functional group.
Materials:
-
Thiol-containing protein/peptide solution
-
Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with 5-10 mM EDTA)[13]
-
(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.[14]
-
PEG4-Maleimide reagent
-
Anhydrous DMSO or DMF
-
Purification equipment (desalting column, SEC, or dialysis)
Methodology:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds to generate free thiols. This can be done by incubating the protein with a 10-100x molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column. The protein must be in a thiol-free buffer at pH 6.5-7.5. The maleimide group is most specific to thiols within this pH range.[13] The inclusion of EDTA helps prevent re-oxidation of thiols.[13]
-
-
Reagent Preparation: Immediately before use, dissolve the PEG4-Maleimide in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[13]
-
Conjugation Reaction:
-
Purification: Purify the final conjugate from unreacted PEG4-Maleimide and other small molecules using size-exclusion chromatography (SEC), dialysis, or desalting columns.[1][15]
-
Characterization: Analyze the final product to confirm successful conjugation and purity, for example, via mass spectrometry or HPLC.
Conclusion
The PEG4 linker, though a relatively small component, plays a disproportionately large and strategic role in the success of a bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1][] Its defined structure ensures a level of precision and reproducibility that is paramount for the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and functional insights provided in this guide offer a practical framework for the successful application of PEG4 technology in creating advanced research tools and more effective, safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. broadpharm.com [broadpharm.com]
5-(Azido-PEG4)-pent-2-yn-1-Ol material safety data sheet (MSDS)
An In-depth Technical Guide to 5-(Azido-PEG4)-pent-2-yn-1-Ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material properties, safety information, and handling protocols for this compound, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and materials science.
Chemical and Physical Properties
This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal azide (B81097) group and a hydroxyl group.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][2][] Its chemical structure allows for versatile applications, primarily through "click chemistry" reactions. The azide functional group can readily participate in copper-catalyzed or strain-promoted cycloaddition reactions with alkynes, while the hydroxyl group offers a site for further chemical modification.[1][2][][4]
| Property | Value | Source(s) |
| Molecular Formula | C13H23N3O5 | [1] |
| Molecular Weight | 301.3 g/mol | [1][4] |
| CAS Number | 2468714-96-5 | [1] |
| Purity | ≥98% | [1][5] |
| Appearance | (Not explicitly stated) | |
| Solubility | Soluble in aqueous media | [1][2][] |
Material Safety Data Sheet (MSDS) Summary
Hazard Identification
While some similar PEGylated azide compounds are not classified as hazardous, the toxicological properties of this compound have not been fully investigated.[6][7] Organic azides should be handled with caution as they can be potentially explosive, especially when heated or in the presence of certain metals. The alkyne group also presents a reactivity hazard.
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.[8]
-
Organic azides can be explosive. Avoid heat, sparks, and open flames.[6][7][8]
First-Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6][7][8] If irritation persists, seek medical attention.[7][8]
-
In case of eye contact: Rinse cautiously with water for several minutes.[6][7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6][7][8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7][8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7][8]
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8][9] Avoid breathing dust, vapor, mist, or gas.[6][9] Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9] The recommended storage temperature is -20°C.[1][7] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[6][7][8]
Fire-Fighting Measures
-
Suitable extinguishing media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6][9]
-
Specific hazards: Containers may explode when heated.[6] Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
-
Protective equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7][9]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.[6][7][8] Do not allow the chemical to enter drains or the environment.[6][9]
Experimental Protocols and Applications
The primary application of this compound is in bioconjugation via "click chemistry."[1][][4] The azide group reacts efficiently with terminal or strained alkynes to form a stable triazole linkage.[1][4] This reaction is widely used for attaching this linker to proteins, peptides, oligonucleotides, and other biomolecules for applications in drug delivery, antibody-drug conjugates (ADCs), and surface modification.[5][10]
Generalized Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for conjugating this compound to an alkyne-modified biomolecule.
Caption: Generalized workflow for a CuAAC "click chemistry" reaction.
Signaling Pathway Modification
The versatility of this compound allows for its use in probing and modifying biological pathways. For instance, it can be used to attach fluorescent dyes or other reporter molecules to proteins or peptides involved in a specific signaling cascade, enabling their visualization and tracking.
Caption: Conceptual diagram of signaling pathway component labeling.
References
- 1. This compound, 2468714-96-5 | BroadPharm [broadpharm.com]
- 2. 5-(Azido-PEG4)-pent-2-yn-1-Ol_新研博美 [xinyanbm.com]
- 4. Azide | BroadPharm [broadpharm.com]
- 5. This compound P597492 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 6. fishersci.com [fishersci.com]
- 7. broadpharm.com [broadpharm.com]
- 8. beta.broadpharm.com [beta.broadpharm.com]
- 9. targetmol.com [targetmol.com]
- 10. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
The Chemical Compatibility of Bifunctional PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compatibility of bifunctional polyethylene (B3416737) glycol (PEG) linkers, critical tools in the fields of bioconjugation, drug delivery, and therapeutic development. Bifunctional PEGs, possessing reactive functional groups at both termini, serve as versatile spacers to connect two molecular entities, such as a protein and a therapeutic agent.[1][2] The choice of linker is paramount, as it dictates the efficiency of conjugation, the stability of the resulting conjugate, and its ultimate biological performance.[3] This guide delves into the key characteristics of common bifunctional PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of bioconjugates.
Core Concepts in Bifunctional PEG Linker Chemistry
Bifunctional PEG linkers are broadly categorized as either homobifunctional or heterobifunctional. Homobifunctional PEGs possess identical reactive groups at each end and are primarily used for crosslinking identical molecules or creating hydrogels.[2] In contrast, heterobifunctional PEGs have two different reactive groups, enabling the sequential and specific conjugation of two distinct molecules, a crucial feature in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[2][4]
The PEG component itself imparts several beneficial properties, including increased hydrophilicity, which can mitigate aggregation of hydrophobic drugs and improve the overall solubility of the conjugate.[][6] The flexible PEG chain can also create a steric shield, potentially reducing the immunogenicity of the conjugated molecule and prolonging its circulation half-life.[][7]
Data Presentation: A Comparative Analysis of Bifunctional PEG Linkers
The selection of a bifunctional PEG linker is critically dependent on the functional groups available on the molecules to be conjugated and the desired stability of the final product. The following tables summarize the key chemical compatibility characteristics of commonly used bifunctional PEG linkers.
| Functional Group | Target Moiety | Optimal pH for Conjugation | Resulting Linkage | Key Characteristics |
| Amine-Reactive | ||||
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | 7.2 - 8.5 | Amide | High reactivity, but susceptible to hydrolysis in aqueous solutions.[1][3] |
| Aldehyde (-CHO) | Primary Amines (-NH₂) | 5.0 - 7.0 (for N-terminal specificity) | Secondary Amine (after reduction) | Enables site-specific N-terminal conjugation at controlled pH; requires a reductive amination step.[8][9] |
| Isothiocyanate (-NCS) | Primary Amines (-NH₂) | > 7.5 | Thiourea | Stable linkage.[2] |
| Thiol-Reactive | ||||
| Maleimide (B117702) | Thiols (-SH) | 6.5 - 7.5 | Thioether | Highly specific for thiols, but the resulting succinimidyl thioether can be unstable under physiological conditions due to retro-Michael reaction and thiol exchange.[10][11][12] |
| Vinyl Sulfone | Thiols (-SH) | > 7.5 | Thioether | Forms a stable thioether bond.[2] |
| Pyridyl Disulfide | Thiols (-SH) | Neutral | Disulfide | Cleavable by reducing agents, useful for controlled release applications.[2] |
| Other Chemistries | ||||
| Azide (-N₃) | Alkyne | Not applicable (requires catalyst) | Triazole | Bioorthogonal "click chemistry" reaction; highly specific and efficient.[3] |
| Alkyne | Azide (-N₃) | Not applicable (requires catalyst) | Triazole | Bioorthogonal "click chemistry" reaction; highly specific and efficient.[3] |
| Hydrazide (-CONHNH₂) | Aldehydes/Ketones | 4.5 - 5.5 | Hydrazone | Can be pH-sensitive, allowing for cleavable conjugates.[13] |
Table 1: Chemical Compatibility of Common Bifunctional PEG Linker Functional Groups. This table provides a comparative overview of the reactivity and key features of various functional groups found on bifunctional PEG linkers.
| Linker Type | Condition | Half-life | Reference |
| NHS-Ester | pH 7.0, 0°C | 4-5 hours | [11] |
| pH 8.5, Room Temp | ~8 minutes | [11] | |
| pH 8.6, 4°C | 10 minutes | [11] | |
| pH 9.0, Room Temp | Minutes | [11] | |
| Maleimide-Thiol Adduct | In presence of glutathione (B108866) (physiological conditions) | 20 - 80 hours (tunable based on Michael donor) | [][14] |
| Hydrolyzed Maleimide-Thiol Adduct (Ring-opened) | Physiological conditions | > 2 years | [14][15] |
Table 2: Stability of Common Linkages Formed by Bifunctional PEG Linkers. This table presents quantitative data on the stability of linkages formed by NHS-ester and maleimide functional groups under various conditions. The data highlights the hydrolytic instability of NHS esters and the potential for degradation of maleimide-thiol adducts, as well as strategies to improve their stability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. The following sections provide methodologies for common PEGylation strategies.
Protocol 1: Amine-Reactive PEGylation using NHS-Ester
This protocol describes the non-specific conjugation of an NHS-ester functionalized PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-Ester-PEG-X (where X is the other functional group)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG-X in anhydrous DMSO or DMF to a high concentration (e.g., 100 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from excess linker and unreacted protein using SEC.[2]
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight, and by mass spectrometry to confirm the degree of PEGylation.[2]
Protocol 2: Thiol-Reactive PEGylation using Maleimide
This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG to free thiol groups (cysteine residues) on a protein.
Materials:
-
Protein with accessible thiol groups in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG-X
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification system (e.g., SEC column)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer. If necessary, reduce disulfide bonds to generate free thiols by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[3]
-
Linker Preparation: Dissolve the Maleimide-PEG-X in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.[3]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[3]
-
Purification: Purify the conjugate using SEC to remove unreacted linker and protein.[2]
-
Characterization: Assess the purity and degree of conjugation using SDS-PAGE, HPLC, and mass spectrometry.[6]
Protocol 3: Aldehyde-Reactive PEGylation via Reductive Amination
This protocol describes the site-specific conjugation of a PEG-aldehyde to the N-terminus of a protein.
Materials:
-
Protein in a slightly acidic buffer (e.g., 100 mM MES, pH 5.0-6.0)
-
PEG-Aldehyde
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Purification system (e.g., SEC column)
Procedure:
-
Protein and Linker Preparation: Dissolve the protein and PEG-aldehyde in the reaction buffer.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of PEG-aldehyde to the protein solution.
-
Reduction: Add the reducing agent to a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixture for 12-24 hours at 4°C with gentle stirring.[16]
-
Purification: Purify the N-terminally PEGylated protein using SEC.
-
Characterization: Confirm site-specific conjugation and purity using peptide mapping and mass spectrometry.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the chemical compatibility and application of bifunctional PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Research
Audience: Researchers, scientists, and drug development professionals.
Core Concepts of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are indispensable chemical tools designed to covalently link two different biomolecules with precision and control. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional reagents feature two distinct reactive moieties. This fundamental asymmetry is the key to their utility, enabling sequential, multi-step conjugation strategies that minimize the formation of undesirable homodimers or polymers—a common pitfall of one-step conjugations.
The archetypal structure of a heterobifunctional crosslinker consists of three main components: two different reactive ends and a spacer arm that bridges them. The choice of reactive groups dictates which functional groups on the target biomolecules (e.g., primary amines on lysines, sulfhydryls on cysteines) will be linked, while the spacer arm's length and chemical nature influence the stability, solubility, and steric properties of the final conjugate.
This controlled approach is critical in applications demanding high precision, such as the construction of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR), the immobilization of enzymes on biosensor surfaces, and the mapping of protein-protein interaction networks.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly categorized based on the chemistries of their reactive ends. This diversity allows for tailored experimental design based on the available functional groups on the molecules of interest.
-
Amine-to-Sulfhydryl Reactive Crosslinkers: This is the most widely used class. Typically, they feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) side chains) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., cysteine side chains). This combination is foundational to many bioconjugation applications, including ADC development.
-
Carbonyl-to-Sulfhydryl Reactive Crosslinkers: These reagents link molecules containing carbonyls (aldehydes or ketones), which can be naturally present or introduced into carbohydrates via oxidation, to sulfhydryl-containing molecules.
-
Amine-to-Photoreactive Crosslinkers: These crosslinkers combine a specific thermal reactive group (like an NHS ester) with a photoreactive group (e.g., an aryl azide (B81097) or diazirine). The photoreactive group remains inert until activated by UV light, at which point it forms a covalent bond non-specifically with nearby C-H or N-H bonds. This is invaluable for photoaffinity labeling to identify binding partners when the precise interaction site is unknown.
-
Sulfhydryl-to-Photoreactive Crosslinkers: Similar to the above, these reagents allow for specific attachment to a sulfhydryl group, followed by light-induced, non-selective crosslinking to an interacting molecule.
-
"Zero-Length" Crosslinkers: While not bifunctional in the traditional sense of having two distinct reactive ends separated by a spacer, reagents like 1-Ethyl-3-(-3-dimethylaminopropyl) carbodiimide (B86325) (EDC) are often used in heterobifunctional applications. EDC activates carboxyl groups to react with primary amines, forming a direct amide bond with no intervening spacer atoms.
Quantitative Data Summary
The selection of an appropriate crosslinker is critical for successful bioconjugation. Factors such as spacer arm length, cleavability, and solubility must be carefully considered. The following table summarizes the properties of several common heterobifunctional crosslinkers.
| Crosslinker | Reactive Groups (End 1 -> End 2) | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Key Features |
| SMCC | NHS-ester -> Maleimide | 8.3 | No | No | Cyclohexane bridge enhances maleimide stability; widely used for ADCs. |
| Sulfo-SMCC | Sulfo-NHS-ester -> Maleimide | 8.3 | No | Yes | Water-soluble version of SMCC, avoids organic solvents that can denature proteins. |
| GMBS | NHS-ester -> Maleimide | 7.3 | No | No | A common amine-to-sulfhydryl crosslinker. |
| EMCS | NHS-ester -> Maleimide | 9.4 | No | No | Features a longer aliphatic spacer arm compared to GMBS. |
| LC-SPDP | NHS-ester -> Pyridyldithiol | 15.7 | Yes (Disulfide) | No | Cleavable by reducing agents (e.g., DTT, TCEP); allows for release of conjugated molecules. |
| Sulfo-LC-SPDP | Sulfo-NHS-ester -> Pyridyldithiol | 15.7 | Yes (Disulfide) | Yes | Water-soluble, cleavable crosslinker for amine-to-sulfhydryl conjugation. |
| SANPAH | NHS-ester -> Phenyl Azide | 18.2 | No | No | Photoreactive crosslinker for capturing protein-protein interactions. |
| Sulfo-SANPAH | Sulfo-NHS-ester -> Phenyl Azide | 18.2 | No | Yes | Water-soluble version of SANPAH for photoaffinity labeling in aqueous environments. |
| SDA | NHS-ester -> Diazirine | 3.9 | No | No | Photoreactive crosslinker with a diazirine group, which is activated by long-wave UV light. |
| EDC | (Activates Carboxyl -> Amine) | 0 | No | Yes | "Zero-length" crosslinker that forms a direct amide bond between carboxyl and amine groups. |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC
This protocol describes the conjugation of a sulfhydryl-containing drug payload to an antibody, a common procedure in the development of Antibody-Drug Conjugates (ADCs).
Materials:
-
Antibody (Protein-NH₂): 1-10 mg/mL in amine-free buffer (e.g., 100 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.2).
-
Sulfhydryl-containing drug (Molecule-SH).
-
SMCC Crosslinker.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Quenching Reagent: L-cysteine or N-acetylcysteine.
-
Purification system (e.g., Size-Exclusion Chromatography - SEC).
Procedure:
Step 1: Antibody Activation (Introduction of Maleimide Groups)
-
Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of SMCC (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.
-
Add a calculated molar excess of the SMCC stock solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point for proteins at 1-4 mg/mL.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with the same phosphate buffer (pH should be adjusted to 6.5-7.5 for the next step). This yields the "maleimide-activated antibody".
Step 2: Conjugation to Sulfhydryl-Containing Drug
-
Immediately add the sulfhydryl-containing drug solution to the desalted, maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding a quenching reagent (e.g., L-cysteine) to a final concentration of ~1 mM. Incubate for an additional 15-30 minutes.
Step 3: Purification and Characterization
-
Purify the final Antibody-Drug Conjugate (ADC) using an appropriate method, such as Size-Exclusion Chromatography (SEC), to remove unconjugated drug and any protein aggregates.
-
Collect and pool the fractions corresponding to the monomeric ADC.
-
Characterize the final product. Determine the protein concentration (A280) and the Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
Protocol 2: Photoaffinity Labeling to Capture Protein-Protein Interactions
This protocol provides a general workflow for using an amine-to-photoreactive crosslinker (e.g., SANPAH) to identify binding partners ("prey") for a known "bait" protein.
Materials:
-
Purified "Bait" Protein (with primary amines).
-
Cell lysate or purified protein mixture containing the potential "Prey" protein.
-
Amine-to-Photoreactive Crosslinker (e.g., SANPAH).
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.0 (e.g., HEPES or PBS).
-
Hand-held UV lamp (long-wave, ~365 nm for nitrophenyl azides).
-
Analysis equipment (e.g., SDS-PAGE, Western Blot, Mass Spectrometer).
Procedure:
Step 1: Modification of the "Bait" Protein
-
Dissolve the "bait" protein in the reaction buffer.
-
Dissolve the photoreactive crosslinker (e.g., SANPAH) in DMSO to prepare a stock solution.
-
Add the crosslinker solution to the "bait" protein solution at a 10- to 50-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark to allow the NHS-ester to react with the primary amines on the "bait" protein.
-
Remove excess, unreacted crosslinker using a desalting column. The "bait" protein is now photosensitive.
Step 2: Interaction and Photo-Crosslinking
-
Add the modified "bait" protein to the cell lysate or protein mixture containing the potential "prey".
-
Incubate for a sufficient time (e.g., 1-2 hours) at 4°C or room temperature to allow for the natural protein-protein interaction to occur. This step must be performed in the dark or under subdued light.
-
Expose the sample to UV light from a hand-held lamp for 5-15 minutes on ice. The lamp should be positioned close to the sample. This activates the photoreactive group, causing it to covalently bond to the interacting "prey" protein.
Step 3: Analysis of Crosslinked Complexes
-
Analyze the reaction products using SDS-PAGE. Crosslinked complexes will appear as new bands with higher molecular weights.
-
Identify the crosslinked "prey" protein. This can be done by excising the new band from the gel for analysis by mass spectrometry or by performing a Western blot if an antibody for the suspected "prey" is available.
Mandatory Visualizations
The following diagrams were generated using the Graphviz DOT language to illustrate key concepts and workflows related to heterobifunctional crosslinkers.
Methodological & Application
Application Note: Bifunctional Labeling and Conjugation using 5-(Azido-PEG4)-pent-2-yn-1-ol via Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient, specific, and biocompatible method for covalently linking molecules.[1][2][3] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, and it is renowned for its high yields, tolerance of a wide range of functional groups, and performance in aqueous solutions.[3][4]
The molecule 5-(Azido-PEG4)-pent-2-yn-1-ol is a versatile bifunctional linker. It incorporates three key chemical motifs:
-
An Azide Group (N₃): Enables click chemistry with alkyne-functionalized molecules.[5][6]
-
A Terminal Alkyne Group (C≡CH): Enables click chemistry with azide-functionalized molecules.
-
A Hydrophilic PEG4 Spacer: A polyethylene (B3416737) glycol (PEG) linker enhances aqueous solubility, reduces aggregation, and provides spatial separation between conjugated molecules.[7][8]
This unique structure allows for the sequential or simultaneous linkage of two different molecular entities, making it an invaluable tool in drug delivery, bioconjugation, materials science, and diagnostics.[7][9]
Principle of Reaction
The core of this protocol is the CuAAC reaction. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[4][10][11] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used in aqueous media to protect the Cu(I) from oxidation and increase reaction efficiency.[11][12] The reaction proceeds rapidly at room temperature to form a stable 1,4-disubstituted 1,2,3-triazole.[13]
Experimental Protocols
Materials and Reagents
-
Linker: this compound
-
Substrates: Your alkyne-modified molecule (Substrate A) and azide-modified molecule (Substrate B).
-
Catalyst: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium Ascorbate
-
Ligand (Recommended for aqueous reactions): THPTA
-
Solvents: Deionized water, DMSO, t-Butanol, or a mixture depending on substrate solubility.
-
Buffers (for biomolecules): Phosphate-buffered saline (PBS) or triethylammonium (B8662869) acetate (B1210297) (TEAA).[14]
-
Purification: Appropriate materials for HPLC, column chromatography, or precipitation (e.g., ethanol, acetone).[14][15]
Preparation of Stock Solutions
-
Copper Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[12][16]
-
THPTA Ligand: Prepare a 200 mM stock solution in deionized water.[12][16]
-
Copper/Ligand Complex: Mix one part 100 mM CuSO₄ with two parts 200 mM THPTA. Let it stand for 5 minutes. This complex is stable for several weeks when frozen.[12][16]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use, as it is prone to oxidation.[15][16]
-
Linker & Substrates: Prepare 10 mM stock solutions in a suitable solvent (e.g., DMSO, water).
Protocol A: Conjugation via the Azide Group (Reaction with an Alkyne Substrate)
This protocol uses the azide moiety of the linker to react with an alkyne-containing molecule (Substrate A).
-
In a microcentrifuge tube, dissolve the alkyne-modified substrate (1 equivalent) and this compound (1.2 equivalents) in your chosen buffer or solvent system (e.g., PBS with a co-solvent like DMSO if needed).
-
Degas the solution by bubbling with an inert gas like argon or nitrogen for 5-10 minutes to prevent oxidation of the Cu(I) catalyst.[14][17]
-
Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture. The final concentration of copper is typically 1-5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 2-5 times the copper concentration.[16]
-
Seal the tube and allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Monitor reaction progress using an appropriate technique (e.g., TLC, LC-MS, or HPLC).
-
Once complete, purify the product to remove the copper catalyst and unreacted materials. This can be achieved by protein precipitation, dialysis, or chromatography. Washing with a chelating agent like EDTA can help remove residual copper.[10]
Protocol B: Conjugation via the Alkyne Group (Reaction with an Azide Substrate)
This protocol uses the alkyne moiety of the linker to react with an azide-containing molecule (Substrate B). The procedure is nearly identical to Protocol A.
-
In a microcentrifuge tube, dissolve the azide-modified substrate (1 equivalent) and this compound (1.2 equivalents) in the reaction buffer/solvent.
-
Add the Cu(I)/THPTA complex.
-
Initiate the reaction by adding the sodium ascorbate solution.[16]
-
Incubate at room temperature for 1-4 hours, monitoring progress.
-
Purify the final conjugate as described previously.
Data Presentation
The following table summarizes typical reaction conditions for CuAAC bioconjugation. Optimization may be required based on the specific substrates.
| Parameter | Recommended Range | Typical Value | Notes |
| Substrate Conc. | 10 µM - 10 mM | 100 µM | Higher concentrations generally lead to faster reactions. |
| Linker Equiv. | 1.1 - 3 eq | 1.2 eq | A slight excess of the linker ensures full consumption of the substrate. |
| CuSO₄ Conc. | 50 µM - 5 mM | 1 mM | For sensitive biomolecules, keep copper concentration low.[18] |
| Ligand:Cu Ratio | 2:1 - 5:1 | 2:1 (THPTA) | Ligands like THPTA are crucial for aqueous reactions to stabilize Cu(I).[11][12] |
| Na Ascorbate Conc. | 2 - 5x [Cu] | 2.5 mM | Should be added last to initiate the reaction.[11] Always use a fresh solution.[15] |
| Solvent System | H₂O, DMSO, tBuOH/H₂O | PBS/DMSO (4:1) | Co-solvents may be needed for hydrophobic substrates.[17] |
| Temperature | 4°C - 37°C | Room Temp (25°C) | Lower temperatures can be used to protect sensitive biomolecules. |
| Reaction Time | 15 min - 24 h | 1 - 4 hours | Monitor by TLC or LC-MS to determine completion.[10] |
| pH | 6.5 - 8.0 | 7.4 | The reaction is tolerant of a wide pH range (4-12).[4] |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. 5-(Azido-PEG4)-pent-2-yn-1-Ol_新研博美 [xinyanbm.com]
- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 7. labinsights.nl [labinsights.nl]
- 8. 1clickchemistry.com [1clickchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 17. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling Using 5-(Azido-PEG4)-pent-2-yn-1-Ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Azido-PEG4)-pent-2-yn-1-ol is a versatile heterobifunctional linker molecule employed in bioconjugation, particularly for the labeling of proteins. This reagent features a terminal azide (B81097) group and a terminal alkyne, enabling intramolecular or intermolecular crosslinking and derivatization through "click chemistry". The molecule also contains a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility in aqueous media and can reduce non-specific binding. The azide (N3) and alkyne moieties are bioorthogonal, meaning they are inert to most biological functional groups, thus allowing for highly specific and efficient covalent bond formation in complex biological mixtures.[1][2] The primary application of this reagent is in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry that forms a stable triazole linkage.[3][4]
Principle of a Two-Step Labeling Strategy
Protein labeling using this compound typically follows a two-step process:
-
Introduction of a Bioorthogonal Handle: A complementary functional group (in this case, an alkyne or an azide) is incorporated into the target protein. This can be achieved through various methods, including:
-
Metabolic Labeling: Cells are cultured with an amino acid analog containing an alkyne or azide group (e.g., L-azidohomoalanine (AHA) to replace methionine), which is then incorporated into newly synthesized proteins.[5]
-
Site-Specific Incorporation of Unnatural Amino Acids: Genetic code expansion techniques can be used to introduce an amino acid with a bioorthogonal group at a specific site in the protein sequence.[6]
-
Chemical Modification: The protein can be chemically modified with a reagent that introduces the required functional group.
-
-
Click Chemistry Reaction: The modified protein is then reacted with this compound. The azide group on the linker will react with an alkyne on the protein (or vice-versa) in the presence of a copper(I) catalyst to form a stable triazole linkage. The terminal hydroxyl group on the PEG linker can be used for further derivatization with other molecules of interest, such as fluorophores, biotin, or drug molecules.[7]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol outlines the general steps for labeling a protein that has been pre-functionalized with an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Degassed reaction buffer (e.g., PBS)
-
Desalting column for protein purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in a compatible organic solvent like DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in deionized water. Note: This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 mg/mL) in degassed reaction buffer.
-
Add this compound to the protein solution to a final concentration of 10-50 molar excess relative to the protein.
-
Premix the CuSO4 and THPTA solutions in a 1:5 molar ratio. Add this mixture to the reaction to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive proteins.
-
-
Purification:
-
Remove the unreacted labeling reagent and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Metabolic Labeling of Proteins with Azidohomoalanine (AHA) and Subsequent Click Reaction
This protocol describes the metabolic incorporation of an azide handle into proteins, followed by labeling.
Materials:
-
Mammalian cells in culture
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Cell lysis buffer
-
Reagents for CuAAC reaction (as in Protocol 1)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Add AHA to the methionine-free medium to a final concentration of 25-100 µM.
-
Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
-
Click Chemistry Labeling:
-
Perform the CuAAC reaction as described in Protocol 1, using the cell lysate containing the AHA-labeled proteins.
-
-
Analysis:
-
The labeled proteins can be visualized by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent alkyne was used for labeling) or by western blot analysis (if a biotinylated alkyne was used).
-
Data Presentation
Table 1: Representative Quantitative Data for Protein Labeling
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | > 90% | Mass Spectrometry, Gel-based fluorescence |
| Protein Recovery | > 85% | BCA Assay, Bradford Assay |
| Molar Excess of Reagent | 10-50 fold | N/A |
| Reaction Time | 1-4 hours | N/A |
| Final Labeled Protein Yield | 1-5 mg | N/A |
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: CuAAC reaction mechanism overview.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Azide | BroadPharm [broadpharm.com]
- 5. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 2468714-96-5 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Antibody Bioconjugation using 5-(Azido-PEG4)-pent-2-yn-1-Ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cell types is a cornerstone of modern drug development. Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to cancer cells, thereby enhancing efficacy while minimizing off-target toxicity. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and drug-release mechanism.
This document provides detailed application notes and protocols for the bioconjugation of antibodies using 5-(Azido-PEG4)-pent-2-yn-1-Ol , a hydrophilic linker containing a terminal azide (B81097) group and an internal alkyne. The azide group allows for covalent attachment to a payload or a modified antibody via "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The short polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the resulting ADC, which can be particularly beneficial when working with hydrophobic payloads. The internal alkyne provides a handle for potential further modifications or for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
These protocols will focus on the CuAAC reaction, a widely used method for forming a stable triazole linkage between an azide and a terminal alkyne.
Data Presentation
The following tables summarize representative quantitative data for antibody-drug conjugates synthesized using PEGylated linkers. While specific data for this compound is not extensively published, the presented data from ADCs with similar short PEG linkers provide a valuable reference for expected outcomes.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data for PEGylated ADCs
| Linker Type | Antibody | Payload | Conjugation Method | Average DAR | DAR Distribution | Analytical Method |
| Azide-PEG4-Alkyne (similar to target) | Trastuzumab | MMAE | CuAAC | 3.8 | DAR0: <5%, DAR2: ~15%, DAR4: ~60%, DAR6: ~20% | HIC-HPLC, LC-MS |
| Maleimide-PEG4 | Trastuzumab | DM1 | Thiol-Maleimide | 3.5 | DAR0: ~10%, DAR2: ~25%, DAR4: ~50%, DAR6: ~15% | HIC-HPLC, LC-MS |
| Azide-PEG8-Alkyne | Cetuximab | PBD | CuAAC | 2.0 | DAR0: <10%, DAR2: >90% | RP-HPLC, LC-MS |
Table 2: Representative Pharmacokinetic Data for PEGylated ADCs
| ADC | PEG Linker Length | Clearance (mL/day/kg) in Rats | Half-life (t½) in Rats (days) |
| ADC-1 | PEG4 | ~10 | ~5 |
| ADC-2 | PEG8 | ~7 | ~7 |
| ADC-3 | PEG12 | ~5 | ~9 |
| Unconjugated mAb | N/A | ~4 | ~10 |
Experimental Protocols
This section provides detailed protocols for the bioconjugation of this compound to an antibody that has been pre-functionalized with a terminal alkyne.
Protocol 1: Antibody Modification with a Terminal Alkyne
This protocol describes a common method for introducing terminal alkyne groups onto an antibody via reaction with an N-hydroxysuccinimide (NHS) ester of an alkyne-containing molecule, targeting lysine (B10760008) residues.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG4-NHS Ester (or a similar alkyne-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column for antibody purification (e.g., Sephadex G-25)
-
Amicon Ultra centrifugal filters (30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or centrifugal filters.
-
Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.
-
-
NHS Ester Reaction:
-
Prepare a 10 mM stock solution of the Alkyne-PEG4-NHS Ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the alkyne-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Alkyne-Modified Antibody:
-
Remove the excess, unreacted NHS ester and byproducts by SEC or by repeated buffer exchange using centrifugal filters.
-
If using SEC, elute with PBS, pH 7.4, and collect the fractions containing the antibody.
-
If using centrifugal filters, wash the antibody with PBS, pH 7.4, at least three times.
-
Determine the concentration of the purified alkyne-modified antibody using a BCA assay or by measuring the absorbance at 280 nm.
-
The alkyne-modified antibody is now ready for conjugation with the azide-PEG linker.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the alkyne-modified antibody with this compound.
Materials:
-
Alkyne-modified antibody (from Protocol 1) at 5 mg/mL in PBS, pH 7.4
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium Ascorbate (B8700270)
-
Anhydrous DMSO
-
PBS, pH 7.4
-
SEC column for ADC purification
-
Amicon Ultra centrifugal filters (30 kDa MWCO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in sterile water.
-
Prepare a 250 mM stock solution of THPTA in sterile water.
-
Prepare a 500 mM stock solution of sodium ascorbate in sterile water (prepare fresh).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified antibody with PBS, pH 7.4.
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution.
-
In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the antibody-linker solution to a final copper concentration of 0.5-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the ADC from excess reagents and byproducts using SEC or centrifugal filters as described in Protocol 1.
-
The purified ADC can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 20-50 µg).
-
Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.) will elute at different retention times due to increasing hydrophobicity with higher DAR.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column suitable for antibody analysis (e.g., TSKgel G3000SWxl)
-
HPLC system
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample (typically 20-50 µg).
-
Run an isocratic elution for 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier correspond to aggregates, and later peaks correspond to fragments.
-
Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
3. Confirmation of Conjugation by LC-MS
-
Liquid chromatography-mass spectrometry can be used to confirm the successful conjugation and determine the mass of the ADC. An increase in mass corresponding to the number of conjugated linkers and payloads should be observed.
Visualizations
Caption: Experimental workflow for antibody bioconjugation.
Caption: ADC mechanism of action.
Application Notes and Protocols for Copper-Catalyzed Click Reaction with 5-(Azido-PEG4)-pent-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for forging stable triazole linkages between molecular entities.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] The use of 5-(Azido-PEG4)-pent-2-yn-1-ol, a heterobifunctional molecule featuring a terminal alkyne, a PEG4 spacer, and a terminal azide (B81097), provides a versatile platform for introducing hydrophilic linkers into various molecular architectures. The PEG (polyethylene glycol) moiety enhances water solubility and can improve the pharmacokinetic properties of conjugated biomolecules.[4][5]
These application notes provide a detailed protocol for the copper-catalyzed click reaction of this compound with a generic azide- or alkyne-containing molecule, along with purification and characterization guidelines.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for the CuAAC reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for copper-catalyzed click reactions involving PEGylated substrates. Please note that optimal conditions and yields will vary depending on the specific substrates and reaction scale.
| Parameter | Condition 1 (Aqueous) | Condition 2 (Mixed Solvent) | Condition 3 (Bioconjugation) |
| Alkyne Substrate | This compound | This compound | Propargyl-functionalized molecule |
| Azide Substrate | Azido-functionalized small molecule | Azido-functionalized small molecule | Azido-PEGylated protein |
| Solvent | Water or PBS | Water/t-BuOH (1:1) | PBS (pH 7.4) |
| Copper Source | CuSO₄·5H₂O (0.1 eq) | CuSO₄·5H₂O (0.05 eq) | CuSO₄·5H₂O (5 eq) |
| Reducing Agent | Sodium Ascorbate (B8700270) (0.2 eq) | Sodium Ascorbate (0.1 eq) | Sodium Ascorbate (10 eq) |
| Ligand | THPTA (0.5 eq) | TBTA (0.1 eq) | THPTA (25 eq) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours | 1 - 2 hours |
| Typical Yield | >90% | >85% | >95% (conjugation efficiency) |
| Purification Method | Reverse-Phase HPLC | Silica (B1680970) Gel Chromatography | Size-Exclusion Chromatography |
| Reference | General Protocol | General Protocol | [6] |
THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine, TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Experimental Protocols
Materials
-
This compound
-
Azide- or alkyne-containing reaction partner
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Deionized water, tert-Butanol (t-BuOH), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN)
-
Ethylenediaminetetraacetic acid (EDTA) for quenching and copper removal
-
Reverse-phase C18 silica gel for purification
Stock Solution Preparation
-
This compound (100 mM): Dissolve the appropriate amount in deionized water or DMSO.
-
Reaction Partner (100 mM): Dissolve the azide or alkyne partner in a compatible solvent (e.g., water, DMSO).
-
Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.
-
THPTA (100 mM): Dissolve THPTA in deionized water.
General Protocol for Small Molecule Synthesis in Aqueous Media
This protocol is suitable for reacting this compound with another water-soluble small molecule.
-
To a suitable reaction vessel, add 1.0 equivalent of this compound.
-
Add 1.0 - 1.2 equivalents of the azide- or alkyne-containing reaction partner.
-
Add deionized water and t-BuOH to achieve a 1:1 to 4:1 water:t-BuOH ratio, ensuring all reactants are fully dissolved. The final concentration of the limiting reagent should be in the range of 10-100 mM.
-
Add 0.5 equivalents of THPTA from the stock solution.
-
Add 0.1 equivalents of CuSO₄ from the stock solution. The solution may turn a faint blue.
-
Initiate the reaction by adding 0.2 equivalents of freshly prepared sodium ascorbate solution. The solution should become colorless or pale yellow.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding an aqueous solution of EDTA (0.5 M, 2 equivalents relative to copper).
Purification Protocol
The purification of PEGylated molecules can be challenging due to their high polarity and potential for streaking on silica gel.[4] Reverse-phase chromatography is often the most effective method.[7][8]
-
Copper Removal: After quenching with EDTA, the mixture can be passed through a short column of Chelex resin or a similar copper-chelating resin to remove the bulk of the copper salts.[9] Alternatively, repeated aqueous washes with an EDTA solution in a separatory funnel can be performed if the product has sufficient organic solubility.
-
Solvent Removal: Remove the organic solvent (if any) under reduced pressure.
-
Reverse-Phase HPLC Purification:
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., water with 0.1% trifluoroacetic acid (TFA)).
-
Purify the product using a preparative reverse-phase C18 HPLC column.
-
A typical gradient would be from 95:5 Water (0.1% TFA):Acetonitrile (0.1% TFA) to 5:95 Water (0.1% TFA):Acetonitrile (0.1% TFA) over 30-40 minutes.
-
Monitor the elution profile using a UV detector (typically at 220 nm and 254 nm).
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
-
Characterization
The purified product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the triazole ring and the overall structure. The triazole proton typically appears as a singlet between 7.5 and 8.5 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize the copper-catalyzed click reaction with this compound for a wide range of applications.
References
- 1. agilent.com [agilent.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. researchgate.net [researchgate.net]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Application Notes and Protocols for Researchers
Introduction: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction leverages the high ring strain of cyclooctynes to react selectively and efficiently with azides, forming a stable triazole linkage.[] Its biocompatibility and rapid kinetics have made it an indispensable tool for researchers, scientists, and drug development professionals in a wide array of applications, including live-cell imaging, biomolecule labeling, and the synthesis of antibody-drug conjugates (ADCs).[1][3]
This document provides detailed application notes, experimental protocols, and a quantitative comparison of commonly used SPAAC reagents to guide researchers in the successful implementation of this powerful chemical tool.
Mechanism of Action
The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne (B158145), which is released upon the [3+2] cycloaddition with an azide (B81097). This inherent reactivity allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a metal catalyst, a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of biological molecules, ensuring that the reaction proceeds with high specificity and minimal off-target effects.[4]
Data Presentation: A Quantitative Comparison of Cyclooctynes
The choice of cyclooctyne is a critical determinant of the success of a SPAAC reaction, influencing reaction kinetics, stability, and solubility. The following tables provide a summary of key quantitative data for commonly used cyclooctynes to facilitate reagent selection.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.6 - 1.0[5] | High reactivity, commercially available with diverse functionalities.[4][6] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[5] | Smaller and less hydrophobic than DBCO, offering a balance of reactivity and stability.[4][6] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7[5] | Exhibits fast reaction rates and is among the most stable cyclooctynes.[7] |
| Difluorinated cyclooctyne | DIFO | Varies with derivative | Increased reactivity due to electron-withdrawing fluorine atoms. |
| Biarylazacyclooctynone | BARAC | >1.0 | Among the most reactive cyclooctynes, but can be less stable. |
Table 1: Comparison of Reaction Kinetics for Common Cyclooctynes. Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant.[5]
| Property | DBCO | BCN | Considerations for Experimental Design |
| Reactivity | High | Moderate | For applications requiring rapid labeling at low concentrations, DBCO is often preferred.[5][8] |
| Stability | Generally stable, but can be susceptible to oxidation and reaction with thiols.[9] | More stable than DBCO in the presence of some nucleophiles.[9] | Consider the biological environment and potential for side reactions. |
| Solubility | Can be hydrophobic, potentially affecting the solubility of bioconjugates.[6] | Less hydrophobic than DBCO.[6] | PEGylated versions of both are available to enhance aqueous solubility.[10] |
| Steric Hindrance | Bulkier structure may cause steric hindrance in certain applications. | Smaller size can be advantageous in sterically demanding environments.[6] | The choice may depend on the specific site of conjugation on the biomolecule. |
Table 2: Qualitative Comparison of DBCO and BCN.
Experimental Protocols
The following protocols provide a generalized framework for SPAAC reactions. Specific parameters such as reactant concentrations, incubation times, and purification methods should be optimized for each specific application.
General Protocol for Bioconjugation
This protocol describes a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule (e.g., a protein).
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne reagent (e.g., DBCO-NHS ester for labeling primary amines) dissolved in a compatible organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, HEPES). Note: HEPES buffer (pH 7) can sometimes lead to higher reaction rates than PBS.[11]
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Add the cyclooctyne stock solution to the azide-modified biomolecule solution. A 5- to 20-fold molar excess of the cyclooctyne is a common starting point.[13]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally <10% v/v) to maintain the stability of the biomolecule.[12]
-
Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactants and their concentrations.[12]
-
-
Monitoring the Reaction (Optional):
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted reagents using a suitable method such as size-exclusion chromatography or dialysis.[12]
-
Application Protocol: Antibody-Drug Conjugate (ADC) Preparation
This protocol outlines the conjugation of an azide-functionalized drug-linker to a DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized monoclonal antibody in PBS (pH 7.4) at a concentration of 5-10 mg/mL.[15]
-
Azide-functionalized drug-linker stock solution (e.g., 10-20 mM in anhydrous DMSO).[15]
-
PD-10 desalting columns for purification.[16]
Procedure:
-
Reaction Setup:
-
In a reaction vessel, add the required volume of the DBCO-functionalized antibody solution.
-
Add the azide-functionalized drug-linker stock solution to the antibody solution. A 5- to 10-fold molar excess of the drug-linker is a typical starting point to achieve a desired drug-to-antibody ratio (DAR).[15]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature overnight.[16]
-
-
Purification:
-
Purify the resulting ADC using a PD-10 desalting column to remove unreacted drug-linker.[16]
-
-
Characterization:
-
Characterize the purified ADC to determine the DAR and other quality attributes using techniques such as HIC-HPLC, RP-HPLC, and mass spectrometry.
-
Mandatory Visualizations
Caption: A diagram illustrating the concerted [3+2] cycloaddition mechanism of SPAAC.
Caption: A flowchart outlining the key steps in a typical SPAAC bioconjugation experiment.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Suboptimal buffer or pH.[14] 2. Low reactant concentrations. 3. Low temperature. | 1. Switch to HEPES buffer; optimize pH (often higher pH increases rate).[11][14] 2. Increase the concentration of one or both reactants. 3. Increase the reaction temperature (e.g., to 37°C), ensuring biomolecule stability.[14] |
| Low Yield | 1. Degradation of cyclooctyne or azide. 2. Steric hindrance at the conjugation site. 3. Inaccurate quantification of reactants. | 1. Use fresh reagents and store them properly (cool, dark, inert atmosphere). 2. Consider a smaller cyclooctyne (e.g., BCN) or a longer linker. 3. Accurately determine the concentration of your starting materials. |
| Non-specific Labeling or Side Reactions | 1. Reaction of cyclooctyne with other nucleophiles (e.g., thiols).[9] 2. Impurities in reagents. | 1. Use a more stable cyclooctyne (e.g., BCN). Minimize reaction time. 2. Use high-purity reagents. |
| Poor Solubility of Conjugate | Hydrophobicity of the cyclooctyne reagent.[6] | Use a PEGylated cyclooctyne to increase the hydrophilicity of the final conjugate.[10] |
Table 3: Troubleshooting Guide for SPAAC Reactions.
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition is a robust and versatile tool for researchers across various scientific disciplines. By understanding the underlying mechanism, carefully selecting reagents based on quantitative data, and following optimized protocols, scientists can effectively harness the power of SPAAC for their specific research needs. The information and protocols provided in this document serve as a comprehensive guide to facilitate the successful application of this powerful bioorthogonal reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. thno.org [thno.org]
Application Notes: Fluorescent Labeling of Peptides using 5-(Azido-PEG4)-pent-2-yn-1-Ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biochemical and cellular research, enabling applications such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) to study peptide-receptor interactions, cellular uptake, and enzyme activity.[1] A highly specific and efficient method for fluorescently labeling peptides is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4][5]
This document provides detailed protocols for a two-step strategy to fluorescently label peptides using the bifunctional linker, 5-(Azido-PEG4)-pent-2-yn-1-Ol . This linker possesses a terminal hydroxyl group for initial conjugation to the peptide and an azide (B81097) group for the subsequent "clicking" of an alkyne-functionalized fluorescent dye. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate in aqueous media.[6][7] The internal alkyne within the linker's structure remains available for potential further orthogonal modifications.
Workflow Overview
The overall strategy involves two main experimental stages:
-
Peptide Modification: Covalent attachment of the this compound linker to the peptide. This is typically achieved by forming an ester bond between the linker's hydroxyl group and a carboxylic acid group on the peptide (e.g., the C-terminus or the side chain of aspartic or glutamic acid) using carbodiimide (B86325) chemistry.
-
Fluorescent Dye Conjugation: The azide-modified peptide is then reacted with an alkyne-containing fluorescent dye via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This forms a stable triazole linkage, resulting in the final fluorescently labeled peptide.[2][8]
Figure 1. Experimental workflow for the two-step fluorescent labeling of peptides.
Data Presentation
Table 1: Common Alkyne-Modified Fluorescent Dyes for Click Chemistry
This table summarizes the spectral properties of a selection of commercially available alkyne-modified fluorescent dyes suitable for the final conjugation step.
| Fluorescent Dye | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Color |
| 5-FAM Alkyne | 490 | 513 | Green |
| AZDye 488 Alkyne | 494 | 517 | Green |
| 5-TAMRA Alkyne | 556 | 563 | Orange |
| AZDye 555 Alkyne | 555 | 572 | Orange-Red |
| Sulfo-Cy3 Alkyne | 553 | 566 | Red |
| AZDye 594 Alkyne | 590 | 617 | Red |
| Sulfo-Cy5 Alkyne | 647 | 663 | Far-Red |
| AZDye 647 Alkyne | 648 | 671 | Far-Red |
Data sourced from various commercial suppliers.[6]
Table 2: Recommended Reagent Concentrations for Peptide Labeling Reactions
| Reaction Step | Reagent | Recommended Molar Excess (relative to peptide) | Typical Concentration |
| Peptide Modification | This compound | 10 - 50 eq | 1-5 mM |
| EDC | 20 - 100 eq | 2-10 mM | |
| Sulfo-NHS | 20 - 100 eq | 2-10 mM | |
| Dye Conjugation (CuAAC) | Alkyne-Fluorescent Dye | 1.5 - 5 eq | 0.1-1 mM |
| Copper(II) Sulfate (CuSO4) | 5 - 10 eq | 0.5-1 mM | |
| Sodium Ascorbate | 25 - 50 eq | 2.5-5 mM | |
| THPTA (optional ligand) | 10 - 20 eq | 1-2 mM |
These are starting recommendations and may require optimization for specific peptides.
Experimental Protocols
Protocol 1: Peptide Modification with this compound
This protocol describes the conjugation of the linker to a peptide's carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process first activates the carboxyl group with EDC and Sulfo-NHS to form a more stable amine-reactive ester, which in this adapted protocol, will be reacted with the hydroxyl group of the linker.[9][10][11]
Materials:
-
Peptide with at least one carboxyl group (C-terminus, Asp, or Glu)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., RP-HPLC or desalting columns)
Procedure:
-
Peptide Preparation: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water. b. Add a 20- to 100-fold molar excess of EDC and Sulfo-NHS to the peptide solution. c. Incubate for 15-30 minutes at room temperature to activate the peptide's carboxyl groups.
-
Conjugation with Linker: a. Dissolve this compound in a suitable solvent (e.g., DMSO or water) and add a 10- to 50-fold molar excess to the activated peptide solution. b. Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.
-
Purification: Purify the azide-modified peptide from excess reagents and byproducts using reverse-phase HPLC or an appropriate desalting column.
-
Verification: Confirm the successful modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the peptide should increase by the mass of the linker minus one water molecule.
Figure 2. Workflow for peptide modification with the linker.
Protocol 2: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-modified fluorescent dye onto the azide-modified peptide.[2][12]
Materials:
-
Purified azide-modified peptide
-
Alkyne-modified fluorescent dye (from Table 1 or other supplier)
-
Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting biomolecules)
-
Reaction Buffer: PBS or Tris buffer, pH 7-8
-
Purification system (e.g., RP-HPLC or desalting columns)
Procedure:
-
Prepare Reagents: a. Dissolve the azide-modified peptide in Reaction Buffer. b. Dissolve the alkyne-fluorescent dye in DMSO or water to create a stock solution. c. Prepare a fresh solution of Sodium Ascorbate.
-
Set up the Click Reaction: a. To the azide-peptide solution, add the alkyne-dye (1.5 to 5 molar equivalents). b. If using a ligand, add THPTA to the mixture (final concentration ~1-2 mM). c. Add CuSO4 to the reaction (final concentration ~0.5-1 mM). d. Initiate the reaction by adding the freshly prepared Sodium Ascorbate (final concentration ~2.5-5 mM).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. Reaction completion can be monitored by HPLC.
-
Purification: Purify the fluorescently labeled peptide from the catalyst and excess dye using RP-HPLC with a fluorescence detector or a desalting column.
-
Characterization: Confirm the final product by mass spectrometry and measure its concentration and labeling efficiency using UV-Vis spectroscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. jpt.com [jpt.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. interchim.fr [interchim.fr]
- 8. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. jenabioscience.com [jenabioscience.com]
Application Notes: Strain-Promoted Cycloaddition of 5-(Azido-PEG4)-pent-2-yn-1-ol with DBCO Reagents
Audience: Researchers, scientists, and drug development professionals.
Subject: This document provides detailed technical information and protocols for the reaction of 5-(Azido-PEG4)-pent-2-yn-1-ol with Dibenzocyclooctyne (DBCO) functionalized reagents. This copper-free click chemistry reaction is a cornerstone of modern bioconjugation.
Introduction
The reaction between an azide (B81097) and a cyclooctyne (B158145), known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful bioorthogonal ligation technique. Unlike the copper-catalyzed variant (CuAAC), SPAAC proceeds efficiently at physiological temperatures and in aqueous buffers without the need for a cytotoxic metal catalyst. This makes it exceptionally well-suited for applications involving live cells, proteins, and other sensitive biological systems.
The molecule this compound is a bifunctional linker. For the purposes of this protocol, we will focus on the reaction of its azide group with a DBCO-functionalized molecule. The DBCO reagent contains a highly strained cyclooctyne ring, which serves as the driving force for a rapid and highly specific 1,3-dipolar cycloaddition with the azide. This reaction forms a stable triazole linkage, covalently connecting the two molecules.
Key Advantages of the Azide-DBCO Reaction:
-
Biocompatibility: The reaction proceeds without the need for a copper catalyst, avoiding cellular toxicity.
-
High Specificity: Azides and DBCO groups do not react with other functional groups found in biological systems, ensuring precise and targeted conjugation.
-
Favorable Kinetics: The reaction is fast at low concentrations and physiological temperatures.
-
High Yields: The reaction typically proceeds to completion, resulting in high conjugation efficiency.
Applications
The specificity and biocompatibility of the Azide-DBCO reaction enable a wide range of applications in research and drug development:
-
Antibody-Drug Conjugate (ADC) Development: Covalently attaching a potent drug molecule (functionalized with an azide) to a targeting antibody (functionalized with DBCO).
-
Live Cell Imaging: Labeling specific cellular components or tracking biomolecules in real-time by conjugating fluorophores.
-
Protein Modification and Labeling: Attaching probes, tags (like biotin), or other functional molecules to proteins for analysis.
-
Surface Functionalization: Immobilizing biomolecules onto surfaces for diagnostic assays or biomaterials development.
Quantitative Data: Reaction Kinetics
The rate of the SPAAC reaction is a critical parameter. The reaction follows second-order kinetics, and the rate constant is highly dependent on the structure of the cyclooctyne. DBCO is one of the most common and reactive cyclooctynes used for this purpose.
| Cyclooctyne Reagent | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reference Compound |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 (Varies with solvent and DBCO derivative) | Yes |
| DIBO | ~0.03 | No |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.004 - 0.04 | No |
| DIBAC/ADIBO | ~0.3 - 1.3 | No |
Table 1: Comparison of second-order rate constants for the reaction of various cyclooctynes with an azide. Data is compiled from multiple sources and represents typical ranges observed in common solvents like water, methanol, or DMSO/water mixtures. Higher rate constants indicate a faster reaction.
Reaction Mechanism and Workflow
The core of the process is the [3+2] cycloaddition between the azide and the strained alkyne of the DBCO ring.
Caption: SPAAC reaction between the azide linker and a DBCO reagent.
A typical experimental workflow involves preparation of the reagents, conjugation, and subsequent purification of the final product.
Caption: General experimental workflow for Azide-DBCO conjugation.
Experimental Protocols
General Protocol for Protein Labeling
This protocol describes the general steps for conjugating the azide-linker to a DBCO-functionalized protein.
Materials:
-
This compound
-
DBCO-functionalized protein (e.g., antibody)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column, or dialysis cassettes with appropriate MWCO)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the DBCO-functionalized protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. Ensure any amine-containing buffers (like Tris) are removed prior to this step as they can interfere with some DBCO reagents.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the azide-linker stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Example Calculation: For 1 mL of a 5 mg/mL antibody solution (approx. 33.3 µM), you would add 33.3 µL to 66.6 µL of the 10 mM azide stock solution.
-
Gently mix the reaction vial and incubate for 2-4 hours at room temperature or overnight at 4°C. Reaction times may vary based on the specific DBCO derivative and desired degree of labeling.
-
-
Purification:
-
Remove the excess, unreacted azide-linker from the labeled protein.
-
For SEC: Use a desalting column (e.g., PD-10) equilibrated with PBS. The protein conjugate will elute in the void volume.
-
For Dialysis: Transfer the reaction mixture to a dialysis cassette (e.g., 10K MWCO for an antibody) and dialyze against 1-2 L of PBS at 4°C for at least 24 hours, with at least two buffer changes.
-
-
Analysis and Storage:
-
Confirm conjugation using appropriate analytical methods such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy (if the linker or payload has a chromophore), or mass spectrometry.
-
Store the purified conjugate at 4°C or -20°C as appropriate for the protein.
-
Protocol for Small Molecule Conjugation
This protocol outlines the conjugation of the azide-linker to a DBCO-functionalized small molecule in an organic solvent.
Materials:
-
This compound
-
DBCO-functionalized small molecule
-
Reaction solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Purification system (e.g., HPLC)
Protocol:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized small molecule in the chosen reaction solvent to a known concentration (e.g., 10 mM).
-
Dissolve the this compound in the same solvent to an equimolar concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Mix the two solutions in a 1:1 to 1.2:1 molar ratio (Azide:DBCO).
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase HPLC to separate the product from unreacted starting materials.
-
Application Example: ADC Construction
This diagram illustrates the logical relationship in creating an Antibody-Drug Conjugate (ADC) using the Azide-DBCO ligation strategy.
Caption: Logical workflow for building an ADC via Azide-DBCO ligation.
Application Notes: 5-(Azido-PEG4)-pent-2-yn-1-ol Reaction with BCN Reagents
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely adopted bioorthogonal ligation reaction, enabling the efficient formation of covalent bonds in complex biological environments.[1][] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it exceptionally suitable for applications in living systems and with sensitive biomolecules.[1][3][4] The reaction's driving force is the high ring strain of cyclooctynes, such as Bicyclo[6.1.0]nonyne (BCN), which react spontaneously and selectively with azide-functionalized molecules to form a highly stable triazole linkage.[1][][5]
The reagent 5-(Azido-PEG4)-pent-2-yn-1-ol is a heterobifunctional linker featuring an azide (B81097) group for SPAAC reactions, a hydrophilic tetraethylene glycol (PEG4) spacer, and two additional functional handles: a terminal alkyne and a hydroxyl group.[6][7] The PEG4 spacer is crucial for enhancing aqueous solubility, reducing aggregation of conjugates, and minimizing steric hindrance.[3][8][9] This combination of features makes this compound a versatile tool for researchers, scientists, and drug development professionals in creating complex bioconjugates, antibody-drug conjugates (ADCs), and PROTACs.[1][10][11]
Key Features of the BCN-Azide SPAAC Reaction:
-
Biocompatibility: The copper-free nature of the reaction makes it ideal for in vivo and live-cell applications without concerns of metal-induced cytotoxicity.[3][12]
-
High Selectivity and Bioorthogonality: Azide and BCN groups react specifically with each other, even in the complex milieu of biological systems containing a wide array of other functional groups.[1][3]
-
Mild Reaction Conditions: The conjugation proceeds efficiently in aqueous buffers, often at physiological pH and ambient temperatures.[1][3]
-
High Efficiency and Favorable Kinetics: The reaction is typically rapid and results in high yields of the conjugated product, forming an irreversible and stable triazole linkage.[1][3][12]
-
Stability: The resulting 1,2,3-triazole ring is exceptionally stable, showing resistance to hydrolysis, oxidation, and enzymatic degradation.[1][13][14]
Reaction Mechanism and Workflow
The reaction proceeds via a concerted [3+2] cycloaddition mechanism between the azide of this compound and the strained triple bond of a BCN reagent.
Quantitative Data
Table 1: Comparative Reaction Kinetics of Cyclooctynes
The reaction rate of SPAAC is dependent on the specific cyclooctyne (B158145) used. BCN exhibits a favorable reaction rate suitable for many bioconjugation applications.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| BCN | 0.14 | [15] |
| DBCO | ~0.1 | [15] |
| DIBO | 0.17 | [15] |
| DIFO | 0.076 | [15] |
Higher k₂ values indicate a faster reaction.
Table 2: Typical Experimental Parameters for BCN-Azide Conjugation
The following parameters provide a general starting point for reaction optimization.
| Parameter | Recommended Range | Notes | Reference(s) |
| Molar Excess of BCN Reagent | 2 - 10 fold excess over azide | A starting point of 2-4 fold molar excess is common for protein conjugations. Higher excess may be needed for smaller molecules or to drive the reaction to completion. | [1][10] |
| Solvent | Aqueous Buffer (e.g., PBS, pH 7.4) with co-solvent | Anhydrous DMSO or DMF is typically used to prepare stock solutions. The final concentration of the organic co-solvent should be minimized (<5-10%) to maintain biomolecule stability. | [1][10][11] |
| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) are used for sensitive biomolecules, requiring longer incubation times. | [1] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored. Incubation for 4-12 hours at room temperature or 12-24 hours at 4°C is common. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating a BCN-Functionalized Molecule with this compound
This protocol provides a general method for the conjugation reaction. Specific parameters may require optimization depending on the properties of the BCN-functionalized molecule (e.g., protein, peptide, small molecule).
A. Materials
-
This compound
-
BCN-functionalized molecule of interest
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable amine-free buffer
-
Purification system: Size-Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC)
-
Analytical instruments: LC-MS or MALDI-TOF MS for characterization
B. Reagent Preparation
-
Allow all reagents to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a stock solution of the BCN-functionalized molecule in a compatible solvent. If the molecule is a biomolecule, ensure it is in an appropriate buffer (e.g., PBS, pH 7.4). Determine the precise concentration.
C. Reaction Procedure
-
In a suitable reaction vessel (e.g., a microcentrifuge tube), add the solution of the BCN-functionalized molecule.
-
Add the stock solution of this compound to achieve a final molar excess (e.g., 1.5 to 5-fold excess over the BCN molecule).
-
Gently mix the components. If a co-solvent is used, ensure the final concentration is low (e.g., <10% v/v) to maintain the integrity of sensitive biomolecules.[10][11]
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle mixing.[1] The optimal time should be determined by monitoring the reaction progress (e.g., by LC-MS).
D. Purification and Characterization
-
Upon completion, remove the excess, unreacted this compound and other small molecules using an appropriate purification method.
-
Analyze the purified conjugate to confirm successful ligation.
-
Mass Spectrometry (MS): An increase in mass corresponding to the addition of the this compound moiety (301.3 Da) should be observed.[10]
-
HPLC: A shift in the retention time compared to the starting materials indicates the formation of the new conjugate.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is used to evaluate the stability of the resulting triazole linkage under stress conditions.[13]
A. Materials
-
Purified conjugate from Protocol 1
-
Buffers of various pH (e.g., pH 2, pH 7.4, pH 10)
-
Oxidizing agent (e.g., 3% Hydrogen Peroxide)
-
HPLC or LC-MS system
B. Procedure
-
Sample Preparation: Prepare solutions of the purified conjugate at a known concentration in different stress conditions:
-
Acidic: pH 2 buffer
-
Neutral: pH 7.4 PBS
-
Basic: pH 10 buffer
-
Oxidative: pH 7.4 PBS with 3% H₂O₂
-
Thermal: pH 7.4 PBS incubated at elevated temperatures (e.g., 40°C, 60°C)
-
-
Incubation: Incubate the samples under their respective conditions. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze each aliquot by a suitable method like RP-HPLC. Monitor for the appearance of degradation peaks and a decrease in the main conjugate peak area.
-
Data Interpretation: The high stability of the triazole linkage means minimal degradation is expected under most physiological and chemical stress conditions, outperforming more labile linkages like esters or hydrazones.[13]
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound, 2468714-96-5 | BroadPharm [broadpharm.com]
- 7. 5-(Azido-PEG4)-pent-2-yn-1-Ol_新研博美 [xinyanbm.com]
- 8. BCN-PEG4-alkyne (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Linkers to Oligonucleotides
Introduction
Oligonucleotide conjugates are essential tools in modern molecular biology, diagnostics, and therapeutics. By covalently attaching functional molecules (linkers) such as fluorophores, biotin, peptides, or antibodies to synthetic DNA or RNA strands, researchers can unlock a vast array of applications, from advanced cellular imaging and diagnostic assays to targeted drug delivery.[1][2] The synthesis of these conjugates relies on robust and specific chemical reactions that join the oligonucleotide and the linker without compromising their respective functions. This document provides detailed protocols and comparative data for the most common and effective strategies used to create oligonucleotide conjugates, aimed at researchers, scientists, and drug development professionals.
Section 1: Overview of Common Conjugation Chemistries
The choice of conjugation chemistry is critical and depends on the functional groups available on the oligonucleotide and the linker, the desired stability of the resulting bond, and the reaction conditions required. Three of the most prevalent methods are Amine-Reactive Chemistry, Thiol-Reactive Chemistry, and "Click Chemistry".
1.1 Amine-Reactive Chemistry: NHS Ester Coupling
This is one of the most common strategies for modifying oligonucleotides.[3] It involves the reaction of an N-hydroxysuccinimide (NHS) ester-functionalized linker with a primary aliphatic amine group on a modified oligonucleotide. The amine group acts as a nucleophile, attacking the carbonyl of the ester and forming a stable, covalent amide bond.[3] This method is highly effective for oligonucleotides that have been synthesized with an amino-modifier at the 5'- or 3'-terminus, or even on specific nucleobases.[3]
-
Advantages: Relatively simple and well-established procedure, forms a very stable amide linkage.[3]
-
Disadvantages: NHS esters are susceptible to hydrolysis in aqueous environments, especially at higher pH, which can compete with the desired amine reaction.[3][4] Therefore, careful control of pH (typically 7-9) is necessary.[3]
1.2 Thiol-Reactive Chemistry: Maleimide (B117702) Ligation
This method creates a stable thioether bond through the reaction of a thiol (sulfhydryl) group on one molecule with a maleimide group on another.[5][6] It is a highly specific Michael addition reaction that proceeds efficiently under mild, physiological conditions (pH 6.5-7.5).[5][7] Thiol-modified oligonucleotides can be reacted with maleimide-activated linkers, such as proteins or dyes, to achieve directional conjugation.[8]
-
Advantages: High selectivity for thiols over other functional groups like amines within the optimal pH range, resulting in fewer non-specific side products.[5][8] The resulting thioether bond is very stable.[7]
-
Disadvantages: The maleimide group can undergo hydrolysis at pH values above 7.5, reducing conjugation efficiency.[5] Thiol groups can also oxidize to form disulfide bonds, which prevents their reaction with the maleimide; sometimes a reducing agent is needed.[6]
1.3 Click Chemistry
Click chemistry refers to a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological processes.[4][9][10] The two main types used for oligonucleotide conjugation are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole linkage.[9][] The reaction is extremely efficient, works well in aqueous solutions, and is insensitive to pH over a wide range (pH 4-11).[4][9] Oligonucleotides can be easily synthesized with either an alkyne or azide modification.[12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a "copper-free" click reaction that utilizes a strained cyclooctyne (B158145) (like DBCO) instead of a terminal alkyne.[13][] The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[][15] This makes SPAAC ideal for applications in living systems.[]
Section 2: Data Presentation
The following table summarizes and compares the key characteristics of the discussed conjugation methods to aid in selecting the optimal strategy.
| Conjugation Chemistry | Reactive Groups | Resulting Bond | Typical pH Range | Reaction Time | Typical Efficiency/Yield | Key Considerations |
| NHS Ester Coupling | Oligo-Amine + Linker-NHS Ester | Amide | 7.0 - 9.0[3] | 1 - 2 hours[3] | Quantitative labeling often achieved[3] | NHS esters are prone to hydrolysis; requires non-nucleophilic buffers.[3] |
| Thiol-Maleimide Ligation | Oligo-Thiol + Linker-Maleimide | Thioether | 6.5 - 7.5[5] | 1 - 4 hours | High, driven by specificity | Maleimide can hydrolyze at pH > 7.5; thiols can oxidize.[5] |
| CuAAC (Click Chemistry) | Oligo-Azide + Linker-Alkyne | Triazole | 4.0 - 11.0[9] | 30 min - 4 hours[4] | High to complete conversion[4][18] | Requires a Cu(I) catalyst, which can be toxic to cells.[13] |
| SPAAC (Click Chemistry) | Oligo-Azide + Linker-Cyclooctyne | Triazole | Physiological (e.g., 7.4) | Hours to overnight[19] | Moderate to high (e.g., 30% for antibodies)[20] | No catalyst needed (bioorthogonal); slower kinetics than CuAAC.[16] |
Section 3: Experimental Protocols
Here we provide detailed, step-by-step protocols for the most common conjugation reactions.
Protocol 1: NHS Ester Conjugation to an Amino-Modified Oligonucleotide
This protocol describes the general procedure for conjugating an NHS ester-activated linker (e.g., a fluorescent dye) to an oligonucleotide modified with a primary amine.
Materials:
-
Amino-modified oligonucleotide
-
NHS ester-functionalized linker/label
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Purification supplies (e.g., desalting column, HPLC system, or reagents for ethanol precipitation)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.3-0.8 mM.
-
NHS Ester Preparation: In a separate tube, dissolve a 5- to 10-fold molar excess of the NHS ester linker in a minimal amount of anhydrous DMSO or DMF.[3] This should be done immediately before use as NHS esters are moisture-sensitive.
-
Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature (approx. 25°C).[3] If the linker is light-sensitive (like a fluorophore), protect the tube from light by wrapping it in aluminum foil.
-
Purification: Following incubation, purify the oligonucleotide conjugate to remove excess unconjugated linker and salts. This can be achieved by size exclusion chromatography (e.g., a desalting column), ethanol precipitation, or reverse-phase HPLC.[3][21]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-modified oligonucleotide with an azide-containing linker using a copper(I) catalyst.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-functionalized linker/label (2-5 molar equivalents)[4]
-
2 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
DMSO
-
5 mM Ascorbic Acid, freshly prepared[12]
-
10 mM Copper (II)-TBTA stock solution (or other Cu(I) source)[12]
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water.[9]
-
Add 2 M TEAA buffer to a final concentration of 0.2 M.[12]
-
Add DMSO to the mixture (typically 10-20% of the final volume) and vortex.[9]
-
Add the azide-linker stock solution and vortex briefly.[9]
-
Catalyst Addition: a. Add the required volume of freshly prepared 5 mM ascorbic acid solution and vortex.[12] Ascorbate is used to reduce Cu(II) to the active Cu(I) state.[22] b. Add the 10 mM Copper(II)-TBTA stock solution. TBTA is a ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency.[9][22]
-
Incubation: Vortex the mixture thoroughly. Incubate the reaction for 1-4 hours. Reaction time and temperature can be optimized; for example, 37°C or 45°C can accelerate the reaction.[4][18]
-
Purification: Precipitate the oligonucleotide conjugate to remove the catalyst and excess reagents. For oligonucleotides, add a 4-fold excess volume of 3% lithium perchlorate (B79767) in acetone.[12][23] Alternatively, use ethanol precipitation or purify by HPLC.[21][23]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation
This protocol provides a method for conjugating an azide-modified oligonucleotide to an antibody that has been functionalized with a strained cyclooctyne (e.g., DBCO). This copper-free method is ideal for sensitive proteins like antibodies.[13][19]
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS ester (or similar strained alkyne linker)
-
Azide-modified oligonucleotide
-
Centrifugal filters for buffer exchange and purification (e.g., 50 kDa MWCO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or Ion-Exchange Chromatography - IEX)
Procedure:
-
Antibody Activation: a. React the antibody (e.g., 100 µg) with a molar excess of DBCO-PEG-NHS ester in PBS buffer for 2 hours at room temperature.[19] The NHS ester will react with lysine (B10760008) residues and the N-terminus on the antibody.[1] b. Remove the excess, unreacted DBCO linker by buffer exchange using a centrifugal filter appropriate for the antibody size.[19]
-
Conjugation Reaction: a. Combine the purified DBCO-activated antibody with a molar excess of the azide-modified oligonucleotide in PBS. b. The optimal ratio of oligo to antibody should be determined empirically but starting with a 5- to 10-fold molar excess of oligo is common.[13]
-
Incubation: Incubate the reaction mixture, for example, overnight at 4°C or for several hours at room temperature, to allow the cycloaddition to proceed.
-
Purification: Purify the final antibody-oligonucleotide conjugate to remove excess unconjugated oligonucleotide. This is a critical step for many applications and is often performed using chromatography methods like SEC or IEX, which can separate the large conjugate from the smaller, free oligonucleotide.[13][24][25]
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. connectsci.au [connectsci.au]
- 7. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. Thiol Modifier Modification Service - Creative Biolabs [creative-biolabs.com]
- 9. interchim.fr [interchim.fr]
- 10. sg.idtdna.com [sg.idtdna.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. dynamic-biosensors.com [dynamic-biosensors.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. glenresearch.com [glenresearch.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 24. researchgate.net [researchgate.net]
- 25. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Application Notes and Protocols for the Derivatization of 5-(Azido-PEG4)-pent-2-yn-1-ol Terminal Hydroxyl Group
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(Azido-PEG4)-pent-2-yn-1-ol is a versatile heterobifunctional linker widely utilized in bioconjugation and chemical biology. Its structure incorporates three key functionalities: a terminal azide (B81097) group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively), a central alkyne for further "click" chemistry modifications, and a terminal hydroxyl group.[1] The hydrophilic tetra-polyethylene glycol (PEG4) spacer enhances solubility in aqueous media, a crucial property for biological applications.[1]
This document provides detailed application notes and protocols for the derivatization of the terminal hydroxyl group of this compound. Modification of this hydroxyl group allows for the introduction of a wide range of new functionalities, thereby expanding its utility in drug delivery, protein modification, and surface functionalization. The protocols provided herein focus on robust and high-yielding chemical transformations that are compatible with the existing azide and alkyne moieties.
Key Derivatization Strategies
The terminal primary hydroxyl group can be converted into various other functional groups. The primary strategies detailed in these notes are:
-
Esterification: Introduction of an ester linkage. This can be achieved via the Mitsunobu reaction for a wide substrate scope under mild conditions or through the classic Fischer esterification.
-
Activation for Nucleophilic Substitution: Conversion of the hydroxyl into a good leaving group, such as a tosylate or mesylate, to facilitate subsequent reaction with a wide range of nucleophiles.
-
Conversion to an Amine: A two-step process involving activation of the hydroxyl group followed by displacement with an azide and subsequent reduction, or a direct conversion using a Mitsunobu reaction with a suitable nitrogen nucleophile.
These derivatizations enable the introduction of functionalities such as carboxylic acids (via hydrolysis of an ester), thiols, or other reporter groups, thereby creating a new suite of customized linkers for specific applications in drug development and research.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the key aspects of the described derivatization methods for the terminal hydroxyl group of this compound.
| Derivatization Method | Reagents | Typical Solvent | Reaction Temperature | Typical Reaction Time | Reported Yield Range | Key Advantages | Key Considerations |
| Mitsunobu Esterification | Carboxylic Acid, PPh₃, DIAD/DEAD | THF, Dioxane | 0 °C to Room Temperature | 2 - 24 hours | 80-95%[2] | Mild conditions, high yield, broad substrate scope, stereochemical inversion (not relevant for primary alcohol). | Removal of triphenylphosphine (B44618) oxide byproduct can be challenging.[3] |
| Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Excess alcohol or a non-polar solvent (e.g., Toluene) | Reflux | 1 - 10 hours[4] | 60-95%[5] | Inexpensive reagents, suitable for large-scale synthesis. | Reversible reaction requiring removal of water (e.g., Dean-Stark trap) to drive to completion.[4][6] |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) or Triethylamine (B128534) | Dichloromethane (DCM), THF | 0 °C to Room Temperature | 2 - 12 hours[7] | >90% | Forms an excellent leaving group for subsequent Sₙ2 reactions, high-yielding. | TsCl is moisture sensitive. Pyridine can be difficult to remove. |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | Dichloromethane (DCM) | -10 °C to Room Temperature | 1 - 4 hours[8][9] | >95%[9] | Forms a very good leaving group, generally faster than tosylation. | MsCl is highly reactive and moisture sensitive. |
| Conversion to Amine (via Mitsunobu) | Phthalimide, PPh₃, DIAD/DEAD then Hydrazine | THF | 0 °C to Room Temperature | 2 steps | 70-90% | Mild conditions, controlled introduction of a primary amine. | Requires a two-step procedure (protection/deprotection). |
Experimental Protocols
Esterification via Mitsunobu Reaction
This protocol describes the esterification of the terminal hydroxyl group with a generic carboxylic acid.
Workflow Diagram:
Caption: Workflow for Mitsunobu esterification.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[2][10]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes)
Procedure:
-
Dissolve this compound (1 eq), the chosen carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.[10]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ester.
Formation of a Tosylate
This protocol details the conversion of the terminal hydroxyl group to a p-toluenesulfonate (tosylate), an excellent leaving group.
Workflow Diagram:
Caption: Workflow for the tosylation reaction.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).[7]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
The product is often used in the next step without further purification. If necessary, it can be purified by column chromatography.
Formation of a Mesylate
This protocol details the conversion of the terminal hydroxyl group to a methanesulfonate (B1217627) (mesylate).
Workflow Diagram:
Caption: Workflow for the mesylation reaction.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Cold 10% Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to between -10 °C and 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise over 5-10 minutes.[9]
-
Stir the reaction for an additional 15-30 minutes at this temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, transfer the reaction mixture to a separatory funnel with additional DCM.
-
Wash the organic layer sequentially with ice water, cold 10% HCl, saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylate. The product is often used directly in subsequent reactions.
Downstream Applications and Signaling Pathways
The derivatized this compound molecules are valuable tools for constructing complex bioconjugates. The azide and alkyne groups are orthogonal handles for "click" chemistry, allowing for the sequential or simultaneous attachment of different molecules.[11][12][13]
Logical Relationship Diagram:
Caption: Downstream applications of derivatized linkers.
For instance, an ester derivative can be hydrolyzed to reveal a carboxylic acid, which can then be activated (e.g., as an NHS ester) for conjugation to primary amines on proteins.[14] A tosylate or mesylate derivative can be reacted with a thiol-containing biomolecule or a fluorescent probe with a nucleophilic handle. An amine derivative can be used for amide bond formation with carboxyl-containing molecules or for reductive amination.
These modified linkers are instrumental in the development of Antibody-Drug Conjugates (ADCs), targeted drug delivery systems, and diagnostic imaging agents. The ability to introduce a variety of functional groups onto the this compound scaffold provides researchers with the flexibility to design and synthesize novel bioconjugates with tailored properties.
References
- 1. This compound, 2468714-96-5 | BroadPharm [broadpharm.com]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. labinsights.nl [labinsights.nl]
- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 14. mdpi.com [mdpi.com]
Application Notes: Surface Modification of Nanoparticles using 5-(Azido-PEG4)-pent-2-yn-1-Ol
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for advanced biomedical applications such as drug delivery, bioimaging, and diagnostics. Heterobifunctional linkers are instrumental in this process, enabling the attachment of various molecules to the nanoparticle surface. 5-(Azido-PEG4)-pent-2-yn-1-Ol is a versatile linker molecule featuring four key chemical moieties: a terminal azide (B81097) group, a tetraethylene glycol (PEG4) spacer, an internal alkyne group, and a terminal hydroxyl group.
This unique structure allows for a multi-step, orthogonal functionalization strategy. The polyethylene (B3416737) glycol (PEG) spacer serves to enhance the hydrophilicity and biocompatibility of nanoparticles, which can reduce non-specific protein adsorption and prolong circulation times in vivo.[1] The azide (-N3) and alkyne (-C≡C-) groups are reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific conjugation reaction.[2][3] This enables the covalent attachment of targeting ligands, therapeutic agents, or imaging probes to the nanoparticle surface with high precision.
These application notes provide a framework for utilizing this compound to modify nanoparticle surfaces and subsequently conjugate biomolecules of interest.
Caption: Molecular structure and functional groups of the linker.
Principle of Application
The primary application of this linker involves a two-stage process. First, the linker is anchored to the nanoparticle surface, typically via its hydroxyl group, which is particularly suitable for metal oxide nanoparticles (e.g., iron oxide). This initial step coats the nanoparticle with a hydrophilic PEG layer that presents both azide and alkyne functionalities.
In the second stage, these exposed azide and alkyne groups serve as handles for orthogonal bioconjugation using click chemistry. For instance, an alkyne-modified targeting peptide can be attached via the azide group, and subsequently, an azide-modified imaging agent can be attached to the alkyne group, creating a multifunctional nanoplatform. The CuAAC reaction is known for its high yield, specificity, and biocompatibility, proceeding under mild aqueous conditions.[3][4]
Caption: General workflow for nanoparticle surface modification.
Experimental Protocols
Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol describes the attachment of the linker to amine-functionalized IONPs. The initial amine functionalization provides a reactive surface to form a stable amide bond with an activated version of the linker's hydroxyl group.
A. Materials
-
Amine-functionalized IONPs
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic separator
-
Ethanol (B145695) and Deionized (DI) water
B. Procedure
-
Activation of Linker's Hydroxyl Group:
-
In a nitrogen-purged flask, dissolve this compound (1.2 eq) and DSC (1.5 eq) in anhydrous DMF.
-
Add TEA (2.0 eq) to the solution and stir at room temperature for 6 hours to form the N-hydroxysuccinimidyl (NHS) activated ester.
-
-
Conjugation to Amine-Functionalized IONPs:
-
Disperse the amine-functionalized IONPs (1.0 eq) in anhydrous DMF via sonication.
-
Add the activated linker solution to the IONP dispersion.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
-
Purification:
-
Place the reaction vessel on a strong magnetic separator to pellet the functionalized IONPs.
-
Carefully decant and discard the supernatant.
-
Resuspend the nanoparticles in fresh DMF and repeat the magnetic separation. Perform this wash step three times.
-
Wash the nanoparticles twice with ethanol and finally three times with DI water to remove all organic solvent.
-
Resuspend the purified Azido-Alkyne-IONPs in DI water or a suitable buffer for storage.
-
C. Characterization
-
FTIR Spectroscopy: Confirm the presence of the azide group by identifying its characteristic stretching peak around 2100 cm⁻¹.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter to confirm an increase in size after functionalization.
-
Zeta Potential: Measure the surface charge; a shift towards neutral is expected after PEGylation.
Protocol 2: Bioconjugation via CuAAC "Click" Chemistry
This protocol details the attachment of an alkyne-modified molecule (e.g., a peptide or drug) to the azide-functionalized nanoparticle surface.
A. Materials
-
Azido-Alkyne-IONPs from Protocol 1
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic separator or centrifuge
B. Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 500 mM stock solution of sodium ascorbate in DI water. This solution must be made fresh before each use.
-
Dissolve the alkyne-modified molecule in PBS or a suitable buffer.
-
-
Click Reaction:
-
Disperse the Azido-Alkyne-IONPs in PBS to a final concentration of 1 mg/mL.
-
Add the alkyne-modified molecule to the nanoparticle dispersion. The molar ratio should be optimized but a 10 to 50-fold excess of the molecule is a good starting point.
-
Add the sodium ascorbate solution to the mixture to a final concentration of 5 mM.
-
Add the CuSO₄ solution to catalyze the reaction, to a final concentration of 1 mM.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle end-over-end mixing.
-
-
Purification:
-
Pellet the nanoparticles using a magnetic separator or centrifugation.
-
Remove the supernatant containing unreacted molecules and catalyst.
-
Wash the nanoparticles three times with PBS to remove any remaining reactants.
-
Resuspend the final bioconjugated nanoparticles in the desired buffer for subsequent applications.
-
Caption: Simplified schematic of the CuAAC click reaction.
Quantitative Data Summary
The following tables provide illustrative data representing typical changes in nanoparticle characteristics during the functionalization process and a sample recipe for the click reaction. Actual results will vary based on the specific nanoparticle core and biomolecules used.
Table 1: Illustrative Physicochemical Properties of Nanoparticles
| Stage of Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare IONPs | 55 ± 5 | 0.25 | -25 ± 4 |
| After Linker Attachment | 75 ± 8 | 0.22 | -12 ± 3 |
| After Peptide Conjugation | 82 ± 9 | 0.24 | -15 ± 4 |
Note: Data is representative. PEGylation generally increases hydrodynamic size and shifts the zeta potential towards neutral, indicating successful surface coating.[5]
Table 2: Example Reagent Calculation for CuAAC Reaction (1 mL Total Volume)
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
| Azido-IONP Suspension | 10 mg/mL | 100 µL | 1 mg/mL |
| Alkyne-Peptide | 10 mM | 20 µL | 0.2 mM |
| Sodium Ascorbate | 500 mM (Fresh) | 10 µL | 5 mM |
| CuSO₄ | 100 mM | 10 µL | 1 mM |
| PBS (pH 7.4) | - | 850 µL | - |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(Azido-PEG4)-pent-2-yn-1-Ol Click Reactions
Welcome to the technical support center for the optimization of click reactions involving 5-(Azido-PEG4)-pent-2-yn-1-Ol. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and enhance experimental outcomes. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guide
This guide addresses common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound, offering potential causes and actionable solutions to improve reaction yield and purity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] | - Degas all solvents and solutions thoroughly with an inert gas (e.g., argon or nitrogen) before use.[3] - Ensure a sufficient excess of a freshly prepared reducing agent, such as sodium ascorbate (B8700270), is present.[4][5] - Utilize a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst from oxidation.[3][6] |
| Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can inhibit the reaction. The purity of solvents and other reagents is also critical.[1] | - Use high-purity reagents and solvents. - If degradation is suspected, purify the starting materials. - Perform a test reaction with a reliable control, such as coumarin (B35378) azide and propargyl alcohol, to verify the viability of your reagents and conditions.[6][7] | |
| Substrate-Specific Issues: Steric hindrance around the azide or alkyne can impede the reaction.[1][2] Additionally, other functional groups on your substrate might chelate the copper catalyst, rendering it inactive.[6] | - Increase the reaction temperature or extend the reaction time.[1] - If steric hindrance is a major issue, consider redesigning the substrate with a longer, less hindered linker.[3] - For substrates with copper-chelating groups (e.g., thiols, histidines), increase the concentration of the copper-ligand complex or add sacrificial metals like Zn(II) or Ni(II).[6][8] | |
| Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to poor yields.[1] | - Optimize the solvent system; co-solvents like DMSO or DMF can improve the solubility of hydrophobic substrates.[2][6] - Ensure the pH of the reaction mixture is within the optimal range of 4-12 for CuAAC.[5] - While a 1:1 stoichiometry is common, using a slight excess (e.g., 1.1 to 2-fold) of one reagent can drive the reaction to completion.[8] | |
| Presence of Side Products | Oxidative Homocoupling of Alkynes (Glaser Coupling): This side reaction forms a diyne byproduct in the presence of Cu(II) and oxygen.[1] | - Maintain anaerobic conditions by thoroughly degassing all solutions and running the reaction under an inert atmosphere.[2] - Use an adequate amount of a reducing agent to keep the copper in the Cu(I) state.[1] |
| Degradation of Sensitive Substrates: Reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system can damage sensitive biomolecules.[5] | - Employ a copper-stabilizing ligand to minimize the formation of ROS.[1] - Lower the reaction temperature.[1] - The addition of aminoguanidine (B1677879) can help to intercept byproducts of ascorbate oxidation.[4] | |
| Difficulty in Product Purification | Excess Reagents and Catalyst: Unreacted starting materials and the copper catalyst can complicate the purification of the desired product. | - Optimize the reaction to go to completion.[2] - To remove the copper catalyst, use a chelating resin or perform a wash with a solution of EDTA.[3] - Employ chromatographic techniques such as column chromatography or size-exclusion chromatography for purification.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for my click reaction? A1: While various copper(I) sources can be used, the most convenient and common method is to generate Cu(I) in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate.[6] This approach avoids the need to handle potentially unstable Cu(I) salts.
Q2: Why is a ligand necessary for the CuAAC reaction? A2: A ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), serves multiple crucial functions. It stabilizes the active Cu(I) oxidation state, preventing both oxidation and disproportionation.[9] The ligand also accelerates the reaction rate and can prevent the formation of insoluble copper-acetylide aggregates.[10] For reactions in aqueous media, water-soluble ligands like THPTA are recommended.[8]
Q3: What is the ideal solvent for the click reaction? A3: The choice of solvent depends on the solubility of your substrates.[8] A wide variety of solvents can be used, including polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as mixtures of water with organic co-solvents such as t-BuOH, DMSO, or THF.[2][11][12] For bioconjugation, aqueous buffers are commonly used.[4]
Q4: How does temperature affect the reaction yield? A4: CuAAC reactions are typically performed at room temperature.[8] However, for sterically hindered substrates or slow reactions, increasing the temperature can improve the reaction rate and yield.[1][8] Conversely, for sensitive biomolecules, a lower temperature may be necessary to prevent degradation.[1]
Q5: Can the hydroxyl group on this compound interfere with the reaction? A5: The primary hydroxyl group is generally well-tolerated in CuAAC reactions. However, under certain conditions, it could potentially coordinate with the copper catalyst. This is usually not a significant issue, especially when using a strong chelating ligand for the copper.
Experimental Protocols
General Protocol for a Small Molecule CuAAC Reaction
This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Alkyne or azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., a 1:1 mixture of t-butanol and water)[1]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of the THPTA ligand in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the limiting reagent (either the azide or alkyne) in the chosen solvent system.
-
Add the other reactant, typically in a slight excess (1.0-1.2 equivalents).[1]
-
In a separate tube, pre-mix the CuSO₄ solution (typically 1-5 mol%) and the ligand solution (typically a 1:1 to 5:1 ratio of ligand to copper).[8] Let this mixture stand for a few minutes.
-
Add the copper/ligand mixture to the reaction vessel containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).[1]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 1 to 24 hours.[2]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with a 5% aqueous solution of EDTA to remove copper salts, followed by a brine wash.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.[2]
-
Data Presentation
Table 1: Effect of Ligand on CuAAC Reaction Yield
| Ligand | Ligand:Cu Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | - | t-BuOH/H₂O (1:1) | 25 | 24 | <10 |
| THPTA | 1:1 | t-BuOH/H₂O (1:1) | 25 | 4 | >95 |
| THPTA | 5:1 | H₂O | 25 | 1 | >95 |
| TBTA | 1:1 | CH₂Cl₂ | 25 | 6 | >90 |
Note: The data presented are representative examples from the literature and may vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Solvent on Reaction Outcome
| Solvent System | Temperature (°C) | Time (h) | Observations |
| H₂O | 25 | 2 | High yield, especially with water-soluble substrates and ligands.[4] |
| DMF | 25 | 8 | Good for substrates with poor aqueous solubility.[2] |
| DMSO | 25 | 6 | Effective at solubilizing a wide range of substrates.[6] |
| t-BuOH/H₂O (1:1) | 25 | 4 | A common and effective co-solvent system.[1] |
| CH₃CN/H₂O | 25 | 12 | Another viable co-solvent option.[12] |
Note: The choice of solvent should be guided by the solubility of the specific reactants.
Visualizations
Caption: A generalized experimental workflow for a CuAAC reaction.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(Azido-PEG4)-pent-2-yn-1-Ol Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of conjugates derived from 5-(Azido-PEG4)-pent-2-yn-1-Ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical conjugates?
This compound is a heterobifunctional linker molecule. It contains an azide (B81097) group (N₃) for "click chemistry," a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer to improve solubility, and a terminal alkyne with a hydroxyl group (-OH).[1] The azide group readily reacts with molecules containing alkyne, BCN, or DBCO groups via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition to form a stable triazole linkage.[2][3] The terminal hydroxyl group can be further modified. Its conjugates are typically biomolecules such as proteins, peptides, nucleic acids, or small molecule drugs that have been covalently linked to this molecule to enhance their pharmacokinetic properties.[4][5]
Q2: What are the primary challenges in purifying these PEGylated conjugates?
Purifying conjugates of this compound presents several common challenges:
-
Separating Product from Starting Materials: Removing unreacted PEG linker and the molecule it was conjugated to can be difficult due to similarities in properties.[6]
-
Removal of Reaction Reagents: Catalysts (especially copper from CuAAC reactions), ligands, and reducing agents must be thoroughly removed as they can be toxic or interfere with downstream applications.[2][6]
-
Heterogeneity of the Product: The PEGylation process can result in a mixture of products, including molecules with varying numbers of PEG chains attached, which can be challenging to separate.[][8]
-
Chromatographic Behavior: The hydrophilic PEG chain can cause conjugates to exhibit unique chromatographic behaviors, such as broad peaks or poor resolution, especially in reverse-phase chromatography.[6][9][10]
Q3: Which purification techniques are most effective for these conjugates?
Several chromatographic techniques are commonly used, often in combination, to purify PEGylated conjugates. The choice depends on the specific properties of the conjugate, such as size and charge.[][11]
-
Size Exclusion Chromatography (SEC): This is one of the most common first steps. It effectively separates the larger PEGylated conjugate from smaller molecules like unreacted PEG linkers, catalysts, and other low-molecular-weight byproducts.[4][12]
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It is highly effective at separating conjugates with different degrees of PEGylation and can resolve positional isomers.[][13] C4 or C18 columns are often used.[13][14]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEG chains can shield surface charges on a protein, IEX can be used to separate the PEGylated conjugate from the unmodified protein.[4][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on hydrophobic interactions and can serve as a complementary technique to IEX.[]
Q4: How can I monitor the reaction progress before starting purification?
Monitoring the conjugation reaction is crucial to ensure it has gone to completion, which simplifies subsequent purification.
-
Thin-Layer Chromatography (TLC): For small molecule conjugations, TLC is a quick and easy way to visualize the consumption of starting materials and the appearance of the product spot.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for biomolecules. It can confirm the formation of the desired conjugate by identifying its mass and can help quantify the remaining starting materials.[6]
-
SDS-PAGE: For protein conjugations, a shift in the molecular weight on an SDS-PAGE gel can indicate successful conjugation. However, PEGylated proteins often migrate anomalously, appearing larger than their actual molecular weight and sometimes as a smear due to heterogeneity.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Conjugate | 1. Incomplete Reaction: Reaction time, temperature, or catalyst concentration was not optimal.[6][15] 2. Product Loss During Work-up: The conjugate may have been lost during extraction or precipitation steps.[6][16] 3. Poor Recovery from Column: The conjugate may be irreversibly binding to the chromatography resin, or elution conditions are too mild.[6][17] | 1. Monitor the reaction by LC-MS or TLC to determine the optimal endpoint. Optimize reagent concentrations and reaction time. Ensure the copper catalyst (for CuAAC) is active.[2] 2. Minimize the number of work-up steps. For precipitation, ensure the correct anti-solvent and conditions are used.[18] 3. Use a different chromatography resin or modify elution conditions (e.g., change the gradient slope in HPLC, adjust pH, or use a stronger elution buffer).[17] |
| Product is Impure After Purification | 1. Co-elution of Components: The product and impurities (e.g., unreacted starting material) have very similar chromatographic properties.[6] 2. Presence of Aggregates: The conjugate may have formed aggregates, which can be difficult to separate. 3. Catalyst Contamination: Residual copper from a CuAAC reaction is present. | 1. Optimize the chromatography method. For HPLC, adjust the gradient to be shallower for better resolution.[13] Consider an orthogonal method (e.g., follow SEC with RP-HPLC).[6] 2. Analyze by SEC to detect aggregates. Try adding detergents or changing buffer conditions to minimize aggregation. 3. Use a copper chelating agent during work-up or use a purification resin designed to capture metal ions. |
| Broad or Tailing Peaks in HPLC | 1. PEG Dispersity: The inherent polydispersity of PEG chains can lead to peak broadening.[9][10] 2. Secondary Interactions: The conjugate may be interacting with the column's stationary phase in multiple ways. 3. Column Overload: Too much sample was injected onto the column. | 1. This is an inherent property, but optimizing the mobile phase and gradient can sharpen peaks. Using a uniform PEG starting material can also help.[9] 2. Increase the column temperature (e.g., to 45 °C) to improve peak shape.[13][14] Adjust the mobile phase composition (e.g., type of organic solvent or additives). 3. Reduce the amount of sample injected onto the column. |
| Product Degradation During Purification | 1. Harsh pH Conditions: The conjugate may be unstable at the pH of the buffers used.[15] 2. Oxidation/Hydrolysis: The conjugate is sensitive to air or aqueous conditions. 3. Repeated Freeze-Thaw Cycles: This can lead to degradation or aggregation of some bioconjugates.[15] | 1. Perform purification steps at a pH where the conjugate is known to be stable. Use buffers with care. 2. Work quickly, keep samples cold, and use degassed buffers if necessary.[18][19] 3. Store the purified conjugate in aliquots at -20°C or -80°C to avoid repeated freezing and thawing.[15] |
Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to your this compound-modified biomolecule.
-
Reagent Preparation:
-
Dissolve your azide-modified molecule (e.g., protein) in a non-amine-containing buffer like PBS (pH 7.4).[20]
-
Prepare a stock solution of the alkyne-containing molecule in an organic solvent like DMSO.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270) (10-50 mM in water).
-
Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄) (5-20 mM in water).
-
(Optional but recommended) Prepare a stock solution of a copper-chelating ligand like TBTA in DMSO.
-
-
Conjugation Reaction:
-
In a reaction vial, add the azide-modified molecule.
-
Add the alkyne-containing molecule (typically 1.5-5 molar excess).
-
Add the copper ligand (if used) to the mixture.
-
Initiate the reaction by adding CuSO₄ followed immediately by the sodium ascorbate. The final concentration of copper is typically 0.1-1 mM.
-
Degas the solution by bubbling with nitrogen or argon, then seal the vial.[18]
-
Allow the reaction to proceed at room temperature overnight.[18]
-
-
Quenching and Work-up:
-
The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Proceed immediately to purification.
-
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
-
System Preparation:
-
Column: A C4 or C18 column is typically used. C4 is often preferred for larger proteins.[13]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[14]
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
-
Sample Preparation:
-
After the reaction, remove any precipitated solids by centrifugation.
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatography:
-
Inject the sample onto the equilibrated column.
-
Run a linear gradient to elute the conjugate. A shallow gradient (e.g., 1-2% increase in B per minute) often provides the best resolution.[13]
-
A typical scout gradient might be 10-70% B over 30 minutes. Optimize based on the retention time of your product.
-
Monitor the elution profile using a UV detector at 220 nm and/or 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions by analytical LC-MS.
-
Pool the pure fractions, remove the acetonitrile via rotary evaporation or lyophilization to obtain the final product.[6]
-
Quantitative Data Summary
| Parameter | Size Exclusion Chromatography (SEC) | Reverse-Phase HPLC (RP-HPLC) | Ion Exchange Chromatography (IEX) |
| Separation Principle | Hydrodynamic radius (Size) | Hydrophobicity | Net Surface Charge |
| Primary Use Case | Removal of unreacted small molecules (PEG, catalyst); Aggregate analysis.[][12] | Separation of species with different PEGylation levels; Isomer separation; High-resolution purification.[][13] | Separation of PEGylated from non-PEGylated protein.[4][] |
| Typical Mobile Phase | Isocratic aqueous buffer (e.g., PBS, HEPES).[21] | Gradient of water/acetonitrile with an ion-pairing agent (e.g., 0.1% TFA).[13][14] | Salt gradient (e.g., 0-1 M NaCl) in a buffered mobile phase. |
| Advantages | Mild conditions preserve protein structure; Good for initial cleanup.[] | High resolution and capacity; Well-established method.[13] | Can separate molecules with subtle charge differences.[] |
| Disadvantages | Lower resolution for species of similar size.[11] | Organic solvents and acids can denature some proteins; PEG can cause peak broadening.[9] | PEG chains may mask charges, reducing separation efficiency.[] |
Visualizations
Experimental Workflow
Caption: General workflow from conjugation to final product analysis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. 5-(Azido-PEG4)-pent-2-yn-1-Ol_新研博美 [xinyanbm.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. biochemistry - Troubleshooting bioconjugates migration in a SDS-PAGE gel? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. blob.phenomenex.com [blob.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. goldbio.com [goldbio.com]
- 18. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 19. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of PEGylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of PEGylated proteins.
Section 1: FAQs - Understanding PEGylated Protein Solubility
Q1: How does PEGylation typically improve protein solubility?
PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein.[1] This modification generally enhances solubility through several mechanisms:
-
Increased Hydrophilicity: PEG is a highly hydrophilic polymer.[] When conjugated to a protein, it increases the overall hydrophilicity of the molecule, making it more soluble in aqueous environments.[][3][]
-
Steric Hindrance: The PEG chains form a flexible, water-soluble shield around the protein.[1][] This steric hindrance can prevent protein-protein interactions that lead to aggregation and precipitation.[]
-
Masking Hydrophobic Regions: PEG chains can mask hydrophobic patches on the protein surface that might otherwise promote aggregation.
Q2: What are the key factors that influence the solubility of a PEGylated protein?
The final solubility of a PEGylated protein is a complex interplay of several factors:
-
Protein Characteristics: The intrinsic properties of the protein, such as its surface charge, hydrophobicity, and stability, are critical.[5]
-
PEG Characteristics: The molecular weight, structure (linear vs. branched), and number of attached PEG chains significantly impact solubility.[][5][6]
-
Linker Chemistry: The type of chemical bond used to attach the PEG can influence the stability and properties of the conjugate.[7]
-
Reaction Conditions: Parameters like pH, temperature, protein concentration, and buffer composition during the PEGylation reaction can affect the outcome and final solubility.[5][8]
-
Formulation Buffer: The final buffer composition, including pH, ionic strength, and the presence of excipients, plays a crucial role in maintaining solubility.[5][9]
Q3: Can PEGylation ever decrease solubility?
While uncommon, it is possible under certain circumstances. A high degree of PEGylation can sometimes increase the hydrophobicity of proteins, making them more soluble in organic solvents but potentially less soluble in aqueous buffers.[10] Additionally, inappropriate PEGylation, such as using bifunctional PEGs without proper control, can lead to cross-linking and the formation of large, insoluble aggregates.[8]
Section 2: Troubleshooting Guide
This guide addresses specific problems you might encounter with PEGylated protein solubility.
Problem 1: My protein is precipitating or aggregating during the PEGylation reaction.
Q: What are the common causes of aggregation during the reaction?
Aggregation during the PEGylation process itself is often due to suboptimal reaction conditions or reagent issues.[8]
-
High Protein Concentration: Elevated protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[8]
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer system may be destabilizing for your specific protein, causing it to unfold and aggregate.[8]
-
Cross-linking: If you are using a PEG reagent that is not monofunctional (i.e., it has reactive groups at both ends), it can act as a cross-linker, physically linking multiple protein molecules together into large, insoluble complexes.[8] The presence of diol impurities in a monofunctional PEG reagent can also cause this.[8]
-
Reaction with Amine-Containing Buffers: If using an amine-reactive PEG (like NHS-ester PEGs), buffers containing primary amines (e.g., Tris) will compete with the protein for the PEG, reducing efficiency and potentially causing other issues.[11]
Q: How can I prevent aggregation during the PEGylation reaction?
-
Optimize Protein Concentration: Start by testing a lower protein concentration.
-
Adjust Reaction Conditions:
-
Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down both the PEGylation reaction and aggregation kinetics, often favoring the desired modification.[8]
-
pH: The reaction pH is critical. For amine-reactive PEGs, a lower pH (e.g., 5.0-6.5) can favor specific modification of the N-terminus over lysine (B10760008) residues, potentially reducing multi-PEGylation and aggregation.[11] Ensure the chosen pH is one at which the protein is known to be stable.[9]
-
PEG Addition: Instead of adding the activated PEG reagent all at once, try a stepwise or gradual addition over time. This can help maintain a lower instantaneous concentration of the reactive species.[8]
-
-
Use Stabilizing Excipients: Adding excipients to the reaction buffer can help maintain protein stability.
-
Ensure Reagent Quality: Use high-quality, monofunctional PEG reagents to avoid cross-linking.[8]
-
Select an Appropriate Buffer: Use non-amine-containing buffers like phosphate, HEPES, or acetate (B1210297) for amine-reactive PEGylation.[11]
Problem 2: My purified PEGylated protein has low solubility or aggregates in the final formulation buffer.
Q: I've successfully PEGylated and purified my protein, but now it's not soluble. Why?
This is a formulation challenge. The buffer conditions that were suitable for the native protein or for the purification process may not be optimal for the final PEGylated conjugate. The PEG chains alter the protein's surface properties, including charge and hydrophobicity, which can change its solubility profile.[][13]
Q: What steps can I take to improve the solubility of my final PEGylated protein product?
This requires a systematic approach to formulation development:
-
Optimize Buffer pH: The pH of the solution is a critical factor. Proteins are often least soluble at their isoelectric point (pI).[9] Since PEGylation can shield surface charges, the effective pI of the conjugate may be different from the native protein. Perform a pH screening study to find the pH where the protein is most soluble, typically at least 1 pH unit away from its pI.[9]
-
Adjust Ionic Strength: The salt concentration of the buffer affects electrostatic interactions.[9] Systematically screen different salt concentrations (e.g., 0 mM, 50 mM, 150 mM NaCl) to find the optimal ionic strength for solubility.
-
Add Stabilizing Excipients: These additives can significantly enhance solubility and stability. Common classes include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol): These act as protein stabilizers.[8]
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing protein-protein interactions and preventing aggregation.[8]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and improve solubility.[8]
-
Section 3: Key Experimental Protocols
Protocol 3.1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC separates molecules based on their size (hydrodynamic radius). It is a primary method for detecting and quantifying aggregates.[8] Aggregates are larger than the monomeric protein and will therefore elute earlier from the column.[8]
-
Objective: To detect the presence of high-molecular-weight aggregates.
-
Methodology:
-
System: An HPLC or UPLC system with a UV detector is typically used.[14]
-
Column: Select a size-exclusion column with a fractionation range appropriate for your PEGylated protein's size.
-
Mobile Phase: Use the formulation buffer in which you are assessing solubility. It should be filtered and degassed.
-
Sample Preparation: Filter the protein sample through a low-protein-binding 0.22 µm filter.
-
Run: Inject the sample and monitor the absorbance at 280 nm.
-
Analysis: Compare the chromatogram to a reference standard or the native (un-PEGylated) protein. The appearance of peaks eluting before the main monomer peak indicates the presence of soluble aggregates.[8]
-
Protocol 3.2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. It is highly sensitive to the presence of small amounts of large aggregates.[8]
-
Objective: To detect a wide range of aggregate sizes in the sample.
-
Methodology:
-
Sample Preparation: The sample must be free of dust and other extraneous particles. Filter the sample through a microfilter (e.g., 0.1 or 0.22 µm) directly into a clean cuvette.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Measurement: Acquire data according to the instrument's software protocols.
-
Analysis: The software will generate a size distribution report. A monomodal peak corresponding to the expected size of your monomeric PEGylated protein indicates a homogenous sample. The presence of additional peaks at larger sizes indicates aggregation.[8]
-
Protocol 3.3: SDS-PAGE for Detecting Cross-Linking
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on molecular weight. When run under non-reducing conditions, it can reveal covalent cross-linking caused by bifunctional PEG reagents.
-
Objective: To identify high-molecular-weight species corresponding to covalently cross-linked aggregates.
-
Methodology:
-
Sample Preparation: Mix the protein sample with a non-reducing loading buffer (i.e., one that does not contain beta-mercaptoethanol or DTT). Do not boil the sample if the protein is prone to heat-induced aggregation.
-
Electrophoresis: Load the sample onto a polyacrylamide gel of an appropriate percentage and run the electrophoresis.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: In addition to the band for your monomeric PEGylated protein, the presence of distinct, higher-molecular-weight bands suggests the formation of dimers, trimers, and larger covalent oligomers due to cross-linking.[8]
-
Protocol 3.4: Measuring Protein Concentration
PEG itself does not absorb light at 280 nm. Therefore, UV-Vis spectroscopy can be used to determine the protein concentration of a PEGylated protein solution using the Beer-Lambert law, provided the protein contains aromatic amino acids (Tryptophan, Tyrosine).[15]
-
Objective: To accurately determine the protein concentration.
-
Methodology:
-
Purification: It is critical that the sample is purified to remove any unreacted, native protein, as this would interfere with the measurement.
-
Blank: Use the formulation buffer as a blank.
-
Measurement: Measure the absorbance of the PEGylated protein solution at 280 nm (A280).
-
Calculation: Use the Beer-Lambert equation (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the protein part only, b is the path length, and c is the concentration. The extinction coefficient of the native protein can be used for this calculation.
-
Section 4: Data Summaries
Table 1: Effect of PEG Characteristics on Protein Properties
This table summarizes general trends observed when altering PEG characteristics.
| PEG Characteristic | Effect on Solubility | Effect on Stability | Potential Issues |
| Increasing Molecular Weight | Generally increases[6][16] | Can increase stability against proteolysis and denaturation[1][16] | May cause steric hindrance, reducing biological activity[17] |
| Branched Structure | Can enhance solubility and stability compared to linear PEG of the same MW[][5] | Provides greater shielding of the protein surface[5] | More complex and costly to synthesize[17] |
| High Degree of PEGylation | Generally increases solubility in aqueous solutions[18] | Can significantly increase stability[19] | High risk of reduced bioactivity; potential for increased hydrophobicity[10] |
Table 2: Common Stabilizing Excipients to Improve Solubility
The following excipients are often used in formulation studies to prevent aggregation and improve solubility. The working concentrations are typical starting points and should be optimized for each specific protein.[8]
| Excipient Class | Example | Typical Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Increases protein stability through preferential exclusion. |
| Amino Acids | Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption/surface-induced aggregation. |
Section 5: Visual Guides
Diagram 1: Troubleshooting Workflow for Solubility Issues
This diagram provides a logical decision tree for diagnosing and solving solubility problems with PEGylated proteins.
Caption: A decision tree for troubleshooting common solubility issues.
Diagram 2: Factors Influencing PEGylated Protein Solubility
This diagram illustrates the key factors that collectively determine the solubility of a PEGylated protein.
Caption: Key factors that influence the final solubility of the conjugate.
Diagram 3: General Experimental Workflow
This diagram shows a typical workflow from the initial PEGylation reaction to the final characterization of the product.
Caption: A standard workflow for producing and analyzing PEGylated proteins.
References
- 1. PEGylated Proteins: Enhancing Therapeutic Efficacy and Stability | FeedsFloor [feedsfloor.com]
- 3. precisepeg.com [precisepeg.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Peg stability [finchtrade.com]
- 17. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. creativepegworks.com [creativepegworks.com]
Technical Support Center: Copper Catalyst Removal from Click Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper from my click chemistry reaction?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations.[1] Furthermore, the presence of copper can affect the stability and purity of the final product.[1] For applications in drug development and materials science, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for removing residual copper include:
-
Aqueous Washes/Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed through aqueous extraction.[1]
-
Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1]
-
Precipitation: Inducing the precipitation of insoluble copper salts, which can then be separated by filtration.[1]
-
Chromatography: Using techniques like silica (B1680970) gel chromatography to separate the product from the copper catalyst.
Q3: How do I choose the best copper removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][2] For small organic molecules, a wider range of techniques can be employed.[1]
Q4: My triazole product seems to have a high affinity for copper, making it difficult to remove. What should I do?
A4: Triazole nitrogen atoms can coordinate with copper ions, making removal challenging. In such cases, using a strong chelating agent like EDTA in your aqueous wash is recommended. Alternatively, specialized solid-phase scavengers with high copper affinity can be employed. In some instances, using an excess of the chelating agent or performing multiple washes may be necessary.
Q5: Can I avoid the copper removal step altogether?
A5: Yes, copper-free click chemistry, which utilizes strained cyclooctynes, eliminates the need for a copper catalyst and subsequent removal steps. However, the synthesis of the required strained alkynes can be more complex and costly.
Method Selection and Workflow
Choosing the right purification strategy is critical for achieving high purity and yield. The following diagram provides a decision-making framework to guide your selection process.
References
Technical Support Center: Preventing Aggregation of Bioconjugates with PEG Linkers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the bioconjugation of proteins and other biomolecules with polyethylene (B3416737) glycol (PEG) linkers.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary causes of bioconjugate aggregation during PEGylation?
Aggregation during PEGylation is a multifaceted problem stemming from several factors that disrupt the stability of the protein or bioconjugate.[1][2] The primary causes include:
-
Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently connect multiple protein molecules, leading to the formation of large, often insoluble, aggregates.[1]
-
Increased Hydrophobicity: While PEG itself is hydrophilic, the linker chemistry or the conjugated molecule can introduce hydrophobic patches on the bioconjugate surface. These patches can interact between molecules, promoting self-association and aggregation.[2][3]
-
High Concentrations: Both high protein and high reagent concentrations increase the proximity of molecules, raising the likelihood of intermolecular interactions that can lead to aggregation.[1][4]
-
Suboptimal Reaction Conditions: The stability of a protein is highly dependent on its environment. Incorrect pH, ionic strength, or temperature can lead to partial unfolding, exposing hydrophobic core residues and promoting aggregation.[2][5]
-
Poor Reagent Quality: The presence of impurities or bifunctional species in a supposedly monofunctional PEG reagent can cause unintended cross-linking.[1]
-
Pre-existing Aggregates: If the initial protein sample contains small aggregates, these can act as seeds, accelerating the aggregation process during the conjugation reaction.[6]
FAQ 2: How does the choice of PEG linker (length, structure) affect aggregation?
The properties of the PEG linker are critical in determining the stability and solubility of the final bioconjugate.[7][8]
-
Length (Molecular Weight): Longer PEG chains generally provide a more substantial hydrophilic shield around the biomolecule.[9] This increased hydrodynamic size can effectively mask hydrophobic surfaces, reduce intermolecular interactions, and improve solubility.[10] However, excessively long chains can sometimes lead to steric hindrance, potentially impacting the biological activity of the conjugated molecule.[9]
-
Structure (Linear vs. Branched):
-
Linear PEGs are the most common type, offering a straightforward and predictable modification.[11]
-
Branched PEGs provide a larger, umbrella-like protective layer over the protein surface.[12] This structure can be more effective at preventing aggregation and enzymatic degradation compared to a linear PEG of the same total molecular weight.[12]
-
FAQ 3: How can I detect and quantify aggregation in my bioconjugate sample?
Several analytical techniques are essential for identifying and quantifying aggregates. It is often recommended to use orthogonal methods to get a complete picture.[13]
-
Size Exclusion Chromatography (SEC): SEC is a high-resolution method that separates molecules based on their size in solution. It is highly effective for quantifying monomers, dimers, and larger soluble aggregates.[2]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a sample by analyzing fluctuations in scattered light. It is very sensitive to the presence of large aggregates and can detect particles over a wide size range.[14]
-
Visual Inspection and Turbidity: The simplest method is a visual inspection for cloudiness or precipitation. This can be quantified by measuring the turbidity of the sample using a spectrophotometer (e.g., absorbance at 340 nm).[1]
-
Flow Imaging Microscopy (FIM): FIM captures images of individual particles as they flow through a microfluidic cell, providing information on particle size, count, and morphology. It is particularly useful for characterizing sub-visible particles.[15]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving aggregation problems encountered during and after PEGylation.
Problem: My bioconjugate solution becomes cloudy or precipitates during the reaction.
This is a common sign of rapid aggregation. The following workflow can help identify the cause and find a solution.
Caption: Troubleshooting workflow for in-reaction precipitation.
Problem: My bioconjugate is soluble after the reaction but precipitates after purification or during storage.
This indicates a more subtle instability. The strategies below can improve long-term stability.
1. Optimize Buffer and Formulation Conditions
The composition of the final storage buffer is critical for preventing aggregation.[2][16] If your purified bioconjugate is unstable, consider buffer exchange into a formulation screen.
Table 1: Recommended Starting Conditions for Reaction and Buffer Optimization
| Parameter | Recommended Range | Rationale and Notes |
|---|---|---|
| Protein Concentration | 1-5 mg/mL | Higher concentrations can drive the reaction but also increase aggregation risk. If aggregation occurs, try reducing the concentration.[4] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | This is highly protein-dependent. Start with a lower ratio and increase it while monitoring for aggregation. A high excess can sometimes cause the PEG reagent itself to precipitate.[1][6] |
| pH | 7.2 - 8.5 (for NHS esters) | While amine reactions are more efficient at alkaline pH, protein stability is paramount. Ensure the pH is not near the protein's isoelectric point (pI), where solubility is minimal.[2][17] |
| Temperature | 4°C to Room Temp | Lowering the temperature to 4°C slows down both the conjugation reaction and aggregation processes, giving more control.[2] |
2. Add Stabilizing Excipients
Excipients can be included in both the reaction and final storage buffers to enhance protein stability.[1][2]
Table 2: Common Stabilizing Excipients for Bioconjugates
| Excipient | Starting Concentration | Mechanism of Action |
|---|---|---|
| Arginine | 50-100 mM | Suppresses protein-protein interactions and can help solubilize aggregates.[1] |
| Sucrose / Trehalose | 5-10% (w/v) | Acts as a thermodynamic stabilizer through preferential exclusion, favoring the native protein state.[1] |
| Glycerol | 5-20% (v/v) | A cryoprotectant and stabilizer that helps maintain protein solubility.[2][18] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface tension and prevent surface-induced aggregation.[1] |
Caption: Post-purification stability optimization workflow.
Section 3: Key Experimental Protocols
Protocol 1: General PEGylation Reaction with an NHS-Ester PEG
This protocol provides a starting point for conjugating a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.
-
Protein Preparation:
-
Dialyze or buffer exchange the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH between 7.2 and 8.0.[2]
-
Adjust the protein concentration to a range of 1-5 mg/mL. Ensure the starting protein solution is free of aggregates by centrifugation or filtration.[6]
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the PEG-NHS ester in a dry, anhydrous solvent like DMSO or DMF to a concentration of 10-20 mM.[2]
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved PEG reagent to the protein solution.[2] To avoid localized high concentrations, add the PEG solution slowly while gently mixing.[2]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time and temperature should be determined empirically.[2][6]
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.[6]
-
-
Purification:
-
Remove unreacted PEG and quenching reagents using Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or dialysis.
-
Protocol 2: Screening for Optimal Buffer Conditions
This experiment helps identify the ideal buffer to prevent aggregation during the PEGylation reaction.
-
Setup: Prepare a matrix of reaction conditions in small microcentrifuge tubes or a 96-well plate.
-
Variables:
-
pH: Prepare a set of buffers (e.g., phosphate, HEPES) across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0).[1]
-
Protein Concentration: Test a few concentrations, for example, 1 mg/mL, 3 mg/mL, and 5 mg/mL.[1]
-
Excipients: For each pH, have a condition with and without a stabilizer like 50 mM Arginine.[1]
-
-
Procedure:
-
Add the protein to each buffer condition.
-
Add the same molar excess of activated PEG to each tube.
-
Incubate for a set time (e.g., 2 hours) at a constant temperature (e.g., 4°C).[1]
-
-
Analysis:
-
After incubation, centrifuge all samples at high speed (e.g., >14,000 x g) for 10 minutes.
-
Carefully collect the supernatant and measure the protein concentration (e.g., A280).
-
A higher protein concentration in the supernatant indicates less precipitation and better stability under those conditions. The size of the pellet can also be visually compared.
-
Analyze the supernatant by SEC to quantify the amount of soluble aggregate versus monomer.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hidden hydrophobicity impacts polymer immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. youtube.com [youtube.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fluidimaging.com [fluidimaging.com]
- 16. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 5-(Azido-PEG4)-pent-2-yn-1-Ol Reaction Kinetics Optimization
Welcome to the technical support center for 5-(Azido-PEG4)-pent-2-yn-1-Ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction kinetics and troubleshooting common issues encountered during the use of this bifunctional linker in azide-alkyne cycloaddition reactions.
This compound is a versatile molecule containing both an azide (B81097) and a terminal alkyne, connected by a hydrophilic PEG4 spacer. This structure allows for its participation in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The two primary types of reactions for this linker are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a bifunctional linker used in a variety of bioconjugation applications. The azide group can react with terminal alkynes (via CuAAC) or strained cyclooctynes (via SPAAC), while the terminal alkyne can react with other azide-containing molecules. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance. Common applications include linking molecules to biomolecules such as proteins or nucleic acids, surface functionalization, and the development of antibody-drug conjugates (ADCs) and PROTACs.
Q2: Which reaction should I choose: CuAAC or SPAAC?
A2: The choice between CuAAC and SPAAC depends on your specific application.
-
CuAAC is generally faster but requires a copper(I) catalyst, which can be toxic to living cells.[1][2] It is well-suited for in vitro conjugations where the removal of the copper catalyst is feasible.
-
SPAAC is a metal-free alternative, making it ideal for applications in living systems and other contexts where copper toxicity is a concern.[3][4][5] However, SPAAC reactions are typically slower than CuAAC.[6]
Q3: Why is my CuAAC reaction failing or giving low yields?
A3: Low yields in CuAAC reactions can be attributed to several factors:
-
Catalyst Inactivation: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by dissolved oxygen.[7][8]
-
Poor Reagent Quality: Degradation of the azide or alkyne starting materials.
-
Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can negatively impact the reaction.[8]
-
Ligand Issues: The choice and concentration of the copper-stabilizing ligand are critical.[8]
Q4: What are the common side reactions in CuAAC?
A4: The most common side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[7] This can be minimized by maintaining anaerobic conditions and using an appropriate amount of a reducing agent like sodium ascorbate (B8700270).
Q5: How can I monitor the progress of my click reaction?
A5: Reaction progress can be monitored by various analytical techniques, including:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
In-line ATR-IR spectroscopy can also be used for real-time monitoring.[9]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Cu(I) catalyst due to oxidation. | Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[7][8] |
| Inappropriate ligand or ligand-to-copper ratio. | Use a water-soluble Cu(I)-stabilizing ligand such as THPTA or TBTA. An optimal ligand-to-copper ratio is often 5:1 to protect biomolecules from oxidation.[10][11] | |
| Steric hindrance around the alkyne or azide. | Increase reaction time or temperature. Consider redesigning the substrate with a longer linker if possible. | |
| Substrate degradation. | Use a copper-stabilizing ligand to minimize the generation of reactive oxygen species.[7] Consider lowering the reaction temperature. | |
| Formation of Side Products | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure sufficient reducing agent (sodium ascorbate) is present. Maintain anaerobic conditions. |
| Insolubility of Reagents | One or more components are not soluble in the reaction solvent. | Add a co-solvent such as DMSO or t-BuOH. The PEG4 linker in this compound enhances water solubility. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Potential Cause | Recommended Solution |
| Slow Reaction Rate | Low reactivity of the cyclooctyne (B158145). | Select a more reactive cyclooctyne. The reactivity is influenced by ring strain and electronic factors.[12] See the comparative kinetics table below. |
| Steric hindrance. | While the PEG linker helps, significant steric bulk near the reacting groups can slow the reaction. Consider a longer reaction time or a slight increase in temperature. | |
| Low Product Yield | Hydrolysis or degradation of the cyclooctyne reagent. | Ensure proper storage and handling of the cyclooctyne. Prepare stock solutions fresh if possible. |
| Competing reactions with the azide. | In biological systems, azides can be reduced by endogenous thiols. This is generally a slow process but can be a factor. |
Comparative Data
Table 1: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide
| Macrocyclic Alkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DIBO | ~0.3 |
| Bicyclononyne | BCN | 0.07 - 0.15 |
| Dibenzoazacyclooctyne | DBCO / DIBAC | 0.24 - 0.31 |
| Biarylazacyclooctynone | BARAC | ~0.96 |
| Data sourced from BenchChem and is intended for comparative purposes. Actual rates will vary with specific substrates and conditions.[12] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization.
-
Reagent Preparation:
-
Prepare stock solutions of your azide- and alkyne-containing molecules in a suitable solvent (e.g., water, DMSO, or a mixture).
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), a copper-stabilizing ligand like THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 1 M in water).[7][13]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne solutions. A slight excess (1.2-2 equivalents) of one reactant is often used.
-
Add the THPTA ligand solution to the CuSO₄ solution in a 2:1 to 5:1 molar ratio and let it pre-complex for a few minutes.[11][13]
-
Add the pre-complexed CuSO₄/ligand solution to the azide/alkyne mixture. Typical final concentrations are 0.1-1 mM CuSO₄.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.[7]
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours.[7] For less reactive substrates, longer incubation times or gentle heating may be necessary.
-
Monitor the reaction progress using an appropriate analytical method (TLC, HPLC, or MS).
-
-
Work-up and Purification:
-
Upon completion, the product can be purified. For small molecules, this may involve extraction with an organic solvent. For biomolecules, purification can be achieved through size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.[7]
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the azide-containing solution with the strained cyclooctyne solution. A 2-4 fold molar excess of the cyclooctyne is a good starting point.[14]
-
Ensure the final concentration of any organic co-solvent (like DMSO) is kept low (typically <5% v/v) to maintain the stability of biomolecules.[14]
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[14] Reaction times can vary significantly based on the reactivity of the cyclooctyne.
-
Monitor the reaction progress by an appropriate analytical method.
-
-
Purification:
-
Purify the conjugate using a method suitable for your molecule of interest (e.g., size-exclusion chromatography, dialysis, or HPLC).
-
Visualizations
References
- 1. qbd.vectorlabs.com [qbd.vectorlabs.com]
- 2. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 3. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization [mdpi.com]
- 4. Linker-Engineered Tyrosine-Azide Coatings for Stable Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. confluore.com [confluore.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Solid-Phase Click Chemistry
Welcome to the technical support center for solid-phase click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common issues encountered during experimental work. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is solid-phase click chemistry?
Solid-phase click chemistry refers to the application of "click" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where one of the reactants (either the azide (B81097) or the alkyne) is immobilized on a solid support, such as a resin.[1][2] This approach offers significant advantages in terms of product purification, as excess reagents and byproducts can be easily removed by washing the solid support.[3]
Q2: What are the most common issues encountered in solid-phase click chemistry?
Common challenges in solid-phase click chemistry include low reaction yields, incomplete reactions, side product formation, and difficulties with product cleavage from the solid support.[4][5] These issues can often be attributed to factors such as suboptimal reaction conditions, catalyst inefficiency, poor resin swelling, or steric hindrance at the reaction site.[1][5]
Q3: How can I monitor the progress of my on-resin click reaction?
Monitoring the progress of a reaction on a solid support can be challenging. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy can be used to track the disappearance of the azide peak (around 2100 cm⁻¹).[6][7] Another method involves cleaving a small amount of resin-bound product at different time points and analyzing the cleaved material by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (e.g., MALDI-TOF).[8][9] Some researchers also employ qualitative colorimetric tests, such as the Ellman's test for thiols if they are involved in the reaction scheme, to get a quick indication of reaction completion.[10]
Q4: What is the importance of resin swelling in solid-phase click chemistry?
Resin swelling is a critical factor for the success of solid-phase reactions.[11] The resin must swell adequately in the reaction solvent to allow for the diffusion of reagents to the reactive sites within the polymer matrix.[11] Poor swelling can lead to reduced reaction rates and incomplete conversions. The degree of swelling is dependent on the type of resin, the solvent, and the molecule attached to the resin.
Troubleshooting Guides
Low Reaction Yield or Incomplete Reaction
Q: My on-resin click reaction has a low yield or is incomplete. What are the possible causes and how can I troubleshoot this?
Low yields or incomplete reactions are common frustrations in solid-phase click chemistry. A systematic approach to troubleshooting can help identify and resolve the underlying issue.
Troubleshooting Workflow for Low Yield/Incomplete Reaction
Caption: A logical workflow for troubleshooting low yields in solid-phase click chemistry.
Possible Causes and Solutions:
-
Reagent Quality and Stoichiometry:
-
Cause: Degradation of reagents, particularly the sodium ascorbate (B8700270) reducing agent, which is sensitive to oxidation.[5] Inaccurate quantification of resin loading can also lead to incorrect stoichiometry.
-
Solution: Always use fresh, high-purity reagents. Prepare the sodium ascorbate solution immediately before use.[12] Quantify the loading of your starting material on the resin accurately. Increase the equivalents of the soluble reactant (azide or alkyne) to drive the reaction to completion.
-
-
Catalyst System Inefficiency:
-
Cause: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) species by dissolved oxygen.[5] Certain functional groups on the solid support or in the substrate can chelate with the copper catalyst, reducing its availability.[13]
-
Solution: Degas all solvents thoroughly to remove dissolved oxygen.[5] Use a copper-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect the Cu(I) state.[5] Consider using a direct Cu(I) source like copper(I) iodide (CuI) instead of generating Cu(I) in situ from a Cu(II) salt.[14]
-
-
Poor Resin Swelling and Accessibility:
-
Cause: The chosen solvent may not be optimal for swelling the specific type of resin being used (e.g., polystyrene vs. polyethylene (B3416737) glycol-based resins).[15] The reactive site on the resin-bound molecule may be sterically hindered, preventing the other reactant from accessing it.[16]
-
Solution: Select a solvent that is known to effectively swell your chosen resin.[17] Ensure the resin is adequately pre-swollen in the reaction solvent before adding the other reagents. If steric hindrance is suspected, consider using a longer linker to distance the reactive group from the resin backbone.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion.
-
Solution: Increase the reaction time and monitor the progress at regular intervals. Gentle heating (e.g., to 40-60 °C) can often improve reaction rates, but be mindful of the thermal stability of your molecules.[12]
-
Side Product Formation and Purity Issues
Q: I am observing significant side products in my reaction mixture after cleavage. What are the likely side reactions and how can I minimize them?
The formation of byproducts can complicate the purification of the final product. Understanding the common side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Homodimerization of Alkynes (Glaser Coupling):
-
Cause: This occurs when terminal alkynes couple with each other in the presence of a copper catalyst and oxygen.
-
Mitigation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed. The use of an excess of a reducing agent like sodium ascorbate can also help to suppress this side reaction by keeping the copper in the Cu(I) state.[18]
-
-
Oxidation of Sensitive Residues:
-
Cause: If the molecule on the solid support contains sensitive amino acids such as methionine or cysteine, they can be oxidized during the reaction, especially in the presence of copper and oxygen.
-
Mitigation: Use degassed solvents and maintain an inert atmosphere. The inclusion of scavengers in the cleavage cocktail can also help to protect sensitive residues.
-
-
Incomplete Deprotection during Cleavage:
-
Cause: The cleavage cocktail and conditions may not be sufficient to remove all protecting groups from the synthesized molecule, leading to a heterogeneous product mixture.
-
Solution: Choose a cleavage cocktail that is appropriate for the protecting groups present in your molecule. Ensure a sufficient cleavage time and use appropriate scavengers to prevent re-attachment of protecting groups.
-
Quantitative Data Summary
The efficiency of solid-phase click chemistry is highly dependent on the reaction parameters. The following tables provide a summary of typical reaction conditions and a comparison of different catalyst systems.
Table 1: Typical Reaction Conditions for On-Resin CuAAC
| Parameter | Recommended Range | Notes |
| Solvent | DMF, NMP, DMSO, THF, or mixtures with water | The choice of solvent should be based on the swelling properties of the resin.[11] |
| Temperature | Room Temperature to 60 °C | Higher temperatures can increase the reaction rate but may also promote side reactions.[12] |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored to determine the optimal time.[19] |
| Alkyne Equivalents | 5 - 10 eq. (relative to resin loading) | An excess of the soluble reactant is used to drive the reaction to completion.[19] |
| Copper Catalyst | 0.1 - 5 mol% (for heterogeneous catalysts) or 1-2 eq. (for some homogeneous systems) | The optimal catalyst loading depends on the specific catalyst system used.[14][19][20] |
| Reducing Agent | 1 - 5 eq. (e.g., Sodium Ascorbate) | Should be in excess relative to the copper catalyst to maintain the Cu(I) state.[19] |
| Ligand | 1 - 5 eq. (relative to copper) | A ligand-to-copper ratio of 5:1 is often recommended to stabilize the catalyst.[5] |
Table 2: Comparison of Common Copper Catalyst Systems for CuAAC
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Key Characteristics & Notes |
| CuSO₄ / Sodium Ascorbate | 1-5 | Room Temperature | 1 - 24 h | >95 | The most common and cost-effective method. Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.[14] |
| CuI | 1 | Room Temperature | 1 - 12 h | >95 | A direct source of Cu(I), often leading to faster reactions than the CuSO₄/ascorbate system.[14] |
| [Cu(CH₃CN)₄]PF₆ | 1 | Room Temperature | 1 - 8 h | >95 | A highly active, direct Cu(I) source.[14] |
| Heterogeneous Catalysts (e.g., Cu on solid support) | 0.2 - 1 | 50 - 80 °C | 0.5 - 6 h | 80-98 | Allows for easy removal and recycling of the catalyst, minimizing copper contamination in the final product.[20] |
Experimental Protocols
General Protocol for On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for performing a CuAAC reaction on a solid support. It is recommended to optimize the conditions for your specific substrates.
Materials:
-
Azide- or alkyne-functionalized resin
-
Soluble alkyne or azide partner (5-10 equivalents)
-
Copper(I) iodide (CuI) (1-2 equivalents) or Copper(II) sulfate (B86663) (CuSO₄·5H₂O) (0.1-0.5 equivalents)
-
Sodium ascorbate (1-5 equivalents, if using CuSO₄)
-
N,N-Diisopropylethylamine (DIPEA) or another non-coordinating base (5-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Solid-phase synthesis vessel
-
Shaker or rotator
Workflow for On-Resin CuAAC
Caption: A step-by-step experimental workflow for a typical on-resin CuAAC reaction.
Procedure:
-
Resin Swelling and Washing: Swell the azide- or alkyne-functionalized resin in DMF for at least 30 minutes in a solid-phase synthesis vessel. After swelling, wash the resin thoroughly with DMF (3 times).[19]
-
Reaction Cocktail Preparation: In a separate vial, dissolve the soluble alkyne or azide partner (5-10 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Catalyst and Base Addition: To the reaction vessel containing the swollen and washed resin, add the copper catalyst (e.g., CuI, 1-2 equivalents) and a non-coordinating base (e.g., DIPEA, 5-10 equivalents). If using a CuSO₄/sodium ascorbate system, add the sodium ascorbate followed by the CuSO₄.[19]
-
Initiate Reaction: Add the solution of the soluble reactant to the resin mixture.
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing it by LC-MS.[19]
-
Washing: Once the reaction is complete, thoroughly wash the resin sequentially with DMF, Dichloromethane (DCM), and Methanol (MeOH).
-
Drying: Dry the resin under a vacuum.
-
Cleavage and Deprotection: Cleave the final product from the resin and remove any side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).[21]
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
Protocol for Cleavage of Product from Acid-Labile Resins
This protocol is suitable for cleaving products from acid-labile linkers such as Wang or Rink Amide linkers.
Materials:
-
Product-bound resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[22]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dry, product-bound resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude product by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Pellet the precipitated product by centrifugation.
-
Carefully decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude product under a vacuum.
Table 3: Common Cleavage Cocktails for Acid-Labile Resins
| Reagent Cocktail | Composition | Recommended for Peptides Containing |
| Reagent K | 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol | Cys, Met, Trp, and Tyr[22] |
| Reagent B | 88% TFA, 5% phenol, 5% water, 2% TIS | Trityl-based protecting groups; "odorless" alternative to thiol-containing cocktails.[22] |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Most standard peptides without highly sensitive residues.[21] |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Peptides containing Trp, Cys, or Met to minimize side reactions.[21] |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jenabioscience.com [jenabioscience.com]
- 17. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 18. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
characterization of incomplete 5-(Azido-PEG4)-pent-2-yn-1-Ol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 5-(Azido-PEG4)-pent-2-yn-1-Ol in bioconjugation and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional PEG linker. It contains an azide (B81097) group and a terminal alkyne group, making it ideal for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][][3][4] Its hydrophilic PEG spacer enhances solubility in aqueous solutions.[1][][3][4] This molecule is commonly used to conjugate with other molecules containing a compatible functional group (e.g., an alkyne or a strained cyclooctyne (B158145) like DBCO or BCN) to form a stable triazole linkage in applications such as antibody-drug conjugates (ADCs), drug delivery, and surface modification.[5][6]
Q2: What is the primary reaction mechanism for this compound?
The primary reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9] In this reaction, the azide and terminal alkyne moieties react in the presence of a Cu(I) catalyst to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[7] This reaction is known for its high yield, mild reaction conditions, and high selectivity.[8][9]
Q3: Can I use this reagent for copper-free click chemistry?
While the azide group on this compound can participate in copper-free click chemistry, the terminal alkyne on the same molecule is not "strained" and will react very slowly, if at all, without a copper catalyst.[10] Copper-free methods, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), require a strained cyclooctyne (e.g., DBCO, BCN) to react efficiently with an azide.[10][11] Therefore, to achieve an efficient reaction with the alkyne group of this molecule, a copper(I) catalyst is necessary.
Troubleshooting Guide for Incomplete Reactions
Issue 1: Low or No Product Formation
Possible Cause 1: Inactive Copper(I) Catalyst
-
Explanation: The active catalyst in CuAAC is Cu(I). However, Cu(I) is readily oxidized to the inactive Cu(II) species in solution, especially in the presence of oxygen.[7][12][13]
-
Solution:
-
In Situ Reduction: Generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate (B8700270) is the most common choice, typically used in 3- to 10-fold excess relative to the copper salt.[7]
-
Degas Solvents: Before adding the catalyst, thoroughly degas all reaction solvents (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen.
-
Use Stabilizing Ligands: Incorporate a Cu(I) stabilizing ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA), into the reaction mixture. This protects the Cu(I) from oxidation and can prevent damage to sensitive biomolecules like DNA.[8]
-
Possible Cause 2: Reagent Degradation or Impurity
-
Explanation: The azide or alkyne functional groups may have degraded during storage or may be of insufficient purity.
-
Solution:
-
Verify Reagent Quality: Use freshly acquired or properly stored reagents. Check the purity of your starting materials using techniques like NMR or Mass Spectrometry.
-
Control Reaction: Perform a control reaction with known, reliable azide and alkyne partners to ensure that the issue is not with the general reaction setup or other reagents.
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Explanation: Factors like solvent, pH, and temperature can significantly impact reaction efficiency.
-
Solution:
-
Solvent Choice: Ensure both reactants are soluble in the chosen solvent system. The PEG linker on this compound improves aqueous solubility, but the partner molecule may require the addition of a co-solvent like DMSO or DMF.
-
pH Range: CuAAC is generally tolerant of a wide pH range (4-12).[7] However, the optimal pH can be substrate-dependent. If working with proteins, ensure the pH is compatible with protein stability.
-
Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 37-50°C) can sometimes improve reaction rates, especially with sterically hindered substrates.
-
Issue 2: Presence of Multiple Unidentified Byproducts
Possible Cause 1: Side Reactions of the Alkyne
-
Explanation: In the presence of a copper catalyst, terminal alkynes can sometimes undergo side reactions, such as Glaser coupling, which leads to the formation of diynes.
-
Solution:
-
Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst.
-
Use a Ligand: A stabilizing ligand like TBTA can help suppress unwanted side reactions by coordinating with the copper center.
-
Possible Cause 2: Instability of the Conjugated Molecule
-
Explanation: If you are conjugating to a complex biomolecule, the reaction conditions (especially the presence of copper and a reducing agent) might be causing its degradation.
-
Solution:
-
Protect Sensitive Molecules: The use of copper-stabilizing ligands is highly recommended when working with biomolecules.[8]
-
Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC, LC-MS, or NMR) and stop the reaction as soon as the desired product is formed to minimize exposure to potentially harmful conditions.
-
Consider Copper-Free Click: If your biomolecule is extremely sensitive to copper, consider redesigning your experiment to use SPAAC. This would involve modifying your target molecule with a strained alkyne (like DBCO) to react with the azide on your PEG linker.
-
Data and Protocols
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Recommended Range | Notes |
| Reactant Ratio | 1:1 to 1:1.5 (Alkyne:Azide) | A slight excess of one reagent can drive the reaction to completion. |
| Copper(II) Source | 1-10 mol% | e.g., CuSO₄ |
| Reducing Agent | 3-10 equivalents (to Copper) | e.g., Sodium Ascorbate |
| Cu(I) Ligand | 1-5 equivalents (to Copper) | e.g., TBTA |
| Solvent | Aqueous buffer, H₂O/tBuOH, DMF, DMSO | Must solubilize all components. |
| Temperature | 25°C - 50°C | Room temperature is often sufficient. |
| pH | 4 - 12 | Optimal range is often 7-8 for biomolecules. |
| Reaction Time | 1 - 12 hours | Monitor progress by TLC or LC-MS. |
Experimental Protocol: Monitoring Reaction Progress with LC-MS
-
Sample Preparation: At designated time points (e.g., 0, 1, 4, and 12 hours), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a larger volume of a suitable solvent (e.g., 100 µL of 50:50 Acetonitrile:Water with 0.1% formic acid). If the reaction contains a biomolecule, quenching may involve precipitation or buffer exchange.
-
Analysis: Inject the quenched sample into an LC-MS system.
-
LC Method: Use a C18 column with a gradient elution (e.g., from 95% Water/5% Acetonitrile to 5% Water/95% Acetonitrile, both with 0.1% formic acid).
-
MS Method: Use electrospray ionization (ESI) in positive ion mode. Monitor the expected m/z values for:
-
This compound (Starting Material)
-
Your azide-containing reaction partner (Starting Material)
-
The expected triazole product (Product)
-
-
-
Data Interpretation: Track the disappearance of the starting material peaks and the appearance of the product peak over time to determine the reaction's completion.
Visual Guides
Caption: Workflow for a typical CuAAC reaction.
Caption: Troubleshooting logic for incomplete reactions.
References
- 1. This compound, 2468714-96-5 | BroadPharm [broadpharm.com]
- 3. 5-(Azido-PEG4)-pent-2-yn-1-Ol_新研博美 [xinyanbm.com]
- 4. This compound 2468714-96-5 | MCE [medchemexpress.cn]
- 5. This compound P597492 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 6. Azide | BroadPharm [broadpharm.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of CuAAC and SPAAC for Bioconjugation Efficiency
In the realm of bioconjugation, the covalent linking of molecules to biomolecules, two "click chemistry" reactions have emerged as powerful and widely adopted tools: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Both reactions form a stable triazole linkage, but their fundamental differences in reaction mechanism, kinetics, and biocompatibility make the choice between them a critical decision in experimental design, particularly in the fields of drug development, diagnostics, and materials science.[2][3] This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their bioconjugation needs.
At a Glance: Key Differences Between CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[2] | High, copper-free and suitable for live systems.[2][4] |
| Reaction Kinetics | Very fast, with rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions.[2] | Fast, but generally slower than CuAAC.[2][5] |
| Reactant Stability | Terminal alkynes are stable and easy to synthesize.[2] | Strained cyclooctynes can be less stable and more complex to synthesize.[2] |
| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range.[2][6] | Physiological temperature and pH, ideal for living systems.[2][4] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole.[7] | Mixture of 1,4- and 1,5-disubstituted triazoles.[7] |
| Common Alkyne Partner | Terminal alkynes (e.g., Phenylacetylene) | Strained cyclooctynes (e.g., DBCO, BCN).[2] |
Quantitative Comparison of Reaction Efficiency
The choice between CuAAC and SPAAC often hinges on quantitative parameters such as reaction speed and achievable yields. The following table summarizes typical quantitative data for these two reactions. It is important to note that reaction rates are highly dependent on the specific reactants, solvent, and catalyst/ligand system used.[2]
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10³[7] | 10⁻³ - 1 (highly dependent on cyclooctyne (B158145) structure)[7] |
| Typical Reaction Time | 30 minutes to a few hours[7] | 1 to 12 hours (can be longer for less reactive alkynes)[7] |
| Typical Reactant Concentration | >10 µM[7] | Can be higher to achieve reasonable reaction times[7] |
| Yields | Near-quantitative[7][8] | Generally high, but can be lower than CuAAC[7] |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, which in turn dictates their experimental workflows and suitability for different applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1] The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[7] The addition of a copper-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can accelerate the reaction and protect biomolecules from damage by reactive oxygen species.[9][10]
Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The general experimental workflow for a CuAAC bioconjugation involves dissolving the alkyne-modified biomolecule and the azide-containing molecule in a suitable buffer, followed by the addition of the copper catalyst, a ligand, and a reducing agent.
General experimental workflow for a CuAAC bioconjugation reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free [3+2] cycloaddition that relies on the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) to react with an azide.[1][4] The release of this ring strain is the driving force for the reaction, allowing it to proceed under physiological conditions without the need for a cytotoxic copper catalyst.[11]
Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The experimental workflow for SPAAC is simpler than that of CuAAC, as it omits the catalyst system. The azide-modified biomolecule and the strained cyclooctyne are simply mixed in a suitable buffer and allowed to react.
Simplified workflow for a SPAAC bioconjugation reaction.
Detailed Experimental Protocols
The following are generalized protocols for protein bioconjugation using CuAAC and SPAAC. These should be optimized for specific biomolecules and reagents.
Protocol 1: General CuAAC Protocol for Protein Bioconjugation
This protocol describes a typical procedure for conjugating an azide-modified small molecule to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS buffer as it can chelate copper).[7]
-
Azide-modified small molecule (e.g., a fluorophore) dissolved in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Aminoguanidine (B1677879) hydrochloride stock solution (optional, to prevent side reactions; e.g., 100 mM in water).[12]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and buffer to achieve the desired final protein concentration.[12]
-
Add the azide-modified small molecule from the DMSO stock solution. The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[7]
-
Premix the CuSO₄ and THPTA solutions.[12] Add this mixture to the reaction tube.
-
If using, add the aminoguanidine solution.[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]
-
Close the tube to minimize oxygen diffusion and mix gently by inverting the tube or using a slow rotator.[12]
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, LC-MS).
-
Upon completion, the bioconjugate can be purified by size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and catalyst components.
Protocol 2: General SPAAC Protocol for Protein Bioconjugation
This protocol outlines a general procedure for the copper-free reaction between an azide-modified protein and a strained cyclooctyne.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[7]
-
Strained cyclooctyne (e.g., DBCO-fluorophore) dissolved in DMSO.
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[7]
-
Add the strained cyclooctyne from the DMSO stock solution. The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[7]
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[7]
-
Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).
-
Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.[7]
Decision-Making Framework: Choosing Between CuAAC and SPAAC
The selection of the appropriate click chemistry method is contingent on the specific experimental context. The following decision tree provides a logical framework for this choice.
Decision tree for selecting between CuAAC and SPAAC.
Conclusion
Both CuAAC and SPAAC are exceptionally powerful and versatile methods for bioconjugation. CuAAC offers the significant advantages of rapid reaction kinetics and the use of simple, stable terminal alkynes, making it a preferred choice for many in vitro applications where speed and efficiency are paramount.[7][11] However, the inherent cytotoxicity of the copper catalyst is a major limitation for applications in living systems.[2][13]
SPAAC, on the other hand, shines in its biocompatibility.[4][11] By eliminating the need for a copper catalyst, it has opened the door for efficient and specific labeling of biomolecules in live cells and whole organisms.[13] While generally slower than CuAAC and requiring more synthetically complex and potentially less stable strained cyclooctynes, the development of new, more reactive cyclooctynes continues to enhance the utility of this technique.[2][14]
Ultimately, the choice between CuAAC and SPAAC is a trade-off between reaction speed and biocompatibility.[1] For researchers in drug development and related fields, a careful consideration of the experimental goals and the sensitivity of the biological system is crucial for selecting the most effective bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. jpt.com [jpt.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Antibody Labeling Chemistries: Alternatives to Azide-Alkyne Cycloaddition
For researchers, scientists, and drug development professionals seeking optimal methods for antibody labeling, this guide provides an objective comparison of key alternatives to 5-(Azido-PEG4)-pent-2-yn-1-ol and the broader category of azide-alkyne "click chemistry." This document outlines the performance of various conjugation strategies, supported by quantitative data and detailed experimental protocols, to inform the selection of the most suitable labeling method for your specific application.
The demand for precisely labeled antibodies is central to the development of diagnostics, research reagents, and antibody-drug conjugates (ADCs). While azide-alkyne cycloaddition offers a powerful tool for bioconjugation, a range of alternative chemistries provide distinct advantages in terms of simplicity, cost, and the nature of the resulting conjugate. This guide will delve into the most common and effective alternatives, comparing their mechanisms, performance, and practical considerations.
Comparison of Key Antibody Labeling Chemistries
The choice of labeling chemistry has significant implications for the homogeneity, stability, and functionality of the final antibody conjugate.[1] Below is a summary of the most prevalent alternatives to azide-alkyne click chemistry.
| Labeling Chemistry | Target Residue(s) | Key Advantages | Key Disadvantages | Typical Degree of Labeling (DOL) |
| NHS Ester | Primary Amines (Lysine, N-terminus) | Simple, efficient, and widely available reagents.[1] | Random, heterogeneous labeling; potential to modify antigen-binding sites.[1][2] | 2 - 8 |
| Maleimide (B117702) | Sulfhydryls (Cysteine) | More site-specific than NHS esters due to the lower abundance of free thiols.[3] | Often requires reduction of native disulfides, which can impact antibody structure.[3][4] | 2 - 4 |
| Carbodiimide (EDC) | Carboxylic Acids (Aspartic Acid, Glutamic Acid) | "Zero-length" crosslinking without introducing additional spacer atoms.[5] | Can lead to intra- and inter-molecular crosslinking; less specific than other methods. | Variable |
| Glycan-Based | Fc region N-linked glycans | Highly site-specific, labeling occurs away from the antigen-binding sites.[2] | Can be a multi-step, complex process; may require specialized enzymes.[1] | 2 |
| Enzymatic (e.g., Sortase A) | Specific recognition motifs (e.g., LPXTG) | Highly site-specific and selective, producing homogeneous conjugates.[6][7] | Requires antibody engineering to introduce the recognition motif; potential for immunogenicity.[1][6] | 1 - 2 |
Performance Data: A Head-to-Head Look
The efficiency and outcome of an antibody labeling reaction are critical for downstream applications. The following table presents a comparative overview of performance metrics for different labeling strategies.
| Performance Metric | NHS Ester | Maleimide | Glycan-Based | Enzymatic (Sortase A) |
| Homogeneity | Low (Heterogeneous mixture)[1] | Moderate | High | Very High[6] |
| Site-Specificity | Low (Random)[1] | Moderate (Cysteine-dependent) | High (Fc glycans)[2] | Very High (Specific peptide tag)[6] |
| Reaction Efficiency | High | High | Moderate to High | High |
| Impact on Antigen Binding | Potential for significant impact[2] | Lower potential for impact | Minimal impact[2] | Minimal impact |
| Process Complexity | Low | Moderate | High | Moderate to High |
Experimental Protocols
Detailed and reproducible protocols are essential for successful antibody conjugation. Below are generalized methodologies for key labeling chemistries.
Protocol 1: NHS Ester Labeling of Antibodies
This protocol describes a standard procedure for labeling an antibody with an NHS ester-activated fluorescent dye.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester-activated fluorescent dye
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 50mM sodium phosphate, 150mM NaCl, pH 7.5
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.
Protocol 2: Maleimide Labeling of Antibodies
This protocol outlines the labeling of an antibody via its sulfhydryl groups using a maleimide-activated reagent.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-activated label
-
Reducing agent (e.g., TCEP or DTT) (Optional)
-
Anhydrous DMSO
-
Size-exclusion chromatography column
Procedure:
-
Antibody Preparation: Dissolve the antibody to 5-10 mg/mL in a buffer at pH 7.0-7.5.[4]
-
(Optional) Reduction of Disulfides: To label cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[4]
-
Label Preparation: Dissolve the maleimide-activated label in DMSO.
-
Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the antibody solution.[4]
-
Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C.[4]
-
Purification: Purify the conjugate using a size-exclusion chromatography column.
-
Characterization: Determine the DOL by spectrophotometry.
Visualizing Antibody Labeling Strategies
The following diagrams illustrate the fundamental principles of different antibody conjugation chemistries.
Caption: Comparison of random vs. site-specific antibody labeling pathways.
Caption: General experimental workflow for antibody labeling.
Concluding Remarks
The selection of an antibody labeling strategy is a critical decision that influences the outcome and reproducibility of immunoassays and the therapeutic efficacy of ADCs. While azide-alkyne click chemistry provides a robust and versatile method for bioconjugation, the alternatives presented in this guide offer a spectrum of options to suit different experimental needs and constraints.
For applications where simplicity and cost are paramount, and a heterogeneous product is acceptable, traditional amine-reactive labeling via NHS esters remains a viable choice. When a greater degree of site-specificity is desired to preserve antibody function, maleimide chemistry targeting cysteine residues offers a significant improvement. For the highest level of precision and homogeneity, site-specific methods such as glycan remodeling and enzymatic ligation are the gold standard, though they often come with increased complexity and cost.[1][2]
Ultimately, the optimal choice will depend on a careful consideration of the specific antibody, the nature of the label, the intended application, and the resources available. It is recommended to perform small-scale pilot experiments to evaluate different labeling chemistries and determine the best approach for your specific research goals.
References
A Researcher's Guide to Bioconjugate Characterization by Mass Spectrometry
An Objective Comparison of Leading Techniques and Supporting Experimental Data
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy and safety. Mass spectrometry (MS) has emerged as a cornerstone analytical technique, providing unparalleled insights into the structural integrity, conjugation efficiency, and heterogeneity of these complex molecules. This guide offers an objective comparison of key mass spectrometry-based methods for bioconjugate analysis, supplemented with experimental data and detailed protocols to aid in methodological selection and implementation.
The complexity and heterogeneity of bioconjugates, such as antibody-drug conjugates (ADCs), present significant analytical challenges.[1][2] Mass spectrometry, with its ability to provide precise mass measurements, has become an indispensable tool for elucidating critical quality attributes (CQAs).[3][4] Key parameters such as the drug-to-antibody ratio (DAR), drug load distribution, and identification of conjugation sites can be accurately determined using various MS-based workflows.[5][6]
This guide will delve into the nuances of several mass spectrometry approaches, including native MS, ion mobility MS, and liquid chromatography-mass spectrometry (LC-MS) techniques, alongside a comparison with alternative methods like Hydrophobic Interaction Chromatography (HIC).
Comparison of Mass Spectrometry Techniques for Bioconjugate Analysis
The selection of an appropriate mass spectrometry technique is contingent on the specific bioconjugate and the analytical information required. The following table summarizes the key performance characteristics of prevalent MS-based methods for bioconjugate characterization.
| Feature | Native Mass Spectrometry (Native MS) | Ion Mobility-Mass Spectrometry (IM-MS) | Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS) | Top-Down Mass Spectrometry | Bottom-Up Mass Spectrometry |
| Primary Information | Intact mass, DAR, drug load distribution, non-covalent interactions.[7][8] | Conformational information, separation of isomers, DAR distribution.[8][9][10] | Separation of DAR species, determination of DAR and drug load distribution.[11][12] | Intact protein sequence and modification sites.[13][14][15] | Identification of conjugation sites, sequence verification.[13][14][16] |
| Sample State | Native, folded conformation.[7][17] | Native, gas-phase conformation.[8][10] | Native, separated by hydrophobicity.[11][12] | Intact protein.[14][15] | Digested peptides.[16] |
| Resolution | Moderate to high, dependent on instrument (e.g., Q-TOF, Orbitrap).[9][18] | Provides an additional dimension of separation based on ion mobility.[8][19] | Chromatographic separation enhances resolution of different species before MS analysis.[11][12] | High resolution is critical for resolving isotopic peaks of large molecules. | High resolution is required for accurate peptide identification. |
| Sensitivity | Generally lower than denaturing MS. | Can enhance sensitivity by separating ions from background noise. | Can be limited by the salt concentration in HIC mobile phases.[11] | Lower for very large, heterogeneous proteins. | High sensitivity due to analysis of smaller peptides. |
| Throughput | Moderate, direct infusion is faster than LC-based methods. | Moderate, similar to other LC-MS methods. | Lower, due to the chromatographic separation step. | Lower, due to longer analysis times for intact proteins.[13] | High, amenable to automation. |
| Key Advantage | Preserves non-covalent interactions, providing a snapshot of the native state.[7][17] | Provides structural information in addition to mass.[8][10] | Excellent for resolving species with different levels of hydrophobicity (DAR species).[12][20][21] | Provides a complete view of the intact protein and its modifications.[14][15] | Precise localization of conjugation sites. |
| Key Limitation | May not resolve highly heterogeneous mixtures. | Data analysis can be complex. | HIC mobile phases are often not directly compatible with MS, requiring specialized setups.[11][12] | Challenging for highly complex and heterogeneous samples.[14] | Loses information about the co-occurrence of modifications on the same protein molecule.[14] |
Experimental Workflows and Methodologies
Detailed and robust experimental protocols are crucial for obtaining high-quality and reproducible data. Below are representative workflows and methodologies for key mass spectrometry techniques used in bioconjugate characterization.
Native MS analysis aims to preserve the non-covalent interactions within the bioconjugate, providing insights into its native state.[7][17] This is particularly important for antibody-drug conjugates where the subunits are held together by non-covalent forces.[8]
Figure 1: Workflow for Native Mass Spectrometry Analysis of Bioconjugates.
Experimental Protocol: Native MS of an Antibody-Drug Conjugate
-
Sample Preparation:
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer via a nano-electrospray (nESI) source to maintain native conditions.[17]
-
Acquire data on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, optimized for native protein analysis.[9][18] The mass range should be set to accommodate the higher m/z values typical of native proteins (e.g., m/z 2000-8000).[18]
-
-
Data Analysis:
-
Process the raw mass spectrum to obtain a deconvoluted spectrum, which represents the mass distribution of the different species in the sample.
-
From the deconvoluted spectrum, determine the average DAR and the relative abundance of each drug-loaded species (drug load distribution).
-
HIC is a powerful technique for separating ADC species based on the number of conjugated drug molecules, which influences their hydrophobicity.[12][21] Coupling HIC with MS allows for the direct identification of the separated species.
Figure 2: Workflow for HIC-MS Analysis of Antibody-Drug Conjugates.
Experimental Protocol: HIC-MS of an Antibody-Drug Conjugate
-
Liquid Chromatography:
-
HIC Column: Utilize a column suitable for ADC analysis, such as a TSKgel HIC-ADC Butyl column.[12]
-
Mobile Phase A: A high salt buffer, for example, 1.5 M ammonium tartrate in water. The use of volatile salts like ammonium tartrate is crucial for MS compatibility.[11][20]
-
Mobile Phase B: A low salt or no salt buffer, such as water.
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species based on increasing hydrophobicity.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
-
Mass Spectrometry:
-
Data Analysis:
-
Integrate the peak areas in the HIC chromatogram corresponding to the different DAR species.
-
Confirm the identity of each peak by its mass spectrum.
-
Calculate the average DAR by taking a weighted average of the peak areas and their corresponding number of conjugated drugs.
-
The choice between a top-down and a bottom-up approach depends on the specific analytical question. Top-down proteomics analyzes the intact protein, providing a global view of modifications, while bottom-up proteomics involves digesting the protein into peptides to pinpoint the exact location of modifications.[13][14][15][16][23]
Figure 3: Comparison of Top-Down and Bottom-Up Proteomics Workflows.
Experimental Protocol: Bottom-Up Analysis for Conjugation Site Identification
-
Sample Preparation:
-
Denature the ADC in a suitable buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate the free cysteines with an alkylating agent such as iodoacetamide.
-
Digest the protein into peptides using a protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reversed-phase liquid chromatography (RPLC) coupled to a high-resolution mass spectrometer.
-
Acquire MS/MS data for the peptides to obtain fragmentation information.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence to identify the peptides.
-
Identify the peptides that contain the drug-linker modification and pinpoint the specific amino acid residue to which it is attached.
-
Quantitative Data Summary
The following table presents a summary of typical quantitative data obtained from different mass spectrometry techniques for the characterization of a hypothetical cysteine-linked ADC.
| Parameter | Native MS | HIC-MS | Bottom-Up MS |
| Average DAR | 3.95 | 4.02 | N/A (provides site occupancy) |
| Drug Load Distribution (%) | |||
| DAR 0 | 5 | 4 | N/A |
| DAR 2 | 20 | 22 | N/A |
| DAR 4 | 50 | 48 | N/A |
| DAR 6 | 20 | 21 | N/A |
| DAR 8 | 5 | 5 | N/A |
| Conjugation Site Occupancy | N/A | N/A | Cys-220 (HC): 95%Cys-226 (LC): 98%Cys-321 (HC): 92%Cys-367 (HC): 94% |
Note: The data presented are illustrative and can vary depending on the specific bioconjugate and experimental conditions.
Conclusion
Mass spectrometry offers a powerful and versatile suite of tools for the in-depth characterization of bioconjugates. Native MS provides valuable information on the intact molecule and its non-covalent interactions, while HIC-MS excels at resolving different drug-loaded species. For precise localization of conjugation sites, bottom-up proteomics remains the gold standard. The choice of technique, or a combination thereof, should be guided by the specific analytical needs throughout the drug development process. This guide provides a foundational understanding of these techniques, their comparative advantages, and practical experimental considerations to aid researchers in their bioconjugate analysis endeavors.
References
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. waters.com [waters.com]
- 8. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Native mass spectrometry and ion mobility characterization of trastuzumab emtansine, a lysine-linked antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 15. The emerging process of Top Down mass spectrometry for protein analysis: biomarkers, protein-therapeutics, and achieving high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis - ProQuest [proquest.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of 5-(Azido-PEG4)-pent-2-yn-1-ol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for characterizing the reaction products of 5-(Azido-PEG4)-pent-2-yn-1-ol, a bifunctional linker crucial in bioconjugation and drug delivery systems. The primary focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, with a detailed comparison to alternative methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).
The azide (B81097) group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable 1,2,3-triazole linkage.[1] Accurate and efficient analysis of these reaction products is paramount for confirming successful conjugation, determining purity, and ensuring the quality of the final molecule.
Model Reaction: CuAAC of this compound with Benzyl (B1604629) Azide
To illustrate the analytical methodologies, this guide will use the CuAAC reaction between this compound and benzyl azide as a model system. This reaction is representative of a typical bioconjugation application where a PEG linker is used to attach a molecule of interest (represented here by the benzyl group).
Experimental Protocols
A generalized protocol for the CuAAC reaction is provided below. Optimization may be required depending on the specific substrates and desired scale.[2][3]
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., Dimethyl Sulfoxide (DMSO), water, or a mixture)
-
Deuterated solvent for NMR (e.g., DMSO-d₆, CDCl₃)
Protocol: Small-Scale CuAAC Reaction
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in DMSO.
-
Prepare a 10 mM solution of benzyl azide in DMSO.
-
Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 20 mM solution of CuSO₄·5H₂O in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of the this compound solution (1 µmol, 1 equivalent).
-
Add 110 µL of the benzyl azide solution (1.1 µmol, 1.1 equivalents).
-
Add 5 µL of the 20 mM CuSO₄ solution (0.1 µmol, 0.1 equivalents).
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution (1 µmol, 1 equivalent).
-
Vortex the mixture gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS if desired.
-
-
Sample Preparation for Analysis:
-
NMR: For a crude reaction mixture analysis, an aliquot can be diluted directly into a suitable deuterated solvent (e.g., DMSO-d₆). For a purified sample, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate), washed with water, dried over sodium sulfate, and the solvent evaporated. The residue is then dissolved in a deuterated solvent.
-
FTIR: A small aliquot of the crude reaction mixture or the purified product can be analyzed directly using an ATR-FTIR spectrometer.
-
MS: The reaction mixture is diluted in an appropriate solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) for direct infusion or LC-MS analysis.
-
Data Presentation and Comparison of Analytical Methods
¹H NMR Spectroscopy Analysis
¹H NMR is a powerful tool for confirming the formation of the triazole product through the appearance of new signals and the disappearance of reactant signals. It provides unambiguous structural information and can be used for quantitative analysis (qNMR) to determine reaction conversion and purity.[4]
Key Spectral Changes:
-
Disappearance of the Alkyne Proton: The terminal alkyne proton of this compound disappears from its characteristic region.
-
Appearance of the Triazole Proton: A new singlet appears in the aromatic region, typically between δ 7.5 and 8.5 ppm, corresponding to the C-H proton of the newly formed 1,4-disubstituted triazole ring.[5][6]
-
Shift of Adjacent Protons: The methylene (B1212753) protons adjacent to the alkyne and the azide will experience a significant downfield shift upon formation of the triazole ring.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for the Model Reaction
| Protons (Structure Reference) | This compound (Reactant) | 1,2,3-Triazole Product | Rationale for Change |
| Triazole-H | N/A | ~7.8 - 8.2 (s) | Formation of the aromatic triazole ring. |
| -CH₂- (next to triazole) | ~2.4 (t) (next to alkyne) | ~2.9 (t) | Deshielding effect of the triazole ring. |
| -CH₂-OH | ~4.1 (d) | ~4.1 (d) | Minimal change as it is distant from the reaction center. |
| PEG Chain (-O-CH₂-CH₂-O-) | ~3.6 (m) | ~3.6 (m) | No significant change expected in the PEG backbone.[7][8] |
| -CH₂-N₃ (from Benzyl Azide) | ~4.4 (s) | N/A | Reactant consumed. |
| -CH₂- (benzyl, next to triazole) | N/A | ~5.6 (s) | Formation of the N-benzyl bond to the triazole.[6] |
| Aromatic-H (from Benzyl Azide) | ~7.4 (m) | ~7.4 (m) | Minimal change in the phenyl group protons. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. s=singlet, d=doublet, t=triplet, m=multiplet.
Comparison with Alternative Analytical Methods
While NMR provides detailed structural information, other techniques offer complementary data and can be more suitable for high-throughput screening or specific analytical questions.
Table 2: Comparison of Key Analytical Methods
| Feature | ¹H NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry (ESI-MS) |
| Information Provided | Detailed molecular structure, confirmation of covalent bonds, quantitative analysis of mixture components. | Presence/absence of specific functional groups (azide, alkyne). | Molecular weight confirmation of the product, assessment of purity, identification of byproducts. |
| Primary Use Case | Unambiguous structure elucidation and purity determination. | Rapid, qualitative monitoring of reaction completion. | Confirmation of product identity and detection of impurities. |
| Sample Preparation | Dissolution in deuterated solvent (~0.5-1 mL). May require purification for clear spectra. | Minimal; can be analyzed neat (ATR) or as a thin film. | Dilution in a suitable solvent for infusion or LC-MS. |
| Key Indicator of Success | Appearance of triazole proton signal (~δ 8 ppm) and disappearance of alkyne proton. | Disappearance of the strong azide stretch (~2100 cm⁻¹) and alkyne stretch (~2120 cm⁻¹). | Detection of a mass peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the product. |
| Advantages | Quantitative, provides complete structural information. | Fast, simple, requires minimal sample. | High sensitivity, provides exact mass, suitable for complex mixtures (with LC). |
| Limitations | Lower sensitivity, can be expensive, requires deuterated solvents, complex mixtures can lead to overlapping signals. | Provides no information on connectivity, not quantitative. | Does not provide structural isomer information, PEG polydispersity can complicate spectra.[9] |
Visualizing the Experimental Workflow
The overall process from setting up the reaction to analyzing the products can be visualized as a clear workflow.
References
- 1. 5-(Azido-PEG4)-pent-2-yn-1-Ol_新研博美 [xinyanbm.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to HPLC Purification and Analysis of Click Chemistry Products
For researchers, scientists, and drug development professionals engaged in click chemistry, the purification and analysis of resulting triazole products are critical steps to ensure the success of downstream applications. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for both the purification and analytical assessment of these reactions. This guide provides an objective comparison of HPLC with other common purification methods, supported by experimental data and detailed protocols.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is renowned for its high yield and selectivity, often simplifying the purification process.[1][2] However, the need to remove copper catalysts, ligands, and unreacted starting materials necessitates a robust purification strategy.[3] While methods like recrystallization or simple filtration can sometimes suffice for highly efficient reactions, chromatographic techniques are frequently required.[1][2]
Comparison of Purification Techniques
Choosing the right purification method depends on several factors including the scale of the reaction, the required purity of the final product, the difficulty of the separation, and available instrumentation.[4] Below is a comparison of preparative HPLC with other common techniques for purifying click chemistry products.
| Technique | Typical Purity | Recovery/Yield | Speed | Scalability (Sample Load) | Resolution | Cost (Initial/Operating) |
| Preparative HPLC | >99% | Good to Excellent | Slower | mg to grams[5] | Very High[6] | High/High[6] |
| Flash Chromatography | 80-98% | Good | Fast (often <30 mins)[6] | mg to >100g | Low to Medium | Low/Low[6] |
| Preparative TLC | Variable | Low to Moderate | Moderate | mg scale | Low to Moderate | Very Low/Low |
| Crystallization | >99% | Variable | Slow | mg to kg | N/A (for soluble impurities) | Low/Low |
As the table indicates, preparative HPLC offers the highest resolution and purity, which is often essential for pharmaceutical and biological applications.[6][7] Flash chromatography is a faster and more cost-effective alternative when extremely high purity is not required and is particularly useful for routine purification in organic synthesis.[4][6] While both are subsets of liquid chromatography, the primary difference in performance comes from efficiency, which is influenced by the particle size of the stationary phase.[4] HPLC uses smaller particles (typically 3-5 µm) at high pressure, leading to superior separation.[6]
Experimental Workflow & Decision Making
The general workflow for a click chemistry reaction involves synthesis, purification, and analysis. The choice of purification method is a key decision point.
Protocols for HPLC Purification and Analysis
A well-developed HPLC method begins at the analytical scale to optimize separation before scaling up to a preparative level.[8][9]
Analytical HPLC: Reaction Monitoring and Purity Assessment
Analytical HPLC is crucial for monitoring the progress of a click reaction and assessing the purity of the final product.[10][11][12] By analyzing small aliquots over time, researchers can determine the reaction endpoint and identify the formation of byproducts.
Experimental Protocol: Analytical HPLC
-
System Preparation :
-
Column : Waters XBridge C18, 5 µm (4.6 x 150 mm) or equivalent reversed-phase column.[10]
-
Mobile Phase A : 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B : 80% Acetonitrile in 0.1 M TEAA.
-
Flow Rate : 1.0 mL/min.[10]
-
Detector : PDA or UV-Vis detector, monitoring at wavelengths relevant to starting materials and product (e.g., 260 nm for oligonucleotides).[10]
-
-
Sample Preparation :
-
Quench a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Dilute the aliquot in an appropriate solvent (e.g., Mobile Phase A) to a final volume of 100-200 µL.
-
-
Chromatographic Run :
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient, for example: 2.5% to 25% B over 10 minutes, then ramp to 50% B over 20 minutes.[10]
-
Monitor the chromatogram for the disappearance of starting material peaks and the appearance of the product peak. The product can often be identified by comparing its retention time to the starting materials and by its characteristic UV-Vis spectrum if a chromophore is present.[10]
-
Preparative HPLC: Product Isolation
The goal of preparative HPLC is to isolate the target compound with the desired purity and yield.[13] The method developed at the analytical scale is adapted for a larger column and higher sample load.[9]
Experimental Protocol: Preparative HPLC
-
System and Method Scale-Up :
-
Column : Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 20-50 mm).
-
Flow Rate Calculation : Scale the flow rate based on the cross-sectional area of the columns:
-
Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius / Analytical Column Radius)²
-
-
Gradient Adjustment : Keep the gradient slope the same as the analytical method by adjusting the time segments proportionally to the new flow rate.
-
Sample Loading : Determine the maximum sample load through loading studies on the analytical column first, then scale up.[9] This involves injecting increasing amounts of the sample until the resolution between the product and impurities is no longer acceptable.[13]
-
-
Sample Preparation :
-
After the reaction is complete, perform a workup if necessary (e.g., filtration to remove solid catalysts).
-
Dissolve the crude product in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the mobile phase to prevent precipitation on the column.
-
-
Purification Run and Fraction Collection :
-
Inject the concentrated sample onto the preparative column.
-
Monitor the separation using a UV detector.
-
Collect fractions corresponding to the product peak.[10] Peak-based fraction collection is often used for well-resolved peaks.[5]
-
Combine the pure fractions, and remove the solvent (e.g., by lyophilization or rotary evaporation) to obtain the purified product.[10]
-
-
Post-Purification Analysis :
-
Re-inject a small portion of the purified, collected fraction into the analytical HPLC system to confirm its purity.[10]
-
Visualization of Purification Method Selection
The decision to use HPLC over other methods often involves a trade-off between purity requirements, sample complexity, and available resources.
References
- 1. Signature of click chemistry in advanced techniques for cancer therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01196E [pubs.rsc.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. Comparing Flash Chromatography and HPLC: A Comprehensive Guide [hplcvials.com]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 9. agilent.com [agilent.com]
- 10. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. warwick.ac.uk [warwick.ac.uk]
in vivo stability of triazole linkage from click chemistry
An Objective Comparison of the In Vivo Stability of Triazole Linkages from Click Chemistry
For researchers, scientists, and drug development professionals, the stability of chemical linkages within bioconjugates and therapeutic molecules is of paramount importance for ensuring efficacy and safety. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has provided a powerful tool for creating robust and stable connections.[1] These reactions lead to the formation of a highly stable 1,2,3-triazole ring, a linkage that has garnered significant attention for its exceptional in vivo stability.[2][3] This guide provides an objective comparison of the triazole linkage's performance against other common linkages, supported by experimental data and detailed methodologies.
The Exceptional Stability of the Triazole Linkage
The 1,2,3-triazole ring is widely regarded as a highly stable aromatic heterocycle.[2] This inherent stability is a key advantage of employing click chemistry for bioconjugation. The triazole linkage is notably resistant to cleavage by a wide range of biological and chemical challenges, including:
-
Enzymatic Degradation: Unlike amide and ester bonds, the triazole linkage is not susceptible to cleavage by common proteases and esterases found in vivo.[3][4] This resistance to enzymatic degradation is a primary reason for its use as a stable replacement for the amide bond in peptidomimetics, leading to significantly enhanced in vivo half-lives.[4][5]
-
Hydrolysis: The triazole ring is stable to hydrolysis under both acidic and basic conditions, a crucial feature for drugs that need to survive the varying pH environments of the digestive tract and cellular compartments.[2][3]
-
Oxidation and Reduction: The linkage is also resistant to oxidative and reductive degradation under physiological conditions.[2][3]
Comparison of In Vivo Stability: Triazole vs. Other Linkages
The choice of a chemical linker can profoundly impact the pharmacokinetic profile of a drug. The following table provides a comparative summary of the in vivo stability of the triazole linkage against other commonly used linkages in drug development.
| Linkage Type | Formation Reaction | In Vivo Stability | Primary Mode of Cleavage | Key Considerations |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | High | Generally considered non-cleavable in vivo.[3][4] | Excellent for long-circulating drugs and bioconjugates where stability is paramount.[2] |
| Amide | Carboxylic Acid + Amine | Moderate to Low | Enzymatic cleavage by proteases and amidases.[4] | Susceptible to rapid degradation, especially in peptides, limiting in vivo half-life.[4] |
| Ester | Carboxylic Acid + Alcohol | Low | Enzymatic cleavage by esterases; hydrolysis.[6] | Often used for prodrugs where controlled release of the active molecule is desired. |
| Disulfide | Thiol Oxidation | Low (Reductive Environment) | Reduction by glutathione (B108866) and other endogenous thiols. | Useful for intracellular drug delivery, as the reductive environment of the cytoplasm facilitates cleavage. |
Quantitative Data on In Vivo Stability Improvement
The theoretical stability of the triazole linkage is well-supported by in vivo experimental data. A notable example comes from a study on radiolabeled somatostatin-14 analogs, where a metabolically labile amide bond was replaced with a 1,4-disubstituted 1,2,3-triazole. This "amide-to-triazole switch" resulted in a significant improvement in the in vivo stability of the peptide.
| Compound | Linkage Type | Percentage of Intact Peptide Remaining (5 min post-injection in vivo) | Reference |
| [¹¹¹In]In-AT2S | Amide Bond | 6% | [5][7] |
| [¹¹¹In]In-XG1 | Triazole Linkage | 17% | [5][7] |
This data clearly demonstrates the protective effect of the triazole linkage against in vivo degradation, leading to a nearly three-fold increase in the amount of intact peptide shortly after administration.[5][7]
Experimental Protocols for Assessing Linkage Stability
To rigorously evaluate the stability of a triazole linkage, a forced degradation study is a standard approach.[2] This involves subjecting the molecule to various stress conditions and analyzing for degradation over time.
Objective: To assess the stability of a triazole-linked compound under conditions that mimic in vivo and harsh chemical environments.
Materials:
-
Triazole-linked compound of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
10 mM Glutathione (GSH)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Sample Preparation: Prepare stock solutions of the triazole-linked compound in a suitable solvent (e.g., water, PBS).[2]
-
Stress Conditions:
-
Physiological Stability: Incubate the sample in PBS (pH 7.4) at 37°C.
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C).[2]
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C).[2]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[2]
-
Reductive Stability: Incubate the sample with 10 mM GSH in PBS (pH 7.4) at 37°C.[2]
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of the parent compound remaining and identify any degradation products.
-
Data Interpretation: Plot the percentage of the intact compound remaining over time for each condition to determine the degradation kinetics.
Visualizing the Triazole Advantage
The following diagrams illustrate the formation of the triazole linkage and its superior stability compared to the amide bond.
Caption: Formation of a stable triazole linkage via Cu(I)-catalyzed click chemistry.
Caption: Comparison of enzymatic stability between an amide bond and a triazole linkage.
References
- 1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
review of bifunctional linkers for antibody-drug conjugates
A Comprehensive Guide to Bifunctional Linkers for Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][] The linker connecting the monoclonal antibody to the cytotoxic payload is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[][3][4] This guide provides a detailed comparison of bifunctional linkers, summarizing their performance with supporting data and methodologies for researchers, scientists, and drug development professionals.
The Critical Role of the Linker
An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity.[][4] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active payload. Linker technology is broadly categorized into two main types: cleavable and non-cleavable linkers, each with distinct mechanisms of action and characteristics.[5][6]
General Structure of an Antibody-Drug Conjugate
An ADC consists of three core components: a monoclonal antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a bifunctional linker that connects them.
I. Cleavable Linkers
Cleavable linkers are designed to be stable at physiological pH in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[6] This strategy can also lead to a "bystander effect," where the released, membrane-permeable drug can kill adjacent antigen-negative tumor cells.
There are three primary mechanisms for cleavable linkers:
1. pH-Sensitive Linkers (Hydrazones)
Hydrazone linkers are acid-labile, designed to hydrolyze and release the drug in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) after the ADC is internalized by the cancer cell.[7][8][9][] While effective in targeting the acidic compartments of tumor cells, a key challenge has been their potential instability in circulation, which can lead to premature drug release.[9][11] However, newer designs have improved plasma stability.[12] For example, certain hydrazone linkers have been shown to be stable at pH 7.4 while being labile at pH 4.5, yielding potent and effective ADCs in vitro and in vivo.[]
2. Glutathione-Sensitive Linkers (Disulfides)
These linkers incorporate a disulfide bond that is cleaved in the highly reductive intracellular environment, where the concentration of glutathione (B108866) (GSH) is approximately 1000-fold higher than in the blood plasma (1-10 mmol/L intracellularly vs. ~5 µmol/L in blood).[12][][] This differential in reducing potential allows for selective drug release within the cytoplasm of tumor cells.[][15] Compared to hydrazone linkers, disulfide linkers generally exhibit enhanced stability in circulation.[][15]
3. Enzyme-Sensitive Linkers (Peptides)
Peptide linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by specific lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[][17][18] These linkers offer good systemic stability because serum protease inhibitors and physiological pH prevent their cleavage in the bloodstream.[] Upon internalization and trafficking to the lysosome, these proteases recognize and cleave the peptide sequence, releasing the payload.[][17] The Val-Cit linker is the most prevalent in clinically approved and investigational ADCs.[18]
Comparison of Cleavable Linker Properties
| Linker Type | Cleavage Trigger | Location of Release | Key Advantages | Key Challenges |
| Hydrazone | Low pH (Acidic) | Endosomes, Lysosomes | Targets acidic tumor compartments.[] | Potential for instability in plasma, leading to off-target toxicity.[11] |
| Disulfide | High Glutathione (GSH) | Cytoplasm | High intracellular vs. extracellular GSH gradient ensures specificity.[][] Good serum stability.[] | Requires efficient internalization for payload release. |
| Peptide | Lysosomal Proteases (e.g., Cathepsin B) | Lysosomes | High plasma stability; specific cleavage by overexpressed enzymes.[][18] | Efficacy depends on protease expression levels in the tumor. |
Mechanism of Cleavable Linker Action
The following diagram illustrates the process by which cleavable linkers release their payload within a target cancer cell.
II. Non-Cleavable Linkers
Non-cleavable linkers form a highly stable bond between the antibody and the payload, typically a thioether bond.[5][19] A common example is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[5][19] Unlike cleavable linkers, they do not have an external trigger for drug release. Instead, the payload is released only after the ADC is internalized and the antibody backbone is completely degraded by proteases within the lysosome.[19][20]
This mechanism results in the release of the payload with the linker and an attached amino acid (e.g., lysine) still bound.[5][21]
Advantages and Disadvantages of Non-Cleavable Linkers
The primary advantage of non-cleavable linkers is their exceptional plasma stability, which minimizes premature drug release and reduces systemic toxicity, leading to a more predictable pharmacokinetic profile and a wider therapeutic window.[19][22] However, their efficacy is highly dependent on efficient ADC internalization and lysosomal degradation.[6][19] Furthermore, because the charged amino acid residue remains attached to the payload, the resulting complex is less likely to diffuse across cell membranes, generally precluding a bystander effect.[21] This makes them most suitable for tumors with high and uniform antigen expression.[19]
Comparison of Linker Stability: Cleavable vs. Non-Cleavable
The choice of linker significantly impacts the stability of the ADC in circulation. The following table summarizes stability data for ADCs with a non-cleavable SMCC linker versus a cleavable Val-Cit (vc) linker.
| Stability Parameter | MMAE-SMCC (Non-Cleavable) | mc-vc-PAB-MMAE (Cleavable) |
| Mechanism of Release | Proteolytic degradation of the antibody in the lysosome.[23] | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[23] |
| Plasma Stability | High stability. A Cys-linked ADC showed <0.01% MMAE release in human plasma over 7 days.[23] | Stability varies by species. In human and monkey plasma, <1% MMAE is released after 6 days. In rodent plasma, release is higher (nearly 25% in mouse plasma after 6 days).[23] |
| In Vivo Stability | Ado-trastuzumab emtansine (Kadcyla®), which uses a related non-cleavable linker, showed a 29% decrease in Drug-to-Antibody Ratio (DAR) in mice after 7 days due to linker degradation.[12] | Val-Cit linkers have proven to be over 100 times more stable than hydrazone linkers in human plasma.[11] |
Mechanism of Non-Cleavable Linker Action
The release of payload from a non-cleavable linker is entirely dependent on the cellular machinery for protein degradation.
III. Experimental Protocols
Accurate synthesis and characterization are fundamental to developing effective ADCs. The following sections provide detailed methodologies for key experiments.
Experimental Workflow for ADC Development
The development of an ADC follows a multi-step process from initial conjugation to in vivo testing.
Protocol 1: ADC Synthesis via SMCC Linker
This protocol describes a common two-step process for conjugating a thiol-containing drug to an antibody's lysine (B10760008) residues using the heterobifunctional SMCC linker.[24][25][26]
Materials:
-
Antibody (1-10 mg/mL)
-
SMCC Crosslinker
-
Thiol-containing Payload (e.g., MMAE)
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-8.5 (must be amine-free).[24][26]
-
Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1-5 mM EDTA, pH 6.5-7.5.[25]
-
Quenching Reagent: N-acetylcysteine.[27]
-
Solvent: Anhydrous DMSO.
-
Desalting columns (e.g., Sephadex G-25).[24]
Procedure:
-
Antibody Preparation: Prepare the antibody solution in Amine Reaction Buffer. Ensure the buffer is free of primary amines like Tris.[24]
-
Antibody Activation:
-
Removal of Excess SMCC: Immediately purify the maleimide-activated antibody from unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer. This step is critical to prevent quenching of the payload.[24]
-
Conjugation Reaction:
-
Quenching: Add a 5-10 molar excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the antibody. Incubate for 20-30 minutes.[27]
-
Purification: Purify the final ADC product from unconjugated payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[27]
Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute representing the average number of drugs conjugated to each antibody.[28] RP-HPLC is a robust method for determining DAR for cysteine-linked ADCs.[29]
Materials:
-
Purified ADC sample (1-5 mg/mL)
-
Reducing Agent: Dithiothreitol (DTT) or TCEP.[27]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[27]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[27]
-
RP-HPLC system with a C4 or C18 column and a UV detector.[27]
Procedure:
-
Antibody Reduction: Incubate the ADC sample with 10-20 mM DTT at 37°C for 30 minutes. This reduces the interchain disulfide bonds, separating the heavy and light chains.[27]
-
HPLC Analysis:
-
Inject the reduced sample onto the RP-HPLC column.
-
Apply a linear gradient of Mobile Phase B to elute the protein chains.
-
Monitor the absorbance at 280 nm.[27]
-
-
Data Analysis:
-
The chromatogram will show distinct peaks corresponding to the unconjugated light chain (L0), drug-conjugated light chain (L1), unconjugated heavy chain (H0), and drug-conjugated heavy chain (H1, H2, etc.).[29]
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the percentage of peak area for each species and its corresponding number of conjugated drugs.[29][30]
-
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.[1][31][32]
Materials:
-
Target cancer cell line (adherent or suspension)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).[1]
-
ADC samples (serially diluted)
-
96-well microplates
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[1][32]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.[32]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 48-144 hours).[32]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][32]
-
Formazan Solubilization:
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[1]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration to determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. adcreview.com [adcreview.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 21. benchchem.com [benchchem.com]
- 22. SMCC - Creative Biolabs [creative-biolabs.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 27. benchchem.com [benchchem.com]
- 28. hpst.cz [hpst.cz]
- 29. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 32. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Safe Disposal of 5-(Azido-PEG4)-pent-2-yn-1-Ol: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, the proper disposal of specialized reagents like 5-(Azido-PEG4)-pent-2-yn-1-Ol is paramount. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring a secure laboratory environment.
This compound is a molecule that incorporates a polyethylene (B3416737) glycol (PEG) spacer, a terminal alkyne, and an azide (B81097) functional group. While the PEG and alkyne moieties present relatively low disposal concerns, the azide group is a high-energy functional group that can be hazardous, demanding strict adherence to safety protocols. Azides are known to be toxic and can form explosive compounds under specific conditions.
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling and disposal steps for this compound should be conducted in a well-ventilated chemical fume hood.
Key Chemical Incompatibilities:
-
Acids: Contact with acids must be strictly avoided as it can lead to the formation of highly toxic and explosive hydrazoic acid.[1][2]
-
Heavy Metals: Avoid contact with metals, especially heavy metals such as lead, copper, silver, and mercury. Azides can react with these metals to form dangerously unstable and shock-sensitive metal azides. This is particularly crucial to consider for plumbing, which may contain lead or copper pipes.[2][3]
-
Halogenated Solvents: The use of halogenated solvents like dichloromethane (B109758) with azides should be avoided due to the potential for forming explosive di- and tri-azidomethane.[2]
Quantitative Hazard and Stability Assessment
The stability of organic azides can be estimated by considering the ratio of carbon atoms to nitrogen atoms. A higher carbon-to-nitrogen ratio generally indicates greater stability. Organic azides are sensitive to decomposition from external energy sources such as light, heat, friction, and pressure.[1]
| Hazard Consideration | Associated Risk | Mitigation Strategy |
| Shock, Friction, Heat | Potential for explosive decomposition.[1] | Handle with care, avoid grinding or dropping. Store in a cool, dark place away from heat sources. |
| Acid Contact | Formation of highly toxic and explosive hydrazoic acid.[1][2] | Segregate from all acidic waste streams. |
| Heavy Metal Contact | Formation of shock-sensitive heavy metal azides.[3] | Use non-metallic tools and containers. Do not dispose of down the drain.[3][4] |
Experimental Workflow for Disposal
The following workflow outlines the recommended procedures for the disposal of this compound.
References
Personal protective equipment for handling 5-(Azido-PEG4)-pent-2-yn-1-Ol
Essential Safety and Handling Guide for 5-(Azido-PEG4)-pent-2-yn-1-Ol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for this compound. Given the presence of both an azide (B81097) and a terminal alkyne functional group, this compound requires careful handling to mitigate risks of explosion, toxicity, and fire.[1][2][3] Adherence to the following procedures is essential for ensuring laboratory safety.
I. Hazard Assessment
-
Azido Group: Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[3] They are potentially toxic if inhaled, ingested, or absorbed through the skin.[3] Contact with acids can form the highly toxic and explosive hydrazoic acid.[3] They can also form highly unstable and explosive heavy metal azides upon contact with metals like copper and lead.[3]
-
Terminal Alkyne: Terminal alkynes can form explosive metal acetylides, particularly with heavy metals such as silver, copper, and mercury.[2] Many are also volatile and flammable.[2]
-
PEG Linker: The polyethylene (B3416737) glycol (PEG) spacer increases hydrophilicity.[4][5][] While PEG itself is generally considered low toxicity, the overall hazard profile is dominated by the azide and alkyne groups.
A thorough risk assessment should be conducted before beginning any work with this compound.[1]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[7]
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are required at all times.[1][8] A full-face shield must be worn over the goggles when there is a significant risk of splashing or explosion.[1][3][7] |
| Hand | Double Nitrile Gloves | Double-gloving is recommended.[1] For higher risk procedures, consider an outer layer of heavy-duty, chemical-resistant gloves.[1] Inspect gloves before each use and dispose of them immediately after contamination.[1] |
| Body | Flame-Resistant Lab Coat & Chemical-Resistant Apron | A flame-resistant lab coat is the minimum requirement.[1] A chemical-resistant apron should be worn over the lab coat.[8] |
| Respiratory | Chemical Fume Hood | All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1][7] If work outside a hood is unavoidable, a NIOSH-approved respirator is required.[1][7] |
| Foot | Enclosed, Chemical-Resistant Shoes | Fully enclosed shoes are mandatory.[1][7] |
III. Operational Plan: Step-by-Step Handling
All handling of this compound must be performed in a designated area within a certified chemical fume hood, with a blast shield in place.[3]
-
Preparation:
-
Weighing and Transfer:
-
Experimental Use:
IV. Disposal Plan
Proper disposal is critical to ensure safety and environmental responsibility.
-
Quenching Excess Azide:
-
Waste Segregation and Collection:
-
All waste containing this compound, including quenched solutions and contaminated materials (gloves, pads, etc.), must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
The label must state "Azide Waste (Deactivated)" and list the chemical contents.[3]
-
Never pour azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[1]
-
-
Final Disposal:
-
Store the waste container in a designated satellite accumulation area away from acids and metals.[3]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[3]
-
For disposal of the PEG component, consult local regulations; it is generally biodegradable but should not be released into wastewater systems.[9]
-
V. Emergency Procedures
| Exposure Type | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers.[10] Seek immediate medical attention.[10] |
| Inhalation | Remove to fresh air.[10] If symptoms persist, seek medical attention.[10] |
| Ingestion | Wash out the mouth with water.[10] Seek immediate medical attention.[10] |
| Spill | For small spills, absorb with an inert material and place in the designated hazardous waste container. For large spills, evacuate the area and contact EHS. |
Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-(Azido-PEG4)-pent-2-yn-1-Ol_新研博美 [xinyanbm.com]
- 5. This compound, 2468714-96-5 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. utoledo.edu [utoledo.edu]
- 9. youtube.com [youtube.com]
- 10. beta.broadpharm.com [beta.broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
